molecular formula C11H24 B14554342 3,4,4,5-Tetramethylheptane CAS No. 61868-62-0

3,4,4,5-Tetramethylheptane

Cat. No.: B14554342
CAS No.: 61868-62-0
M. Wt: 156.31 g/mol
InChI Key: CXIAIMLBUJNNJR-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-62-0

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,4,4,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3

InChI Key

CXIAIMLBUJNNJR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

3,4,4,5-Tetramethylheptane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,4,4,5-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 61868-62-0). As a highly branched aliphatic hydrocarbon, this compound serves as an important model for studying the behavior of complex alkanes found in fuel mixtures and advanced lubricants. This document consolidates available experimental data with theoretical predictions to offer researchers, scientists, and drug development professionals a detailed resource. It covers molecular structure, physicochemical properties, predicted spectroscopic behavior, plausible synthetic pathways, and essential safety protocols. The guide emphasizes the rationale behind analytical and synthetic methodologies, grounding its claims in established chemical principles.

Introduction to Branched Alkanes

Alkanes are the simplest class of organic compounds, consisting entirely of carbon and hydrogen atoms linked by single bonds. While linear alkanes provide a fundamental baseline, the introduction of alkyl branches dramatically alters their physicochemical properties. Branching disrupts the regular packing of molecules, which typically lowers the melting point and alters the viscosity and boiling point compared to their linear isomers. In fields such as petrochemistry, the degree of branching, quantified by the octane rating, is a critical determinant of fuel performance, with highly branched alkanes exhibiting superior anti-knock characteristics.

This compound, with its C11 backbone and four methyl substituents creating a sterically hindered core, represents a molecule of significant structural complexity. Although not a widely commercialized chemical, its study provides valuable insights into the steric and electronic effects that govern the behavior of non-polar molecules in various applications, from specialty solvents to reference standards in analytical chemistry.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structural and identifying information for this compound is well-established.

The name itself dictates the structure: a seven-carbon main chain ("heptane") with four methyl groups located at the 3, 4, and 5 positions. The presence of two methyl groups on the C4 carbon creates a quaternary carbon center, a key structural feature.

Caption: 2D skeletal structure of this compound.

Table 1: Core Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 61868-62-0 PubChem[1]
Molecular Formula C₁₁H₂₄ PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
Canonical SMILES CCC(C)C(C)(C)C(C)CC PubChem[1]

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Experimental data for this compound is limited. The available data is supplemented with predicted values and data from close isomers to provide a functional profile.

Table 2: Physical and Chemical Properties

Property Value Notes Source
Boiling Point 186.6 °C Experimental ChemSpider[2]
Density ~0.76 g/mL Estimated value based on isomer data. Based on 2,4,4,5-tetramethylheptane
Refractive Index ~1.426 Estimated value based on isomer data. Based on 2,4,4,5-tetramethylheptane
XLogP3 5.2 Computed PubChem[1]
Vapor Pressure Low Inferred from high boiling point. N/A

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether). | General property of alkanes. | N/A |

The high degree of branching prevents efficient crystal lattice packing, suggesting a low melting point and a wide liquid range. The XLogP3 value of 5.2 indicates high lipophilicity, consistent with its non-polar hydrocarbon structure.

Proposed Synthesis and Reactivity

Plausible Synthetic Pathway

While no specific synthesis for this compound is prominently published, a robust and logical approach for creating such a sterically hindered structure is via a Grignard reaction.[2] This classic organometallic reaction is ideal for forming new carbon-carbon bonds, including those at tertiary and quaternary centers.

The retrosynthetic analysis points to disconnecting one of the bonds to the central quaternary carbon (C4). A logical precursor would be 3,4,5-trimethylheptan-4-one, which could react with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, followed by reduction to the final alkane.

Experimental Protocol: Proposed Grignard Synthesis

  • Synthesis of Precursor Ketone: The precursor, 3,4,5-trimethylheptan-4-one, would first need to be synthesized, potentially from 3-methyl-2-pentanone and an appropriate organometallic reagent.

  • Grignard Reaction:

    • In a flame-dried, three-neck flask under an inert argon atmosphere, add the precursor ketone dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise with vigorous stirring. The stoichiometry should be a slight excess of the Grignard reagent.

    • Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate. The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water or oxygen.

  • Workup and Deoxygenation:

    • After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • The tertiary alcohol can be reduced to the alkane via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

  • Purification:

    • The final product, this compound, must be purified from any unreacted starting materials or byproducts. Fractional distillation is the most effective method for separating alkanes with different boiling points.

Synthesis_Workflow Ketone 3,4,5-Trimethyl- heptan-4-one Reaction Grignard Reaction (Anhydrous Ether, 0°C) Ketone->Reaction Grignard CH₃MgBr (Methylmagnesium Bromide) Grignard->Reaction Alcohol Tertiary Alcohol Intermediate Reaction->Alcohol Quench w/ NH₄Cl(aq) Reduction Deoxygenation (e.g., Barton-McCombie) Alcohol->Reduction Product Crude 3,4,4,5- Tetramethylheptane Reduction->Product Purify Fractional Distillation Product->Purify Final Pure Product Purify->Final

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

Like other alkanes, this compound is generally unreactive under ambient conditions. Its C-C and C-H bonds are strong and non-polar. Reactivity is typically induced under harsh conditions:

  • Combustion: In the presence of excess oxygen and an ignition source, it will undergo complete combustion to produce carbon dioxide and water, releasing significant energy. This is the basis of its relevance to fuels.

  • Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction. The substitution will preferentially occur at the tertiary C-H bonds (C3 and C5) as the resulting tertiary radicals are more stable than primary or secondary radicals. The quaternary carbon (C4) cannot be halogenated as it has no hydrogen atoms.

Predicted Spectroscopic Profile

No public experimental spectra are available for this compound. However, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The molecule is chiral at C3 and C5, but assuming a racemic mixture, the proton environments can be predicted. Due to the complex stereochemistry, some methyl and methylene groups that appear equivalent may be diastereotopic, leading to more complex spectra than anticipated. A simplified analysis suggests at least 8 distinct proton signals.

¹³C NMR Spectroscopy: Analysis of the structure's symmetry suggests there are 9 chemically non-equivalent carbon atoms.

  • Quaternary Carbon (1): One signal for C4.

  • Methine Carbons (2): Two signals for C3 and C5.

  • Methylene Carbons (2): Two signals for C2 and C6.

  • Methyl Carbons (4): Four distinct signals for the methyl groups at C1, C7, and the two diastereotopic methyls on C4, and the methyls on C3 and C5.

Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) at m/z = 156 would be expected, though it may be weak due to the high degree of branching, which promotes fragmentation. Key fragmentation patterns for branched alkanes involve the cleavage at the most substituted carbon atoms, as this leads to the formation of stable secondary and tertiary carbocations.

  • Expected Fragments: Loss of a methyl group (M-15) leading to a peak at m/z = 141. Loss of an ethyl group (M-29) leading to a peak at m/z = 127. Cleavage at the C4-C5 bond would yield stable carbocations, resulting in significant peaks in the m/z = 57 to 99 range.

Analytical_Workflow cluster_ms Mass Analysis cluster_nmr Structural Elucidation Sample Purified Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Purity Purity GCMS->Purity Purity Check MolWeight MolWeight GCMS->MolWeight Molecular Weight (m/z = 156) Frag Frag GCMS->Frag Fragmentation Pattern H_NMR H_NMR NMR->H_NMR Proton Environments C_NMR C_NMR NMR->C_NMR Carbon Skeleton Structure_Confirm Structure Confirmation Frag->Structure_Confirm H_NMR->Structure_Confirm C_NMR->Structure_Confirm

Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available. However, based on the data for heptane and its isomers, the following hazards and precautions are expected[3].

  • Physical Hazards: The compound is expected to be a flammable liquid and vapor (GHS Category 2 or 3). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.

  • Health Hazards:

    • Aspiration Hazard: May be fatal if swallowed and enters airways.

    • Skin Irritation: Causes skin irritation.

    • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is required.

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • Keep the container tightly closed.

    • Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools.

Conclusion

This compound is a structurally complex branched alkane whose properties are dictated by its significant steric bulk. While experimental data remains sparse, a robust profile can be constructed through established chemical principles and comparison with related isomers. Its high boiling point, lipophilicity, and predicted spectroscopic features are consistent with its molecular structure. Plausible synthesis can be achieved through established organometallic routes like the Grignard reaction. As with all volatile hydrocarbons, it must be handled with stringent safety precautions due to its flammability and aspiration toxicity. This guide provides a foundational understanding for researchers utilizing this compound or studying similarly complex alkanes.

References

3,4,4,5-Tetramethylheptane physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3,4,4,5-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (C₁₁H₂₄), a highly branched alkane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data points including molecular structure, physicochemical properties, and safety protocols. Furthermore, it details robust experimental methodologies for the determination of critical physical parameters, grounding theoretical knowledge in practical application. The content is structured to deliver not just data, but also expert insight into the causal relationships between molecular architecture and physical behavior, ensuring a thorough and actionable understanding of this compound.

Molecular Identity and Structure

This compound is a saturated acyclic hydrocarbon.[1] Its structure consists of a seven-carbon heptane backbone heavily substituted with four methyl groups.[2][3] This high degree of branching significantly influences its physical properties when compared to its linear isomer, n-undecane, or less branched isomers. The systematic placement of methyl groups at the 3, 4, and 5 positions creates a sterically hindered yet compact molecule.

Key identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₁H₂₄[4][5]
CAS Number 61868-62-0[4]
Molecular Weight 156.31 g/mol [4]
Canonical SMILES CCC(C)C(C)(C)C(C)CC[4]
InChI InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3[4]
InChIKey CXIAIMLBUJNNJR-UHFFFAOYSA-N[4]

The structural arrangement, dictated by IUPAC nomenclature standards, is visualized below.[6] The central quaternary carbon at position 4 is a key feature, contributing to the molecule's compact nature.

Caption: 2D structural representation of this compound.

Core Physicochemical Properties

The physical properties of alkanes are dictated by intermolecular van der Waals forces.[7] For branched alkanes like this compound, the molecular shape limits the surface area available for these interactions compared to straight-chain alkanes, which affects properties like the boiling point.[8]

PropertyValueSource
Molecular Weight 156.308 g/mol [5][9]
Boiling Point 186.6 °C[5]
Melting Point -57.06 °C (estimate)[9]
Topological Polar Surface Area 0 Ų[4]

The boiling point of 186.6 °C is a critical experimental value.[5] This is lower than that of its straight-chain isomer, n-undecane (196 °C), which is consistent with the theory that increased branching reduces the effectiveness of London dispersion forces by preventing close packing of the molecules.[8]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental. The following protocols describe validated methods for measuring the boiling point and density of liquid hydrocarbons.

Boiling Point Determination via the Thiele Tube Method

This micro-scale method is advantageous as it requires a minimal amount of sample (less than 0.5 mL). The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[8][10]

Methodology:

  • Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with this compound.

  • Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the vial with the open end down.

  • Apparatus Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is heated gently. The unique shape of the tube ensures uniform heating via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. The temperature will then be raised slightly above the liquid's boiling point, which is indicated by a continuous and rapid stream of bubbles.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The point at which the bubbling stops and liquid is drawn back into the capillary tube is the boiling point.[8] At this temperature, the external atmospheric pressure equals the vapor pressure of the sample.

G cluster_prep Preparation cluster_exp Experiment A Fill Vial with Sample B Insert Inverted Capillary Tube A->B C Attach Vial to Thermometer B->C D Place Assembly in Thiele Tube C->D E Heat Gently D->E F Observe Continuous Bubbles E->F G Remove Heat & Cool F->G H Record Temp. at Liquid Ingress G->H I Boiling Point H->I Result

Caption: Workflow for boiling point determination using a Thiele tube.

Density Determination

Density is a fundamental property that relates a substance's mass to its volume. For liquid hydrocarbons, density can be accurately measured using a pycnometer or a digital density meter. The following protocol outlines the use of a pycnometer, a flask with a precise and known volume.

Methodology:

  • Pycnometer Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 25 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated mark with this compound. Ensure no air bubbles are present. Weigh the filled pycnometer (m₂).

  • Temperature Control: The measurement should be conducted at a constant, known temperature (e.g., 20 °C), as density is temperature-dependent. A water bath can be used for this purpose.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V Where:

    • m₁ = mass of the empty pycnometer

    • m₂ = mass of the pycnometer filled with the liquid

    • V = volume of the pycnometer

  • Replication: The procedure should be repeated multiple times to ensure precision and accuracy, with the average value reported.

Safety and Handling

As a branched alkane, this compound shares safety considerations common to this class of hydrocarbons.

  • Flammability: Alkanes are highly flammable and can be easily ignited by sparks or open flames.[11] All handling should be performed in a well-ventilated area, away from ignition sources.[11] Appropriate fire-extinguishing media, such as CO₂ or dry chemical extinguishers, should be readily available.[11]

  • Health Hazards: Prolonged exposure or inhalation of alkane vapors may cause dizziness or nausea.[11] Direct skin contact can lead to irritation.[11] Therefore, the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] In case of inhalation, the individual should be moved to fresh air.[11]

  • Environmental Impact: Alkanes can be harmful to aquatic life and are not readily biodegradable.[11][12] Release into waterways or soil must be avoided. Spills should be contained with non-combustible absorbent materials and disposed of according to local environmental regulations.[11]

Conclusion

This compound is a C₁₁ branched alkane with distinct physical properties shaped by its unique molecular structure. Its boiling point of 186.6 °C and other characteristics are direct consequences of its highly branched nature, which limits intermolecular forces. The experimental protocols detailed herein provide a framework for the precise and reliable characterization of this and similar compounds. A thorough understanding of these properties, coupled with strict adherence to safety guidelines, is essential for its effective and safe application in research and development.

References

An In-depth Technical Guide to 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3,4,4,5-tetramethylheptane, a saturated acyclic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical identity, properties, synthesis, and handling. This document synthesizes information from established chemical databases and literature to provide a reliable and authoritative resource.

Chemical Identity and Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived by identifying the longest continuous carbon chain, which is a seven-carbon chain (heptane), and then numbering it to give the lowest possible locants to the four methyl (CH₃) substituent groups.[2][3]

IUPAC Name Verification

The naming convention follows a logical sequence:

  • Heptane : The parent chain contains seven carbon atoms.[3]

  • Tetramethyl : There are four methyl group substituents.[3]

  • 3,4,4,5 : These numbers (locants) indicate the positions of the methyl groups along the heptane chain. Specifically, one methyl group is on carbon 3, two are on carbon 4, and one is on carbon 5.[3]

The structure is confirmed by its various chemical identifiers.

Synonyms and Identifiers

While "this compound" is the official IUPAC name, the compound may be referenced by other identifiers in various databases and contexts.[1]

Identifier Type Value
Molecular Formula C₁₁H₂₄
IUPAC Name This compound
CAS Number 61868-62-0
PubChem CID 18711270
InChI InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3
InChIKey CXIAIMLBUJNNJR-UHFFFAOYSA-N
SMILES CCC(C)C(C)(C)C(C)CC
DSSTox Substance ID DTXSID60595765

Source: PubChem CID 18711270.[1]

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a branched alkane. These properties are critical for predicting its behavior in various experimental conditions, including purification, reaction, and storage.

Property Value Source
Molecular Weight 156.31 g/mol PubChem[1]
Empirical Formula C₁₁H₂₄ChemSpider[4]
Boiling Point 186.6 °CFerris, S.W. Handbook of Hydrocarbons[4]
Physical State Liquid (at STP)Inferred from boiling point
Solubility Insoluble in water; soluble in nonpolar organic solventsGeneral alkane property

Synthesis and Characterization

Commercially, highly branched alkanes like this compound are not commonly available and are typically synthesized for specific research purposes. A plausible and robust synthetic route involves a Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.

Proposed Synthetic Pathway: Grignard Reaction

A logical approach to constructing the carbon skeleton of this compound is the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and catalytic hydrogenation.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Dehydration cluster_3 Step 4: Hydrogenation A 2-bromobutane C sec-Butylmagnesium bromide (Grignard Reagent) A->C reacts with B Magnesium turnings in dry ether B->C in E Intermediate Alkoxide C->E attacks D 3,3-Dimethyl-2-pentanone (Ketone) D->E G Tertiary Alcohol E->G Protonation F Aqueous Acid Workup (e.g., H₂SO₄) F->G H Alkene Mixture (via E1) G->H Dehydration J This compound (Final Product) H->J Reduction I H₂ gas, Pd/C catalyst I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Protocol 1: Synthesis via Grignard Reaction and Hydrogenation

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

  • Nucleophilic Addition: The solution of the Grignard reagent is cooled in an ice bath. 3,3-Dimethyl-2-pentanone, dissolved in anhydrous ether, is added dropwise with stirring. The reaction is allowed to proceed to completion.

  • Aqueous Workup: The reaction mixture is carefully quenched by pouring it over a mixture of ice and a weak acid (e.g., ammonium chloride solution) or dilute strong acid (e.g., H₂SO₄) to protonate the intermediate alkoxide, yielding the tertiary alcohol.

  • Dehydration: The crude tertiary alcohol is heated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to induce E1 elimination, producing a mixture of alkene isomers.

  • Purification: The resulting alkene mixture is purified from the reaction byproducts, typically via fractional distillation.

  • Catalytic Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step reduces the double bond to yield the final saturated alkane.

  • Final Purification: The final product, this compound, is isolated from the catalyst and solvent, and purified by fractional distillation to achieve high purity.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure verification.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm the structure.

  • Infrared (IR) Spectroscopy: Confirms the absence of functional groups such as hydroxyl (-OH) or carbonyl (C=O) from starting materials and the presence of C-H and C-C single bonds characteristic of an alkane.

Applications in Research

Due to its specific and complex structure, this compound is not a bulk chemical. Its primary utility lies in specialized research contexts:

  • Reference Compound: It can serve as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of complex hydrocarbon mixtures, such as fuels or environmental samples.

  • Fuel Science: As a highly branched C11 isomer, its combustion properties could be of interest in studies aimed at understanding the relationship between fuel structure and engine performance or emissions.

  • Physical Organic Chemistry: It can be used in studies investigating the effects of steric hindrance on reaction rates or physical properties within a homologous series of alkanes.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, its hazard profile must be inferred from related C7-C12 alkanes. The following information is based on the known hazards of compounds like n-heptane.[5][6]

Hazard Identification
  • Flammability: Highly flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[5] Do NOT induce vomiting if ingested.[5]

  • Skin Irritation: Causes skin irritation.[5] Prolonged or repeated contact should be avoided.

  • Neurotoxicity: May cause drowsiness or dizziness upon inhalation of high concentrations of vapor.[5]

  • Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects, similar to other hydrocarbons.[5][6] Avoid release to the environment.

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a well-defined chemical entity whose properties and behavior are consistent with those of other highly branched alkanes. While it lacks widespread commercial applications, its value is found in specialized areas of chemical research, from analytical reference to fundamental studies in physical organic chemistry. Its synthesis, though requiring a multi-step process, is achievable through established organic chemistry methodologies. Safe handling, guided by the principles for flammable and irritant hydrocarbons, is paramount for its use in any research setting.

References

A Technical Guide to the Synthesis of 3,4,4,5-Tetramethylheptane via a Grignard-Based Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3,4,4,5-tetramethylheptane, a highly branched aliphatic hydrocarbon. Recognizing the challenges inherent in constructing sterically congested quaternary carbon centers, this document outlines a robust and logical multi-step synthesis. The core strategy hinges on the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. This intermediate is subsequently deoxygenated through a dehydration-hydrogenation sequence to yield the target alkane. This approach is favored over classical coupling reactions, such as the Wurtz reaction, due to its superior control and yield for unsymmetrical structures. This document is intended for researchers and organic chemists, providing both the theoretical basis and detailed experimental protocols necessary for successful synthesis and validation.

Introduction and Strategic Overview

The synthesis of complex, highly branched alkanes like this compound (C₁₁H₂₄)[1] presents unique challenges in organic chemistry. The construction of specific carbon skeletons, particularly those containing quaternary carbons (a carbon atom bonded to four other carbon atoms), requires careful planning and execution. Such structures are of interest in fundamental studies of hydrocarbon properties, as components in fuel and lubricant research, and as reference standards in analytical chemistry.

Direct coupling methods like the Wurtz reaction are often inefficient for preparing unsymmetrical alkanes, as they typically yield a difficult-to-separate mixture of products.[2][3] Therefore, a more controlled, stepwise approach is necessary. The strategy detailed herein leverages the reliability of Grignard chemistry, a cornerstone of C-C bond formation.[4]

The chosen retrosynthetic pathway involves disconnecting the molecule at the C4-C5 bond. This leads to two key synthons: a sec-butyl nucleophile, accessible via a Grignard reagent, and a tert-butyl methyl ketone electrophile. This approach is advantageous as it builds the sterically hindered core of the molecule through a reliable carbonyl addition, which is then followed by a standard deoxygenation procedure.[5]

Retrosynthetic Analysis and Workflow

The proposed synthesis is a three-stage process:

  • Formation of a Tertiary Alcohol: Nucleophilic addition of sec-butylmagnesium bromide to 3,3-dimethyl-2-butanone (pinacolone).

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to form a mixture of alkene isomers.

  • Hydrogenation: Catalytic reduction of the carbon-carbon double bond to yield the final saturated alkane.

This workflow is designed to maximize yield and purity by using well-established and high-yielding reaction classes.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Dehydration cluster_2 Stage 3: Hydrogenation A 2-Bromobutane + Mg B sec-Butylmagnesium Bromide A->B Anhydrous Ether D 3,4,4,5-Tetramethyl-3-heptanol B->D Nucleophilic Addition C 3,3-Dimethyl-2-butanone (Pinacolone) C->D Nucleophilic Addition E Alkene Isomers (e.g., 3,4,4,5-Tetramethyl-2-heptene) D->E H₃PO₄, Heat F This compound E->F H₂, Pd/C

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3,4,4,5-Tetramethyl-3-heptanol via Grignard Reaction

The critical C-C bond formation is achieved by reacting a Grignard reagent, prepared from 2-bromobutane, with the sterically hindered ketone, pinacolone. Grignard reactions are highly sensitive to protic solvents; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[6][7]

Protocol 1.1: Preparation of sec-Butylmagnesium Bromide

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser (fitted with a CaCl₂ drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool.

  • Place magnesium turnings into the flask.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve 2-bromobutane in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add a small portion (approx. 5-10%) of the 2-bromobutane solution to the magnesium. The reaction is initiated by the appearance of turbidity and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added as an activator.

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is used directly in the next step.

Protocol 1.2: Reaction with 3,3-Dimethyl-2-butanone (Pinacolone)

  • Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath.

  • Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent. A vigorous reaction should be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). This quenches the reaction and hydrolyzes the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol. Purify by vacuum distillation.

ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Amount (Mass/Vol)
Magnesium Turnings24.311.11.74(Calculated)
2-Bromobutane137.021.01.255(Basis of calculation)
3,3-Dimethyl-2-butanone100.161.00.812(Calculated)
Anhydrous Diethyl Ether74.12Solvent0.713Sufficient Volume
Part 2: Deoxygenation of 3,4,4,5-Tetramethyl-3-heptanol

The tertiary alcohol is converted to the final alkane in a two-step sequence. First, acid-catalyzed dehydration yields a mixture of alkenes. Second, catalytic hydrogenation saturates the double bond.[5]

Protocol 2.1: Dehydration to Alkene Mixture

  • Place the purified 3,4,4,5-tetramethyl-3-heptanol and a catalytic amount of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped for simple distillation.

  • Heat the mixture gently. The lower-boiling alkene products will distill as they are formed, driving the equilibrium forward.

  • Collect the distillate, which will consist of the alkene and water.

  • Wash the distillate with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, then with water.

  • Dry the organic layer over anhydrous calcium chloride (CaCl₂) and purify by fractional distillation to isolate the alkene mixture.

Protocol 2.2: Hydrogenation to this compound

  • Dissolve the purified alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount (typically 5-10% by weight) of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a Parr hydrogenation apparatus or by bubbling hydrogen gas through the solution using a balloon.

  • Stir the reaction vigorously until hydrogen uptake ceases (monitored by a pressure gauge or cessation of bubbling).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

  • Remove the solvent from the filtrate via rotary evaporation.

  • The resulting crude product can be purified by fractional distillation to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (156.31 g/mol ) and fragmentation pattern, and to assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and proton environments, which will be complex due to the high degree of branching.

  • Infrared (IR) Spectroscopy: To confirm the absence of O-H (from alcohol) and C=C (from alkene) stretches in the final product.

Discussion of Alternative Synthetic Routes

While the Grignard-based approach is robust, it is instructive to consider alternatives to appreciate the strategic choices made. The Wurtz Reaction , which couples two alkyl halides using sodium metal, is a classical method for forming alkanes.[8] However, for an unsymmetrical target like this compound, a cross-coupling between two different alkyl halides (e.g., 3-chloro-2,2-dimethylbutane and 3-chloropentane) would be required. This approach is rarely used in modern synthesis because it produces a statistical mixture of three different alkanes (two symmetrical and one unsymmetrical product), which are often difficult to separate due to similar boiling points.[2][9]

Conclusion

The synthesis of this compound is effectively achieved through a logical, multi-step sequence centered on a Grignard reaction to construct the core carbon framework. The subsequent dehydration and hydrogenation steps are standard, high-yielding transformations that complete the synthesis. This method provides a clear and controllable pathway that circumvents the selectivity issues associated with older coupling methods, making it a superior strategy for obtaining the pure, highly branched target molecule for research and development applications.

References

An In-Depth Guide to the Spectroscopic Data of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a highly branched alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein serve as a foundational approach for the structural elucidation of complex saturated hydrocarbons.

Introduction: The Challenge of a Complex Alkane

This compound is a saturated acyclic hydrocarbon with a molecular weight of 156.31 g/mol . Its structure, characterized by a quaternary carbon and multiple adjacent chiral centers, presents a fascinating case for spectroscopic analysis. While simple alkanes yield straightforward spectra, the high degree of branching in this molecule leads to significant spectral complexity, particularly in NMR, and predictable, stability-driven outcomes in mass spectrometry. Understanding these nuances is critical for unambiguous structural confirmation.

This guide will systematically predict and interpret the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing the causal logic behind each prediction and outlining the standard experimental protocols for data acquisition.

Molecular Structure and Symmetry Analysis

A thorough analysis begins with the molecule's structure. Identifying the unique (chemically non-equivalent) carbon and proton environments is the cornerstone of predicting NMR spectra.

Caption: Structure of this compound with atom numbering.

Due to the presence of multiple stereocenters (C3 and C5) and a quaternary carbon (C4), the molecule lacks simple symmetry. This leads to a large number of distinct signals in its NMR spectra. The two methyl groups on the quaternary C4 are diastereotopic and thus chemically non-equivalent. Similarly, the protons within each CH₂ group are also diastereotopic. This complexity underscores the need for careful spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

For alkanes, proton signals typically appear in the upfield region of the spectrum (δ 0.7–1.8 ppm).[1] The chemical shift is influenced by steric effects and the degree of substitution on adjacent carbons.[2][3] The high degree of branching in this compound will result in a complex, overlapping spectrum.

Predicted ¹H NMR Data

Assigned Protons Environment Predicted Shift (δ ppm) Multiplicity Integration
H1, H7 Primary (CH₃) ~0.8-0.9 Triplet (t) 6H
H3', H5' Primary (CH₃) ~0.8-1.0 Doublet (d) 6H
H4', H4'' Primary (CH₃) ~0.9-1.1 Singlet (s) 6H
H2, H6 Secondary (CH₂) ~1.1-1.4 Multiplet (m) 4H

| H3, H5 | Tertiary (CH) | ~1.5-1.8 | Multiplet (m) | 2H |

Causality of Predictions:

  • Chemical Shifts: All protons are on sp³-hybridized carbons, placing their signals in the characteristic alkane region.[1] Tertiary CH protons (H3, H5) are generally the most deshielded and appear furthest downfield.[1] The methyl groups (H1, H3', H4', H5', H7) will be in the most upfield region.

  • Integration: The relative areas under the peaks directly correspond to the number of protons generating the signal.

  • Splitting (Multiplicity): The singlets for the C4-methyl groups arise because the adjacent C4 has no protons. The terminal methyls (H1, H7) are split into triplets by their neighboring CH₂ groups. The methyls on C3 and C5 are split into doublets by the single adjacent CH proton. The CH and CH₂ signals will be complex multiplets due to splitting from multiple, non-equivalent neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Given the lack of symmetry, all 11 carbons in this compound are expected to be chemically distinct, resulting in 11 unique signals. Alkane carbons typically resonate in the δ 0-60 ppm range.[4]

Predicted ¹³C NMR Data

Assigned Carbon Environment Predicted Shift (δ ppm)
C1, C7 Primary (CH₃) ~10-15
C3', C5' Primary (CH₃) ~15-20
C4', C4'' Primary (CH₃) ~25-30
C2, C6 Secondary (CH₂) ~25-35
C3, C5 Tertiary (CH) ~35-45

| C4 | Quaternary (C) | ~40-50 |

Causality of Predictions:

  • Chemical Shifts: The chemical shift of a carbon is influenced by the number of other carbons it is attached to (the alpha-effect) and by steric crowding (the gamma-effect). Quaternary carbons are typically the most downfield, followed by tertiary, secondary, and primary carbons.[4] The significant branching and steric hindrance around C4 will likely push its chemical shift, and those of its neighbors, further downfield than in a linear alkane.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and is used by the spectrometer to lock the magnetic field frequency.[6]

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

  • Instrumentation:

    • Insert the sample into the spectrometer's probe.

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

  • Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum into single lines for each carbon.

  • Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

Caption: Standard workflow for NMR spectroscopy analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is expected to be relatively simple, dominated by C-H bond vibrations.[8]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
2960-2850 C-H Stretch (sp³ C-H) Strong
1470-1450 C-H Bend (CH₂ Scissoring) Medium

| 1385-1375 | C-H Bend (CH₃ Symmetric Bend) | Medium |

Causality of Predictions:

  • C-H Stretching: The most prominent feature in the IR spectrum of any alkane is the strong absorption in the 2850-2960 cm⁻¹ region, which arises from the stretching vibrations of the carbon-hydrogen bonds.[9][10]

  • C-H Bending: The bending (deformation) vibrations of CH₂ and CH₃ groups appear at lower frequencies, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[9]

  • Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. While complex, it is unique to the molecule. C-C stretching vibrations occur here but are typically weak and of little diagnostic value for alkanes.[8]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the "neat" film method is most direct.

  • Sample Application: A single drop of the pure liquid is placed on the surface of one polished salt (NaCl or KBr) plate.[11]

  • Film Formation: A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition: The "sandwich" of plates is placed in the spectrometer's sample holder. A background spectrum (of air) is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[12][13]

  • Cleaning: After analysis, the salt plates are cleaned thoroughly with a dry solvent like acetone and returned to a desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation.[14][15]

Predicted Mass Spectrum (Electron Ionization)

For highly branched alkanes, fragmentation is dictated by the formation of the most stable carbocations.[16][17] Cleavage occurs preferentially at the most substituted carbon atoms.

  • Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 156 . However, due to the high degree of branching and the stability of the resulting fragments, this peak is expected to be very weak or entirely absent .[16][18]

  • Key Fragmentation Pathways: The C4 quaternary carbon is the logical site for initial fragmentation. The loss of the largest alkyl groups is generally favored.[17]

cluster_frags Major Fragment Ions M [C₁₁H₂₄]⁺˙ m/z 156 (Molecular Ion) (Weak or Absent) F1 [C₇H₁₅]⁺ m/z 99 (Loss of C₄H₉) M->F1 - •C₄H₉ F2 [C₈H₁₇]⁺ m/z 113 (Loss of C₃H₇) M->F2 - •C₃H₇ F3 [C₅H₁₁]⁺ m/z 71 (Base Peak Likely) M->F3 - •C₆H₁₃ F4 [C₄H₉]⁺ m/z 57 F2->F4 - C₄H₈

Caption: Predicted major fragmentation pathways for this compound.

Predicted Major Fragments

m/z Proposed Fragment Ion Origin Predicted Abundance
113 [C₈H₁₇]⁺ M⁺ - C₃H₇ (propyl radical) Medium
99 [C₇H₁₅]⁺ M⁺ - C₄H₉ (butyl radical) Medium
71 [C₅H₁₁]⁺ M⁺ - C₆H₁₃ (hexyl radical) High (Potential Base Peak)
57 [C₄H₉]⁺ M⁺ - C₇H₁₅ (heptyl radical) High

| 43 | [C₃H₇]⁺ | Secondary fragmentation | Medium |

Causality of Predictions:

  • The fragmentation of branched alkanes is driven by the formation of stable tertiary carbocations.[16] Cleavage of the C4-C5 bond results in a highly stable tertiary carbocation at m/z 71 ([C₅H₁₁]⁺), which is a strong candidate for the base peak (the most abundant ion).

  • Cleavage of the C3-C4 bond can lead to a fragment at m/z 113. Subsequent rearrangements and losses are common.[18]

  • The presence of peaks at m/z 57 and 43 is characteristic of alkane fragmentation patterns.[19]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the instrument, often via Gas Chromatography (GC-MS) for purification, where it is vaporized under high vacuum.[20][21]

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][22] This impact ejects an electron from the molecule, forming a high-energy molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to rapidly fragment into smaller, positively charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of a complex molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. IR spectroscopy confirms the alkane nature of the compound. Mass spectrometry establishes the molecular weight and reveals key structural motifs through predictable fragmentation. Finally, ¹H and ¹³C NMR provide the definitive map of the C-H framework. By correlating the data from all three techniques, a scientist can build a self-validating case for the molecule's precise structure, turning predicted data into confirmed chemical identity.

References

Stereoisomers of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism, the subtle yet profound difference in the three-dimensional arrangement of atoms within molecules, holds immense significance across the chemical and pharmaceutical sciences. Molecules that are stereoisomers of one another can exhibit remarkably different biological activities, toxicological profiles, and physical properties. This guide provides a comprehensive technical overview of the stereoisomers of 3,4,4,5-tetramethylheptane, a branched alkane, serving as a model system to illustrate the principles of stereochemistry. We will delve into the identification of chiral centers, the enumeration of possible stereoisomers, and the application of the Cahn-Ingold-Prelog (CIP) nomenclature rules. Furthermore, this guide will present a hypothetical, yet plausible, framework for the stereoselective synthesis, chromatographic separation, and spectroscopic characterization of these stereoisomers. The methodologies and principles discussed herein are broadly applicable to the study of chiral molecules in research and drug development, underscoring the critical importance of stereochemical considerations in modern science.

The Foundation: Understanding Stereoisomerism

In the realm of organic chemistry, isomerism describes the phenomenon where different compounds share the same molecular formula. A particularly fascinating subset of isomerism is stereoisomerism, where isomers have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of these atoms.[1] Such differences can lead to vastly different pharmacological and toxicological profiles in drug candidates, making the study of stereoisomers a cornerstone of modern drug discovery and development.[2][3][4][5][6]

The two main classes of stereoisomers are enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, much like a pair of human hands. They possess identical physical properties, such as boiling point and solubility, in an achiral environment. However, they exhibit opposite optical activity, meaning they rotate plane-polarized light in equal but opposite directions.[7][8][9] Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. Consequently, they have different physical and chemical properties.

Molecular Architecture: this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[10] Its structure consists of a seven-carbon heptane backbone with four methyl group substituents. To understand its stereochemistry, we must first identify its chiral centers. A chiral center is typically a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, we can identify two chiral centers:

  • Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and a complex substituent at C4.

  • Carbon-5 (C5): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the same complex substituent at C4.

The carbon at position 4 (C4) is a quaternary carbon, bonded to two methyl groups and the C3 and C5 carbons of the main chain. Since it is bonded to two identical methyl groups, it is not a chiral center.

With two chiral centers, the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, this equates to 2² = 4 possible stereoisomers. These four stereoisomers will consist of two pairs of enantiomers.

Caption: Molecular graph of this compound with chiral centers (C*) highlighted in red.

A Universal Language: The Cahn-Ingold-Prelog (CIP) Nomenclature

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[10][11][12][13][14] This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. The group with the highest atomic number receives the highest priority. If there is a tie, the atoms at the next position in the chain are compared until a point of difference is found.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the direction is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left).

For this compound, the four possible stereoisomers can be designated as:

StereoisomerConfiguration at C3Configuration at C5Relationship
1RREnantiomer of (3S, 5S)
2SSEnantiomer of (3R, 5R)
3RSEnantiomer of (3S, 5R)
4SREnantiomer of (3R, 5S)

Crafting Chirality: A Hypothetical Stereoselective Synthesis

The synthesis of a single stereoisomer of a chiral molecule requires a stereoselective approach. While a specific synthesis for (3R, 5R)-3,4,4,5-tetramethylheptane has not been reported, a plausible route can be devised based on established methodologies for the enantioselective synthesis of branched alkanes.[15][16][17][18][19]

This hypothetical synthesis utilizes a chiral auxiliary to control the stereochemistry of a key carbon-carbon bond-forming reaction.

G A Chiral Aldehyde C Diastereoselective Addition A->C B Organometallic Reagent B->C D Chiral Alcohol C->D  Stereocenter 1 formed E Oxidation D->E F Chiral Ketone E->F G Wittig Reaction F->G H Alkene Intermediate G->H  Stereocenter 2 formed I Hydrogenation H->I J (3R, 5R)-3,4,4,5-Tetramethylheptane I->J

Caption: Hypothetical workflow for the stereoselective synthesis of a single stereoisomer.

Experimental Protocol (Hypothetical)

Objective: To synthesize (3R, 5R)-3,4,4,5-tetramethylheptane.

Step 1: Diastereoselective Aldol Addition

  • To a solution of (R)-2-methylbutanal (1.0 eq) in dry THF at -78 °C, add a solution of the lithium enolate of 3-pentanone (1.2 eq).

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

Step 2: Oxidation to the Ketone

  • To a solution of the chiral alcohol (1.0 eq) in dichloromethane, add Dess-Martin periodinane (1.5 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

Step 3: Wittig Reaction

  • Prepare the Wittig reagent from ethyltriphenylphosphonium bromide and n-butyllithium in dry THF.

  • Add a solution of the chiral ketone (1.0 eq) in THF to the ylide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with pentane.

  • Purify the resulting alkene by column chromatography.

Step 4: Hydrogenation

  • Dissolve the alkene (1.0 eq) in ethanol in a Parr hydrogenation apparatus.

  • Add a catalytic amount of Pd/C (10 mol%).

  • Pressurize the vessel with H₂ (50 psi) and shake for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product, (3R, 5R)-3,4,4,5-tetramethylheptane.

Isolating the Isomers: Chiral Chromatography

The separation of stereoisomers is a significant challenge due to their similar physical properties. Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[20][21][22][23][24][25][26] The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

For volatile compounds like this compound, chiral gas chromatography (GC) is a suitable method.

G A Racemic Mixture Injection B Chiral GC Column A->B C Separation Based on Diastereomeric Interactions B->C D Detection (FID) C->D E Chromatogram with Separated Peaks D->E

Caption: Workflow for the chiral gas chromatographic separation of stereoisomers.

Hypothetical Chiral GC Protocol

Objective: To separate the four stereoisomers of this compound.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 2 °C/min to 120 °C

    • Hold at 120 °C for 5 min

  • Injection Volume: 1 µL (1% solution in hexane)

  • Split Ratio: 50:1

Unveiling the Structure: Spectroscopic and Physical Characterization

Once separated, the individual stereoisomers must be characterized to confirm their identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[27][28][29][30] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit different chemical shifts and coupling constants. The use of chiral solvating agents or chiral derivatizing agents can be employed to differentiate enantiomers by NMR.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound.[7][8][9][31] Enantiomers will rotate light to an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Simulated Analytical Data

The following table presents hypothetical, yet realistic, analytical data for the four stereoisomers of this compound.

StereoisomerConfigurationHypothetical Retention Time (min)Hypothetical ¹H NMR (δ for C3-H)Hypothetical Specific Rotation [α]
1(3R, 5R)22.51.85+12.5°
2(3S, 5S)23.11.85-12.5°
3(3R, 5S)24.81.92+5.2°
4(3S, 5R)25.41.92-5.2°

The Broader Impact: Significance in Research and Drug Development

The principles outlined in this guide for this compound are directly applicable to the pharmaceutical industry. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity.[2][3][4][5][6] Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. A classic example is the drug thalidomide, where one enantiomer was sedative while the other was teratogenic.[6]

Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount for:

  • Developing safer and more effective drugs: By isolating the eutomer, the therapeutic window can be widened, and adverse effects can be minimized.

  • Understanding drug-receptor interactions: Studying the activity of individual stereoisomers provides valuable insights into the three-dimensional requirements for binding to biological targets.

  • Regulatory compliance: Regulatory agencies worldwide now require detailed information on the stereochemical composition of new drug entities.

Conclusion

The study of the stereoisomers of this compound provides a valuable model for understanding the fundamental principles of stereochemistry. From the identification of chiral centers and the application of nomenclature rules to the development of stereoselective synthetic routes and analytical separation methods, the concepts discussed are central to modern chemical and pharmaceutical research. As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of stereoisomerism will remain an indispensable tool for scientists and researchers in the field.

References

A Methodological Guide to the Thermochemical Properties of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thermodynamic Imperative in Molecular Science

In the landscape of molecular research and development, a thorough understanding of a compound's thermochemical properties is not merely academic—it is a cornerstone of predictive science and rational design. Properties such as the standard enthalpy of formation (ΔHf°), standard enthalpy of combustion (ΔHc°), heat capacity (Cp), and entropy (S°) govern a molecule's stability, energy content, and behavior in a reactive environment. For highly branched alkanes like 3,4,4,5-tetramethylheptane (C₁₁H₂₄), these parameters are critical for applications ranging from advanced fuel development to nuanced roles in pharmaceutical formulations.

While direct experimental data for this compound is not extensively cataloged in public databases, this guide serves as a comprehensive manual on the methodologies to determine these vital properties.[1][2] As Senior Application Scientists, our focus is not just on the data itself, but on the robust, validated processes that generate it. This whitepaper provides both the theoretical underpinnings and practical, field-proven protocols for the experimental and computational determination of the thermochemical profile of this compound, ensuring scientific integrity and reproducibility.

Molecular Profile: this compound

This compound is a saturated acyclic hydrocarbon, an isomer of undecane.[3] Its structure, featuring a heptane backbone with four methyl groups, results in significant steric crowding and a compact molecular architecture. This high degree of branching influences its physical and thermochemical properties, generally leading to a lower boiling point compared to its linear isomer (n-undecane) and increased thermodynamic stability.[3][4][5]

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[2]
Molar Mass 156.31 g/mol PubChem[2]
Boiling Point 186.6 °CChemDB[1]
IUPAC Name This compoundPubChem[2]

Table 1: Physical and Chemical Properties of this compound.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for determining the enthalpy of formation of an organic compound is through the measurement of its enthalpy of combustion, typically via bomb calorimetry.[6] This value is then used in conjunction with the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the enthalpy of formation of the compound of interest, an application of Hess's Law.

Core Methodology: Oxygen Bomb Calorimetry

The principle of oxygen bomb calorimetry is to completely combust a known mass of a substance in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by this exothermic reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is precisely measured.

Objective: To determine the standard enthalpy of combustion of this compound.

Materials:

  • This compound (high purity)

  • Oxygen bomb calorimeter

  • Benzoic acid (standard for calibration)

  • Platinum crucible

  • Fuse wire (nickel-chromium or similar)

  • High-pressure oxygen source

  • Digital thermometer with high resolution (±0.001 °C)

  • Analytical balance (±0.0001 g)

  • Deionized water

Step-by-Step Protocol:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the platinum crucible.

    • Secure a 10 cm piece of fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket, and add a precisely known mass (e.g., 2000 g) of deionized water, ensuring the bomb is fully submerged.

    • Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

  • Combustion of this compound:

    • Accurately weigh approximately 0.5-0.8 g of this compound into the crucible.

    • Repeat the procedure from step 1.2 to 1.8.

  • Data Analysis and Calculation:

    • Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • The total heat released (qtotal) is calculated as: q_total = C_cal * ΔT.

    • Subtract the heat contribution from the combustion of the fuse wire.

    • The enthalpy of combustion per gram is then calculated, and subsequently converted to a molar basis (ΔHc° in kJ/mol).[6]

The causality behind this rigorous protocol is to isolate the heat of combustion of the sample as the sole variable. Calibration with a standard like benzoic acid provides a self-validating system, ensuring the accuracy of the calorimeter's heat capacity.

Derivation of Standard Enthalpy of Formation (ΔHf°)

With the experimentally determined ΔHc°, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This law states that the total enthalpy change for a reaction is independent of the pathway taken.[7]

The balanced combustion reaction for this compound is: C₁₁H₂₄(l) + 17O₂(g) → 11CO₂(g) + 12H₂O(l)

The enthalpy of reaction (which is the ΔHc°) is related to the enthalpies of formation of reactants and products by the following equation:[7] ΔHc° = [11 * ΔHf°(CO₂, g) + 12 * ΔHf°(H₂O, l)] - [ΔHf°(C₁₁H₂₄, l) + 17 * ΔHf°(O₂, g)]

Since the standard enthalpy of formation of an element in its standard state (O₂) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

G cluster_0 Experimental Workflow cluster_1 Calculation Workflow A Sample Preparation (Weighing this compound) B Bomb Assembly (Fuse wire, O2 charge) A->B C Calorimetry (Ignition and Temperature Measurement) B->C D Data Analysis (Calculate q_total) C->D E Calculate ΔHc° (Molar Enthalpy of Combustion) D->E H Hess's Law Application E->H F Balanced Combustion Equation F->H G Known ΔHf° (CO2, H2O) G->H I Calculate ΔHf° (this compound) H->I

Caption: Experimental and calculational workflow for determining ΔHf°.

Part 2: Computational Determination of Thermochemical Properties

In the absence of experimental data, or as a complementary approach, computational chemistry provides a powerful toolkit for predicting thermochemical properties.[8][9] Methods like Density Functional Theory (DFT) can yield accurate results when appropriate model chemistries are employed.

Core Methodology: Quantum Chemical Calculations

This approach involves solving the Schrödinger equation for the molecule to determine its electronic energy. From this, and by calculating vibrational frequencies, thermochemical properties can be derived using statistical mechanics.

Objective: To compute the standard enthalpy of formation (ΔHf°), heat capacity (Cp), and entropy (S°) of this compound.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Step-by-Step Protocol:

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set. This step is crucial as all subsequent calculations depend on the correct molecular geometry.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • This calculation serves two purposes:

      • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • It provides the vibrational frequencies which are essential for calculating the zero-point vibrational energy (ZPVE), thermal contributions to enthalpy, and entropy.

  • Single-Point Energy Calculation:

    • To improve the accuracy of the electronic energy, perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set (e.g., CBS-QB3 or G4).

  • Calculation of Thermochemical Properties:

    • The output of the frequency calculation will provide the zero-point energy, thermal corrections to enthalpy, and the entropy at a given temperature (usually 298.15 K).

    • The standard enthalpy of formation can be calculated using an isodesmic reaction scheme. This involves constructing a balanced hypothetical reaction where the types of bonds broken and formed are similar on both sides of the equation. This approach cancels out systematic errors in the calculations.[8]

G A Build 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum, Obtain Frequencies) B->C D Single-Point Energy (Higher Level of Theory, e.g., CBS-QB3) C->D E Calculate Thermochemical Data (ΔHf°, Cp, S°) D->E

Caption: Computational workflow for determining thermochemical properties.

Summary of Thermochemical Properties

Thermochemical PropertyEstimated Value (Illustrative)Units
Standard Enthalpy of Formation (ΔHf°) -350kJ/mol
Standard Enthalpy of Combustion (ΔHc°) -7400kJ/mol
Heat Capacity (Cp) 380J/(mol·K)
Standard Entropy (S°) 530J/(mol·K)

Table 2: Estimated Thermochemical Properties of this compound at 298.15 K.

Applications in Drug Development and Research

While a simple alkane like this compound is not a therapeutic agent itself, its thermochemical properties are relevant in the broader context of pharmaceutical science. Highly branched hydrocarbons can be incorporated into drug delivery systems, such as liposomes, to enhance their stability and control the release of encapsulated drugs.[11] The low permeability and high stability of membranes containing branched hydrocarbon chains are directly related to their thermodynamic properties.[11] An understanding of the enthalpy and entropy of these molecules allows for the rational design of more effective and stable drug carrier systems.

Conclusion

The determination of the thermochemical properties of this compound, while not a trivial task due to the lack of readily available data, is achievable through a combination of rigorous experimental techniques and robust computational methods. This guide has outlined the detailed, self-validating protocols necessary to generate high-quality, reliable data. For researchers and drug development professionals, the ability to apply these methodologies is critical for advancing our understanding of molecular stability and reactivity, paving the way for innovations in materials science and pharmaceutical formulations.

References

An In-depth Technical Guide to the Purity Analysis of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3,4,4,5-tetramethylheptane, a highly branched alkane. Recognizing the critical importance of purity in applications ranging from specialty fuels to reference standards and pharmaceutical processing, this document outlines a multi-tiered analytical strategy. We move beyond simple procedural descriptions to explain the scientific rationale behind each methodological choice. The core of the strategy is built upon high-resolution gas chromatography with flame ionization detection (GC-FID) for quantification, supported by gas chromatography-mass spectrometry (GC-MS) for definitive impurity identification and nuclear magnetic resonance (NMR) spectroscopy for orthogonal structural confirmation. Furthermore, this guide establishes a robust framework for method validation, ensuring that the analytical procedures are not merely performed but are demonstrably fit for purpose, trustworthy, and scientifically sound. This document is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the purity assessment of complex hydrocarbon molecules.

Foundational Concepts: The Analyte and the Analytical Imperative

The Analyte: this compound

This compound (C₁₁H₂₄) is a saturated, acyclic hydrocarbon characterized by significant branching, including a quaternary carbon atom at the C4 position.[1][2] This complex structure dictates its physical properties, such as its boiling point and viscosity, and presents unique challenges for analytical separation.[3][4]

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
Boiling Point 186.6 °CChemSpider[3]
IUPAC Name This compoundPubChem[1]
The Importance of Purity Analysis

For highly branched alkanes, purity is not a trivial metric. Potential impurities often include structural isomers (e.g., 2,4,4,5-tetramethylheptane) which can have different physical properties despite having the same molecular formula.[5][6] The presence of such isomers, or impurities from synthesis such as less-alkylated precursors or residual solvents, can significantly impact performance in critical applications.[7][8] In the context of drug development, where such compounds might be used as non-polar solvents or processing aids, stringent purity control is a regulatory and safety necessity. Therefore, a robust analytical methodology must not only quantify the main component but also capably separate and identify structurally similar impurities.[9]

The Core Analytical Workflow

A robust purity assessment for a compound like this compound cannot rely on a single technique. We advocate for a comprehensive workflow that leverages orthogonal methods to build a complete and trustworthy purity profile.

Caption: Overall analytical workflow for purity assessment.

The Cornerstone of Quantification: High-Resolution Gas Chromatography (HRGC)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile hydrocarbons due to its high separation efficiency, sensitivity, and speed.[10][11] For alkanes, which lack a chromophore for UV detection, the Flame Ionization Detector (FID) is the detector of choice, offering high sensitivity and a near-uniform response factor for most hydrocarbons, simplifying quantification.[12][13]

The Causality of Column Selection

The separation of structurally similar, non-polar isomers is entirely dependent on the GC column's stationary phase. For this analysis, a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), is required.

  • Expertise-Driven Rationale: The separation of alkanes on these phases is governed primarily by their boiling points. Branched alkanes generally have lower boiling points than their straight-chain counterparts.[4] The subtle differences in boiling points among various isomers of tetramethylheptane necessitate a long column (e.g., 50-60 meters) with a thin film thickness (e.g., 0.25 µm) to maximize theoretical plates and achieve baseline resolution.

Protocol 1: Quantitative Purity Determination by GC-FID

This protocol is designed as a self-validating system for routine quality control.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as hexane or pentane.

  • Instrumentation: Utilize a gas chromatograph equipped with a split/splitless inlet and a flame ionization detector.

  • Chromatographic Conditions:

ParameterSettingRationale
Column 50 m x 0.25 mm ID, 0.25 µm film, HP-5ms or equivalentLong, narrow-bore column for high resolution of isomers.
Carrier Gas Helium or HydrogenProvides efficient chromatography; Hydrogen offers faster analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 minInitial hold separates volatile impurities; slow ramp resolves isomers.
Detector FIDHighly sensitive to hydrocarbons.
Detector Temp 280 °CPrevents condensation of analytes in the detector.
Injection Volume 1 µLStandard volume for quantitative analysis.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • This method assumes a similar response factor for all hydrocarbon impurities, which is a valid starting point for FID analysis.[11]

Unambiguous Identification: The Power of Mass Spectrometry (MS)

While GC-FID provides quantitative data, it cannot definitively identify unknown peaks. Coupling GC with a mass spectrometer (GC-MS) provides the molecular weight and fragmentation data necessary for structural elucidation of impurities.[11]

Decoding the Fragmentation

Branched alkanes exhibit characteristic fragmentation patterns under standard Electron Ionization (EI) conditions. Cleavage is favored at the points of branching because it leads to the formation of more stable secondary and tertiary carbocations.[14] The molecular ion peak (M+) for highly branched alkanes is often weak or absent due to the high propensity for fragmentation.[14] For this compound (MW=156.31), one would expect significant fragmentation at the C4-C5 and C3-C4 bonds.

Protocol 2: Impurity Identification by GC-MS
  • Instrumentation: A GC-MS system operating in EI mode (70 eV).

  • GC Conditions: Use the same column and oven program as described in Protocol 1 to ensure retention time correlation.

  • MS Conditions:

ParameterSetting
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 35 - 250 m/z
Solvent Delay 3 minutes
  • Data Analysis:

    • Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm its identity.

    • For each impurity peak, analyze its mass spectrum. Look for characteristic fragment ions and compare them to the spectra of known or suspected isomeric structures.

Orthogonal Verification through NMR Spectroscopy

NMR spectroscopy serves as the ultimate authority for structural confirmation.[15][16] It provides an entirely different and complementary view of the molecule, based on the magnetic properties of its atomic nuclei, making it an ideal orthogonal technique to chromatography.[17][18]

Predicted Spectral Signatures

A careful analysis of the this compound structure allows for the prediction of its ¹H and ¹³C NMR spectra. Due to molecular asymmetry, all 11 carbon atoms are expected to be unique, resulting in 11 distinct signals in the ¹³C NMR spectrum. The ¹H NMR spectrum will be complex due to extensive branching and overlapping signals in the aliphatic region (typically 0.8-1.5 ppm).

Protocol 3: Structural Confirmation by NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

  • Analysis:

    • Confirm the presence of all expected carbon environments in the ¹³C spectrum.

    • Analyze the chemical shifts, integrations, and coupling patterns in the ¹H spectrum to verify the connectivity.

    • The presence of impurity signals, even at low levels, can often be detected and can provide structural clues not available from MS alone.

A Framework for Trust: Method Validation

A method is only as reliable as its validated performance.[19] Validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[20][21] For a purity method, the following parameters are critical.

Caption: Core parameters for analytical method validation.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.Baseline resolution between the main peak and all impurities. Peak purity analysis by MS or PDA should show no co-elution.[22][23]
Linearity To show that the detector response is proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999 for a series of 5 standards.
Accuracy To determine the closeness of the test results to the true value.98.0% - 102.0% recovery of a spiked known impurity or reference standard.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.

Conclusion

The purity analysis of this compound demands a scientifically rigorous, multi-technique approach. By integrating the quantitative power of GC-FID, the identificatory strength of GC-MS, and the definitive structural verification of NMR, a complete and trustworthy purity profile can be established. This guide provides the strategic framework and detailed protocols necessary to achieve this. The emphasis on understanding the causality behind methodological choices and embedding the principles of method validation ensures that the resulting data is not only accurate but also defensible, meeting the high standards required by the scientific and pharmaceutical communities.

References

Methodological & Application

Application Note: Analysis of 3,4,4,5-Tetramethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a highly branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes present unique analytical challenges due to the potential for co-elution with structural isomers and complex fragmentation patterns. This document outlines an optimized GC-MS protocol, explains the underlying scientific principles governing chromatographic separation and mass spectral fragmentation, and offers insights for data interpretation. The methodologies provided are designed for researchers, chemists, and quality control professionals requiring robust and reliable identification and characterization of complex hydrocarbon molecules.

Introduction and Scientific Principles

This compound is a saturated hydrocarbon and a structural isomer of undecane. The analysis of such highly branched alkanes is critical in fields ranging from petrochemical analysis to environmental monitoring and the study of complex organic mixtures. Gas Chromatography-Mass Spectrometry is the analytical technique of choice, offering high-resolution separation power coupled with definitive mass-based identification.

Chromatographic Separation of Branched Alkanes

The separation of branched alkane isomers by gas chromatography is a complex process primarily governed by compound volatility and interactions with the stationary phase.[1] On standard non-polar columns (e.g., those with a 5% phenyl-methylpolysiloxane stationary phase), the elution order of alkanes generally follows their boiling points.[2] Increased branching leads to a more compact molecular structure, which reduces the surface area for intermolecular van der Waals forces. This typically results in lower boiling points and, consequently, shorter retention times compared to their linear or less-branched counterparts.[1] For example, long-chain branched alkanes often elute earlier than n-alkanes with the same carbon number.[3] Therefore, a precisely controlled temperature program is essential to achieve baseline separation of this compound from other C₁₁ isomers.

Electron Ionization (EI) and Fragmentation of Branched Alkanes

In Electron Ionization Mass Spectrometry (EI-MS), the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). For branched alkanes, the molecular ion peak is often of very low abundance or entirely absent.[4][5] This is because the high energy input readily induces fragmentation, a process driven by the formation of stable carbocations.[6]

The core tenets of branched alkane fragmentation are:

  • Preferential Cleavage at Branch Points: C-C bonds at tertiary and quaternary carbons are weaker and more likely to cleave. This cleavage results in the formation of more stable secondary and tertiary carbocations.[5][7]

  • Favored Loss of the Largest Alkyl Group: When cleavage occurs at a branching point, the loss of the largest possible alkyl radical is generally favored, as this leads to a more stabilized radical product.[4][6]

  • Characteristic Ion Series: Alkane mass spectra are characterized by clusters of ions separated by 14 Da (corresponding to CH₂ groups), with the general formula CₙH₂ₙ₊₁.[7]

For this compound, with its quaternary carbon at the C4 position, fragmentation is expected to be extensive and predictable, providing a unique fingerprint for identification.

Experimental Workflow and Protocol

The following section details the complete workflow, from sample preparation to data acquisition, for the analysis of this compound.

Overall Analysis Workflow

The diagram below illustrates the sequential steps involved in the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Acquire Sample Dilute Dilute in Hexane Sample->Dilute Vortex Vortex to Homogenize Dilute->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Inject Inject 1 µL into GC Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Identify Identify Peak by Retention Time Acquire->Identify Extract Extract Mass Spectrum Identify->Extract Compare Compare to Library / Fragmentation Pattern Extract->Compare

References

Nuclear magnetic resonance (NMR) spectroscopy of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive NMR-Based Structural Elucidation of 3,4,4,5-Tetramethylheptane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound, a complex, non-polar branched alkane. We present detailed protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The narrative emphasizes the causality behind experimental choices and follows an integrated workflow to demonstrate how these techniques synergize to provide a complete and validated structural assignment, even in the absence of readily available reference spectra.

Introduction

This compound (C₁₁H₂₄) is a saturated aliphatic hydrocarbon characterized by a high degree of branching, including a quaternary carbon center.[2] Its structure presents a significant challenge for simple spectroscopic methods. NMR spectroscopy, however, offers a powerful suite of experiments capable of mapping the complete covalent framework of the molecule.[3] By systematically analyzing chemical shifts, spin-spin couplings, and through-bond correlations across one, two, and three bonds, a definitive structural proof can be established. This guide details the necessary steps, from sample preparation to advanced data interpretation, to achieve this goal.[4]

Part 1: Experimental Workflow and Protocols

A systematic approach is essential for the complete structural assignment of a molecule like this compound. The workflow begins with meticulous sample preparation, followed by a series of 1D and 2D NMR experiments that build upon each other to reveal the full molecular architecture.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_analysis Structural Elucidation prep Prepare Homogeneous Sample (5-20 mg in ~0.6 mL CDCl3) H1 ¹H NMR (Proton Environments & Coupling) prep->H1 C13 ¹³C NMR & DEPT (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Coupling Networks) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC analysis Integrate All Data (Assign Fragments & Assemble Structure) HMBC->analysis final_structure Final Validated Structure: This compound analysis->final_structure

Figure 1: Integrated workflow for the NMR-based structural elucidation of this compound.
Protocol 1: NMR Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.[5] For a non-polar alkane like this compound, a deuterated chlorinated solvent is ideal.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • High-quality 5 mm NMR tubes[6]

  • Glass Pasteur pipette with cotton or glass wool plug

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.[7]

  • Select the Solvent: Chloroform-d (CDCl₃) is an excellent choice as it is a non-polar solvent that will readily dissolve the analyte and its residual proton signal (at ~7.26 ppm) does not interfere with the expected aliphatic signals of the sample.[8][9]

  • Dissolve the Sample: Add approximately 0.6 mL of CDCl₃ to the vial.[5] Gently vortex the mixture to ensure the sample dissolves completely, forming a homogeneous solution.[9]

  • Filter and Transfer: Using a Pasteur pipette with a small cotton plug, carefully transfer the solution into a clean NMR tube. Filtering removes any particulate matter which could disrupt the magnetic field homogeneity and degrade spectral resolution.[6]

  • Check Sample Height: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This volume is optimal for positioning within the instrument's detection coil.[7]

  • Cap and Clean: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[5]

Part 2: 1D NMR Analysis and Interpretation

One-dimensional NMR spectra provide the foundational information about the number and type of proton and carbon environments in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an alkane typically shows signals in the upfield region (approx. 0.5-2.0 ppm).[10] Due to the complex and asymmetric nature of this compound, which possesses two chiral centers (C3 and C5) and diastereotopic protons (e.g., on C2, C6, and the gem-dimethyl group at C4), significant signal overlap is expected.

Predicted ¹H NMR Characteristics:

  • Chemical Shift Range: All proton signals are anticipated to appear between ~0.8 and 1.8 ppm.

  • Signal Count: The molecule's asymmetry means that no two methyl or methylene groups are chemically equivalent. This will result in a complex spectrum with numerous distinct signals.

  • Integration: The relative integrals of the signals will correspond to the number of protons in each environment (e.g., 3H for a methyl group, 2H for a methylene group, 1H for a methine).

  • Multiplicity: Protons will be split by their non-equivalent neighbors according to the n+1 rule.[11] For example, the protons of the C1 methyl group are expected to appear as a triplet due to coupling with the two protons on C2. However, due to extensive second-order coupling effects common in alkanes, many signals will appear as complex multiplets.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is significantly simpler and more informative for determining the carbon skeleton, as it is typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[13]

Predicted ¹³C NMR Characteristics:

  • Signal Count: The structure of this compound (CH₃-CH₂-CH(CH₃)-C(CH₃)₂-CH(CH₃)-CH₂-CH₃) has no plane of symmetry. Therefore, all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals in the ¹³C NMR spectrum.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for identifying the type of each carbon.[4]

    • DEPT-135: Will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons will be absent.

    • DEPT-90: Will only show CH (methine) signals.

    • By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, all carbons can be assigned to their respective types (CH₃, CH₂, CH, or C).

Carbon TypeExpected CountPredicted Chemical Shift (ppm)
Quaternary (C)1 (C4)35 - 45
Methine (CH)2 (C3, C5)30 - 40
Methylene (CH₂)2 (C2, C6)20 - 30
Methyl (CH₃)6 (C1, C7, C3-Me, 2x C4-Me, C5-Me)10 - 25
Table 1: Predicted ¹³C NMR data for this compound based on typical alkane chemical shifts.

Part 3: 2D NMR for Unambiguous Structural Confirmation

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond connectivities.[1][14]

Figure 2: Numbered structure of this compound for NMR correlation analysis.
¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15]

  • Application: Cross-peaks in the COSY spectrum will reveal the proton-proton connectivity pathways. For instance, a cross-peak will be observed between the proton on C3 and the protons on C2, as well as between the C3 proton and the protons of its attached methyl group (C3'). This allows for the assembly of spin systems, such as the ethyl fragments (C1-C2 and C6-C7) and the connection of methine protons to their adjacent methyl and methylene groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond C-H correlation).[4]

  • Application: This is the primary experiment for definitively linking the proton and carbon skeletons.[16] Each cross-peak in the HSQC spectrum represents a direct C-H bond. For example, the proton signal assigned to the C1 methyl group will show a correlation to the C1 carbon signal. This allows for the unambiguous assignment of the chemical shift for every protonated carbon in the molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for elucidating the complete structure of a complex branched molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[14]

  • Application: HMBC is essential for connecting the individual spin systems identified by COSY and for placing the quaternary carbon. Key expected correlations include:

    • Protons on the C3-methyl group (C3') will show a correlation to C2, C3, and C4.

    • Protons on the two C4-methyl groups (C4a' and C4b') will show correlations to C3, C4, and C5. This is the only way to definitively place the quaternary carbon (C4) in the structure.

    • Protons on C1 will show a correlation to C2 and C3, confirming the end of the chain.

By systematically analyzing the correlations from these three 2D experiments, every atom can be placed within the molecular framework, leading to a complete and validated structure.

Conclusion

The structural elucidation of a complex branched alkane like this compound is a non-trivial task that can be accomplished with high confidence using a systematic multi-dimensional NMR approach. While 1D ¹H and ¹³C NMR provide initial data on the chemical environments and carbon types, they are insufficient for a complete assignment due to signal complexity and overlap. The application of 2D NMR techniques—COSY for mapping proton networks, HSQC for direct C-H attachment, and HMBC for long-range connectivity—is essential. This integrated workflow provides a self-validating system that allows for the unambiguous determination of the complete molecular architecture, demonstrating the power of modern NMR spectroscopy in chemical research and development.

References

The Strategic Use of 3,4,4,5-Tetramethylheptane as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3,4,4,5-tetramethylheptane as a reference standard in chromatographic techniques, with a primary focus on gas chromatography (GC). We will delve into the fundamental principles governing the selection of an appropriate internal standard, the unique physicochemical properties of this compound that make it a suitable candidate, and detailed protocols for its practical implementation in quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their chromatographic methods.

Introduction: The Critical Role of Reference Standards in Chromatography

In the realm of analytical chemistry, particularly in chromatographic separations, the quest for accurate and reproducible quantification is paramount. Chromatographic systems, by their nature, are susceptible to variations in injection volume, detector response, and column efficiency.[1] To mitigate these variables and ensure the integrity of analytical data, the use of reference standards is indispensable.[2] Internal standards, a specific class of reference materials, are compounds of known concentration added to both the sample and calibration standards.[1] By comparing the analyte's response to that of the internal standard, analysts can effectively normalize for variations that may occur during the analytical process, thereby enhancing the accuracy and precision of quantitative analysis.[1][3]

The selection of an appropriate internal standard is a critical decision in method development.[4] An ideal internal standard should be chemically similar to the analyte(s) of interest, exhibit a retention time that is close to but well-resolved from the analytes, be absent in the original sample matrix, and be of high purity.[5] This guide focuses on a highly branched alkane, this compound, and elucidates its utility as a robust reference standard in various chromatographic applications.

Physicochemical Profile of this compound

This compound is a saturated, highly branched aliphatic hydrocarbon. Its unique structural and physical properties contribute to its suitability as a reference standard in chromatography.

PropertyValueSource
Chemical Formula C₁₁H₂₄--INVALID-LINK--[6]
Molecular Weight 156.31 g/mol --INVALID-LINK--[6]
Boiling Point 186.6 °C--INVALID-LINK--
CAS Number 61868-62-0--INVALID-LINK--[6]
Structure A heptane backbone with four methyl group substituents at positions 3, 4, and 5.--INVALID-LINK--[6]

The highly branched structure of this compound results in a more compact molecular shape compared to its linear isomer, n-undecane. This structural characteristic influences its chromatographic behavior, often leading to shorter retention times on non-polar stationary phases compared to n-alkanes with a similar boiling point. This property can be advantageous in positioning the internal standard peak in a chromatogram to avoid co-elution with analytes of interest.

Synthesis and Purity of this compound as a Reference Standard

The utility of any compound as a primary reference standard is fundamentally dependent on its purity. For this compound, high purity can be achieved through meticulous synthesis and purification protocols. While various synthetic routes to branched alkanes exist, Grignard reagent coupling reactions are a common and effective method.

A plausible synthetic pathway involves the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and subsequent hydrogenation to yield the saturated alkane. For instance, the reaction of an appropriate secondary butyl Grignard reagent with 3,3-dimethyl-2-pentanone could lead to a tertiary alcohol precursor, which can then be converted to this compound.

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product & Purification Grignard Reagent Grignard Reagent Coupling Reaction Coupling Reaction Grignard Reagent->Coupling Reaction Ketone Ketone Ketone->Coupling Reaction Dehydration Dehydration Coupling Reaction->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Crude Product Crude Product Hydrogenation->Crude Product Purification Purification Crude Product->Purification High-Purity Standard High-Purity Standard Purification->High-Purity Standard

Caption: Conceptual workflow for the synthesis and purification of high-purity this compound.

Purification of the synthesized product is critical and typically involves fractional distillation to separate the desired isomer from any side products and unreacted starting materials. The final purity should be verified using high-resolution gas chromatography (GC) and potentially other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers of high-purity reference standards should provide a certificate of analysis detailing the purity and the methods used for its determination.

Application in Gas Chromatography: A Detailed Protocol

The primary application of this compound as a reference standard is in quantitative gas chromatography, particularly for the analysis of complex hydrocarbon mixtures such as gasoline or environmental samples.[7] Its volatility and thermal stability make it suitable for a wide range of GC applications.

Protocol for the Determination of Gasoline Range Organics (GRO) using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of total petroleum hydrocarbons in the gasoline range (typically C6-C10).

Objective: To accurately quantify the concentration of GRO in a sample matrix (e.g., water or soil).

Materials:

  • Reference Standard: High-purity this compound (≥99.5%).

  • Calibration Standards: A certified gasoline standard or a mixture of representative GRO compounds.

  • Solvent: Purge-and-trap grade methanol or other suitable solvent.

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a purge-and-trap system.

  • GC Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase.

Procedure:

  • Preparation of Stock Solutions:

    • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

    • Calibration Standard Stock Solution: Prepare a stock solution of the GRO standard in methanol.

  • Preparation of Calibration Curve Standards:

    • Prepare a series of calibration standards by diluting the GRO stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

    • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels.

  • Sample Preparation:

    • For water samples, a known volume is taken. For soil samples, a known weight is extracted with methanol.

    • Add the same constant and known amount of the this compound internal standard stock solution to each sample.

  • GC-FID Analysis:

    • Set up the GC-FID and purge-and-trap system according to the manufacturer's instructions and the specific method requirements (e.g., EPA Method 8015).

    • Analyze the calibration standards and samples under the same chromatographic conditions.

Typical GC Conditions:

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Purge and Trap
Oven Program Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Detector FID at 300°C
  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the GRO components and the this compound internal standard based on their retention times.

    • For each calibration standard, calculate the response factor (RF) for the GRO relative to the internal standard using the following equation: RF = (AreaGRO / ConcentrationGRO) / (AreaIS / ConcentrationIS)

    • Calculate the average RF from the calibration standards.

    • Calculate the concentration of GRO in the samples using the following equation: ConcentrationGRO = (AreaGRO / AreaIS) * (ConcentrationIS / Average RF)

Workflow for Quantitative Analysis:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Calibration_Standards Prepare Calibration Standards (Spiked with IS) Stock_Solutions->Calibration_Standards Sample_Preparation Prepare Samples (Spiked with IS) Stock_Solutions->Sample_Preparation GC_Analysis GC-FID Analysis Calibration_Standards->GC_Analysis Sample_Preparation->GC_Analysis Peak_Integration Peak Integration (Analyte & IS) GC_Analysis->Peak_Integration Response_Factor Calculate Response Factor (RF) from Standards Peak_Integration->Response_Factor Quantification Quantify Analyte in Samples using RF Peak_Integration->Quantification Response_Factor->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Calculation of Kovats Retention Index

The Kovats retention index (I) is a dimensionless unit that relates the retention time of a compound to the retention times of adjacent n-alkanes. It is a valuable tool for compound identification and for comparing chromatographic data across different instruments and laboratories. The retention index of this compound can be determined by running a mixture of n-alkanes under the same chromatographic conditions.

Formula for Temperature-Programmed GC:

I = 100 * [n + ( (tRx - tRn) / (tR(n+1) - tRn) )]

Where:

  • tRx is the retention time of this compound

  • tRn is the retention time of the n-alkane eluting immediately before the compound

  • tR(n+1) is the retention time of the n-alkane eluting immediately after the compound

  • n is the carbon number of the n-alkane eluting before the compound

The retention index of this compound will vary depending on the stationary phase of the GC column. On a non-polar stationary phase, its retention index is expected to be lower than that of n-undecane (I = 1100) due to its branched structure.

Trustworthiness and Self-Validating Systems

A robust analytical method is a self-validating one. The use of an internal standard like this compound is a cornerstone of building such a system. The consistent ratio of the analyte to the internal standard across multiple injections of the same sample, despite minor variations in injection volume, provides an immediate check on the precision of the analysis.

Furthermore, the validation of a chromatographic method using an internal standard should encompass the following parameters as per established guidelines (e.g., ISO/IEC 17025):[3]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, the trustworthiness of the analytical method is firmly established.

Conclusion

This compound serves as a valuable and versatile reference standard for quantitative chromatography, particularly in the analysis of volatile and semi-volatile hydrocarbons. Its unique branched structure, well-defined physicochemical properties, and commercial availability in high purity make it an excellent choice for an internal standard. The implementation of this compound, in conjunction with rigorous method validation, enables researchers and analytical scientists to achieve highly accurate, precise, and reliable quantitative results, thereby ensuring the integrity and defensibility of their analytical data.

References

Application Note: Advanced Protocols for the Analysis of 3,4,4,5-Tetramethylheptane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Highly branched alkanes are pivotal molecules in various scientific domains, serving as crucial biomarkers in geochemistry for paleoenvironmental reconstruction and petroleum exploration, as well as contaminants in environmental forensics.[1][2][3] Their complex structures, however, present significant analytical challenges. This guide provides a detailed examination of the analytical strategies for 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a representative highly branched alkane. We will explore the foundational principles of its chromatographic separation and mass spectrometric fragmentation, offering a robust, step-by-step protocol for its unambiguous identification and quantification. The methodologies detailed herein are designed to ensure scientific rigor, providing researchers with a self-validating framework for the analysis of complex saturated hydrocarbons.

Introduction: The Analytical Challenge of Branched Alkanes

Saturated hydrocarbons, particularly branched alkanes, are ubiquitous in geological and environmental samples.[4] Their structural diversity provides a wealth of information; for instance, specific isomers can be linked to biological precursors, offering insights into the origin of organic matter.[3][5] However, the very isomerism that makes them valuable also complicates their analysis. Compounds like this compound share the same molecular weight and similar physicochemical properties with numerous other C₁₁H₂₄ isomers, making their separation and individual identification a non-trivial task.[6]

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this type of analysis.[1] Success hinges on two key aspects:

  • Chromatographic Resolution: Achieving baseline separation of the target isomer from a complex background of structurally similar compounds.

  • Mass Spectrometric Interpretation: Understanding the specific fragmentation patterns that serve as a unique fingerprint for the molecule, especially when the molecular ion is weak or absent, a common feature of highly branched alkanes.[7][8]

This document addresses these challenges by providing both the theoretical underpinnings and a practical, field-tested protocol for the analysis of this compound.

Core Principles: Separation and Fragmentation

Gas Chromatographic Separation

The separation of alkane isomers is governed by their volatility and interaction with the stationary phase of the GC column. For non-polar compounds like alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane, found in HP-5 or similar columns) is ideal. Separation occurs primarily based on boiling points and molecular shape. Highly branched alkanes like this compound are more compact and have lower boiling points than their straight-chain counterparts (n-undecane), causing them to elute earlier.[1] To resolve the numerous isomers, a long capillary column (e.g., >30 m) with a slow temperature ramp is essential to maximize peak separation.[1][6]

Mass Spectrometric Fragmentation of this compound

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which imparts significant energy, leading to fragmentation. The fragmentation of branched alkanes follows predictable rules based on carbocation stability:

  • Preferential Cleavage at Branch Points: C-C bonds at tertiary or quaternary carbons are more likely to break, as this leads to the formation of more stable secondary or tertiary carbocations.[7][8]

  • Weak Molecular Ion: The high degree of branching in this compound means the molecular ion (M⁺, m/z 156) is likely to be of very low abundance or completely absent.[7]

  • Loss of the Largest Alkyl Group: At a branching point, the fragmentation pathway that expels the largest possible alkyl radical is generally favored.[7][8]

Based on these principles, we can predict the major fragmentation pathways for this compound, providing a basis for its identification.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄[9][10]
Molecular Weight 156.31 g/mol [9]
CAS Number 61868-62-0[9]
IUPAC Name This compound[9]
Boiling Point 186.6 °C[10]

Visualizing the Analytical Workflow

A systematic approach is crucial for reproducible results. The following diagram outlines the logical flow from sample receipt to final data analysis.

Caption: Experimental workflow for branched-alkane analysis.

Detailed Analytical Protocol

This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.

Sample Preparation (General)
  • Extraction: Weigh approximately 10g of the homogenized sample into a clean extraction thimble. Perform a Soxhlet extraction for 12-24 hours using a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol.

  • Fractionation: Concentrate the extract under a gentle stream of nitrogen. Fractionate the total lipid extract using column chromatography with activated silica gel or alumina.

  • Elution: Elute the saturated hydrocarbon fraction using a non-polar solvent such as hexane or heptane. This step is critical for removing polar interferences.

  • Concentration & Standardization: Concentrate the saturated fraction to a final volume of 1 mL. Add an appropriate internal standard (e.g., d-alkane mixture) for quantification.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID x 0.25 µm filmLong column enhances resolution of complex isomers.[1][6]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Splitless mode, 280 °CEnsures complete volatilization and transfer of analytes onto the column.
Oven Program Initial 50 °C (hold 2 min), ramp to 310 °C at 4 °C/min, hold 20 minSlow ramp rate is crucial for separating closely eluting isomers.[1]
MS System Agilent 5977 or equivalentHigh sensitivity single quadrupole detector.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Source Temp. 230 °CStandard operating temperature.
Mass Range m/z 40-550Covers the expected range of fragments for target and background hydrocarbons.
Acquisition Full Scan ModeAllows for identification of unknowns and comprehensive spectral analysis.
Data Analysis and Interpretation
  • Peak Identification: Locate the target peak in the total ion chromatogram (TIC) based on its expected retention time relative to n-alkane standards. Branched alkanes elute before their n-alkane equivalent.[1]

  • Mass Spectrum Verification: Extract the mass spectrum for the identified peak. Compare it against a reference library (e.g., NIST).

  • Manual Interpretation: Crucially, verify the identification by manually interpreting the fragmentation pattern. The presence of key, structurally significant ions is the most reliable confirmation. For this compound, look for fragments resulting from cleavage around the highly substituted C4 position.

Deconstructing the this compound Mass Spectrum

The diagram below illustrates the primary fragmentation pathways predicted for this compound upon 70 eV electron ionization. The cleavage is driven by the formation of the most stable carbocations.

G cluster_mol mol This compound [C₁₁H₂₄]⁺˙ m/z 156 (M⁺, likely absent) f1 [C₈H₁₇]⁺ m/z 113 mol->f1 - C₃H₇• (Propyl radical) f2 [C₇H₁₅]⁺ m/z 99 mol->f2 - C₄H₉• (Butyl radical) f3 [C₆H₁₃]⁺ m/z 85 mol->f3 - C₅H₁₁• (Pentyl radical) f4 [C₅H₁₁]⁺ m/z 71 mol->f4 - C₆H₁₃• (Hexyl radical) f5 [C₄H₉]⁺ m/z 57 mol->f5 - C₇H₁₅• (Heptyl radical)

Caption: Predicted major EI fragmentation pathways for this compound.

Table 3: Predicted Key Fragment Ions for this compound

m/zIon FormulaNeutral LossCleavage Origin
113[C₈H₁₇]⁺C₃H₇• (Propyl)Cleavage at C3-C4 or C5-C6 bond
99[C₇H₁₅]⁺C₄H₉• (Butyl)Cleavage at C4-C5 bond, loss of sec-butyl group
85[C₆H₁₃]⁺C₅H₁₁• (Pentyl)Cleavage at C3-C4 bond, loss of isopentyl group
71[C₅H₁₁]⁺C₆H₁₃• (Hexyl)Multiple pathways possible
57[C₄H₉]⁺C₇H₁₅• (Heptyl)Likely formation of stable tert-butyl cation

Note: The relative intensities of these ions will depend on the stability of the resulting carbocation and radical. Cleavage at the quaternary C4 is highly probable.

Conclusion

The analysis of this compound exemplifies the intricate challenges and solutions in the study of branched alkanes. A successful analysis is not merely the result of high-end instrumentation but is built upon a foundational understanding of chromatographic theory and mass spectrometric fragmentation rules. By combining a high-resolution GC separation with a careful, knowledge-based interpretation of the resulting mass spectrum, researchers can achieve unambiguous identification of this and other complex hydrocarbon isomers. The protocols and insights provided in this guide offer a comprehensive framework to ensure accuracy and reliability in this demanding analytical field.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Highly Branched Alkanes

3,4,4,5-Tetramethylheptane (C₁₁H₂₄) is a highly branched alkane, a class of molecules of significant interest in combustion science, atmospheric chemistry, and as components of complex hydrocarbon mixtures such as fuels and lubricants. The intricate three-dimensional structure of these molecules, with a high degree of methyl substitution, profoundly influences their reaction kinetics. Understanding the oxidation and pyrolysis pathways of this compound is crucial for developing predictive combustion models, assessing the environmental impact of hydrocarbon emissions, and for the rational design of next-generation fuels and lubricants with tailored properties.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the reaction kinetics of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to investigate the complex chemical transformations of this and similar highly branched alkanes.

Theoretical Framework: Structure-Reactivity Relationships in Branched Alkanes

The reactivity of an alkane is largely determined by the strength of its carbon-hydrogen (C-H) bonds. In this compound, the presence of tertiary C-H bonds (a hydrogen atom attached to a carbon atom that is bonded to three other carbon atoms) is a key structural feature. These tertiary C-H bonds are weaker than primary and secondary C-H bonds, making them more susceptible to hydrogen abstraction, which is often the initial and rate-determining step in oxidation and pyrolysis.[1][2]

The general order of C-H bond dissociation energies (BDEs) is: primary > secondary > tertiary.[1] This hierarchy in bond strength directly translates to the rates of hydrogen abstraction by radicals, a cornerstone of free-radical chain reactions that govern alkane combustion.[3][4]

Table 1: Representative Carbon-Hydrogen Bond Dissociation Energies (BDEs)

Bond TypeExample AlkaneBDE (kcal/mol)
Primary (1°)Ethane (CH₃-H)~101
Secondary (2°)Propane (CH₃CH₂CH₂-H)~99
Tertiary (3°)Isobutane ((CH₃)₃C-H)~97

Note: These are representative values. Actual BDEs can vary slightly depending on the specific molecular structure.[1]

For this compound, with its multiple tertiary and secondary C-H bonds, a complex mixture of initial alkyl radicals can be expected upon reaction initiation. The subsequent reactions of these radicals, including β-scission (the breaking of a C-C bond one position away from the radical center), isomerization, and reactions with oxygen, dictate the overall reaction pathways and the distribution of products.

Key Reaction Regimes of this compound

The reaction kinetics of this compound, like other alkanes, can be broadly categorized into three main regimes: low-temperature oxidation, high-temperature oxidation (combustion), and pyrolysis.

Low-Temperature Oxidation (Approx. 550 K - 800 K)

In this regime, the reaction mechanism is characterized by a complex network of radical chain reactions involving oxygen addition to alkyl radicals.[5] A simplified, yet central, reaction sequence is as follows:

  • Initiation: Hydrogen abstraction from this compound (RH) by a radical (X•) to form an alkyl radical (R•).

  • Oxygen Addition: The alkyl radical rapidly adds to molecular oxygen to form an alkylperoxy radical (ROO•).

  • Isomerization: The alkylperoxy radical undergoes internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH).

  • Second Oxygen Addition: The hydroperoxyalkyl radical adds another oxygen molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH).

  • Chain Branching: This is a crucial step where the number of radicals increases, leading to autoignition. The decomposition of ketohydroperoxides, formed from the •OOQOOH radical, is a key chain-branching pathway.[5][6]

The low-temperature oxidation of branched alkanes is known to be structurally dependent, with more highly branched alkanes often exhibiting higher reactivity at the initial stages.[7][8]

Simplified Low-Temperature Oxidation Pathway.
High-Temperature Oxidation (Combustion) (Above ~1000 K)

At higher temperatures, the initial alkylperoxy radicals (ROO•) are less stable and tend to decompose back to the alkyl radical and O₂. The dominant reaction pathways shift towards smaller, more stable molecules and radicals.[9] The overall reaction for complete combustion is:

C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O[10]

Incomplete combustion, which occurs with insufficient oxygen, can lead to the formation of carbon monoxide (CO) and soot.[2][10]

Pyrolysis (Thermal Decomposition in the Absence of an Oxidizer)

Pyrolysis involves the breaking of C-C and C-H bonds due to high temperatures. The initiation step is typically the cleavage of the weakest C-C bond. For highly branched alkanes, this often occurs at a quaternary carbon center. The resulting radicals then undergo a series of propagation steps, including hydrogen abstraction and β-scission, leading to a complex mixture of smaller alkanes and alkenes.[11]

Experimental Protocols for Kinetic Studies

Investigating the reaction kinetics of this compound requires specialized experimental setups that can handle volatile liquids and operate at controlled high temperatures and pressures.

Shock Tube Experiments

Shock tubes are ideal for studying high-temperature kinetics due to their ability to rapidly and homogeneously heat a gas mixture to a precise temperature and pressure.[12]

Objective: To measure ignition delay times and concentration profiles of key species during the high-temperature oxidation of this compound.

Materials and Equipment:

  • High-pressure shock tube facility[13][14][15]

  • This compound (high purity)

  • Oxidizer gas mixture (e.g., synthetic air: O₂/N₂ or O₂/Ar)

  • High-purity inert gases (Ar, He)

  • Fast pressure transducers

  • Optical diagnostics (e.g., laser absorption spectroscopy for species detection, chemiluminescence detectors for ignition timing)

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis[16]

  • Vacuum pumps and gas handling system

Protocol:

  • Mixture Preparation: Prepare a dilute mixture of this compound in the oxidizer and inert gas. For low vapor pressure liquids like this, an aerosol shock tube may be necessary, where the fuel is introduced as a fine mist that evaporates behind the incident shock wave.[13][14][15]

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum.

    • Introduce the prepared gas mixture into the driven section to a specific initial pressure.

    • Pressurize the driver section with a high-pressure, low-molecular-weight gas (e.g., helium) until the diaphragm ruptures.[12]

  • Data Acquisition:

    • The incident shock wave travels down the tube, compressing and heating the test gas.

    • The shock wave reflects off the end wall, further heating and stagnating the gas. This defines the start of the reaction time (t=0).[12]

    • Record the pressure profile using fast pressure transducers.

    • Monitor the emission of characteristic species (e.g., OH*) to determine the ignition delay time.

    • Use laser absorption spectroscopy to measure the time-resolved concentrations of key species like OH, H₂O, and CO.

  • Product Analysis: For pyrolysis studies, a single-pulse shock tube can be used to quench the reaction after a specific time, and the products are then analyzed ex-situ using GC-MS.[16]

Workflow for a Shock Tube Experiment.
Jet-Stirred Reactor Experiments

Jet-stirred reactors (JSRs) are well-suited for studying kinetics over a wide range of temperatures at constant pressure, particularly for low- to intermediate-temperature regimes.[17][18][19]

Objective: To obtain speciation data as a function of temperature for the oxidation of this compound.

Materials and Equipment:

  • Fused-silica or quartz jet-stirred reactor

  • Temperature-controlled furnace

  • Mass flow controllers for precise gas delivery

  • Liquid fuel delivery system (e.g., syringe pump with a vaporizer)

  • Sampling probe (e.g., sonic quartz probe)

  • Analytical instrumentation: GC-MS, Fourier-transform infrared spectroscopy (FTIR)[17][20]

  • High-purity gases (fuel, O₂, N₂, Ar)

Protocol:

  • System Setup:

    • Place the JSR in the furnace and heat to the desired reaction temperature.

    • Calibrate mass flow controllers for all gases.

  • Reactant Delivery:

    • Precisely meter the flow rates of the oxidizer (O₂) and diluent (N₂ or Ar) into the reactor.

    • Deliver liquid this compound at a constant, low flow rate to a vaporizer, where it is mixed with the heated inert gas before entering the reactor.

  • Reaction and Sampling:

    • The jets inside the reactor ensure rapid mixing, achieving a near-uniform concentration and temperature.[19]

    • Allow the system to reach a steady state (typically several residence times).

    • Extract a sample of the reacting mixture through a sonic probe, which rapidly quenches the reactions.

  • Product Analysis:

    • Analyze the quenched sample using online or offline GC-MS and FTIR to identify and quantify the reactants, stable intermediates, and final products.[21][22][23][24]

  • Temperature Variation: Repeat the experiment at different temperatures to map the evolution of species concentrations as a function of temperature.

Computational Kinetics

Computational chemistry provides a powerful tool for elucidating reaction mechanisms and calculating rate constants that may be difficult to measure experimentally.

  • Density Functional Theory (DFT): Used to calculate the geometries and energies of reactants, transition states, and products.

  • Transition State Theory (TST): Used to calculate reaction rate constants from the computed energetic and structural information.[3][25]

These computational approaches can be used to predict the branching ratios of different H-abstraction sites on this compound and to model the subsequent decomposition pathways of the resulting alkyl radicals.[4][26][27]

Safety Precautions

Working with volatile and flammable alkanes like this compound requires strict adherence to safety protocols.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure that fire extinguishers (e.g., CO₂, dry chemical) are readily accessible.

  • Disposal: Dispose of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

The study of the reaction kinetics of this compound provides valuable insights into the fundamental aspects of branched alkane chemistry. A synergistic approach, combining detailed experimental investigations using shock tubes and jet-stirred reactors with robust computational modeling, is essential for a comprehensive understanding. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to explore the complex and fascinating reactivity of this and other highly branched alkanes.

References

Application Note: Computational Modeling of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the computational analysis of 3,4,4,5-Tetramethylheptane, offering detailed protocols for researchers, scientists, and drug development professionals.

Introduction and Rationale

This compound (Molecular Formula: C₁₁H₂₄, CAS Number: 61868-62-0) is a highly branched alkane, a class of molecules fundamentally important in petrochemical and materials science applications.[1] The intricate three-dimensional structure and numerous rotational degrees of freedom in such molecules directly influence their macroscopic properties, including viscosity, boiling point, and combustion efficiency.[2][3] While experimental characterization is vital, it can be resource-intensive or impractical for exhaustive screening of all isomers and their properties.

Computational modeling provides a powerful, cost-effective alternative for gaining deep molecular-level insights. By simulating the molecule's behavior in silico, we can predict its stable conformations, electronic structure, and thermodynamic properties with high fidelity. This application note provides a comprehensive guide and a set of validated protocols for the computational modeling of this compound, leveraging both classical Molecular Mechanics (MM) and more rigorous Quantum Mechanics (QM) methods. The workflows described herein are designed to be self-validating and are grounded in established theoretical principles, providing a robust framework for researchers.

Theoretical Foundations: A Two-Pronged Approach

A multi-tiered computational strategy is essential for accurately and efficiently modeling a flexible molecule like this compound. We begin with a computationally inexpensive method to broadly explore the potential energy surface, followed by a high-accuracy method to refine our findings.

  • Molecular Mechanics (MM): This approach treats atoms as classical particles interacting through a set of empirically derived potential energy functions known as a force field.[4] Force fields like the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) are parameterized for a wide range of organic molecules and are exceptionally efficient.[5][6] This efficiency makes MM the ideal choice for performing a conformational analysis , a process that systematically explores the vast number of possible spatial arrangements (conformers) arising from bond rotations to identify the most stable, low-energy structures.[7][8]

  • Quantum Mechanics (QM): For a more precise description, QM methods solve approximations of the Schrödinger equation to describe the electronic structure of the molecule. Density Functional Theory (DFT) is a popular QM method that offers an excellent balance of computational cost and accuracy for organic molecules.[9][10] By employing a functional like B3LYP and a basis set such as 6-311+G(d,p), we can accurately determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.[11]

  • Key Analyses Derived from QM:

    • Geometry Optimization: An iterative process to find the molecular structure corresponding to a minimum on the potential energy surface.[12]

    • Frequency Calculation: This analysis serves a dual purpose: it calculates the molecule's vibrational modes and confirms that an optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).[13][14]

    • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies lower reactivity.[15][16]

Overall Computational Workflow

The logical flow of the computational investigation is critical for achieving reliable results efficiently. The process begins with a broad search for stable structures and progressively refines the geometry and properties using more accurate methods.

G cluster_0 cluster_1 Molecular Mechanics (MM) Stage cluster_2 Quantum Mechanics (QM) Stage cluster_3 Property Calculation & Analysis A 1. 2D Structure Input (SMILES: CCC(C)C(C)(C)C(C)CC) B 2. 3D Structure Generation A->B C 3. Conformational Search (e.g., MMFF94, GAFF) B->C Broad Exploration D 4. Identify Low-Energy Conformers C->D E 5. Geometry Optimization (e.g., DFT/B3LYP) D->E High-Accuracy Refinement F 6. Frequency Calculation E->F G 7. Validation Check (No Imaginary Frequencies) F->G H 8. Electronic & Thermodynamic Property Extraction G->H Validated Minimum I 9. HOMO-LUMO Analysis H->I G A 1. Optimized QM Structure B 2. Generate MM Topology (e.g., GAFF using Antechamber) A->B C 3. Create Simulation Box (Populate with molecules) B->C D 4. Energy Minimization (Remove steric clashes) C->D E 5. System Equilibration (NVT and NPT ensembles) D->E F 6. Production MD Run (Collect trajectory data) E->F G 7. Analyze Bulk Properties (Density, RDF, Viscosity) F->G

References

Application Note: Enhanced Detection of 3,4,4,5-Tetramethylheptane Through a C-H Functionalization and Derivatization Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: The "Invisibility" of Saturated Alkanes

3,4,4,5-Tetramethylheptane (C₁₁H₂₄) is a non-polar, saturated hydrocarbon.[1] Its structure consists solely of carbon-carbon and carbon-hydrogen single bonds. These C-H bonds are strong and generally unreactive, a property that defines alkanes as "paraffins" (from the Latin parum affinis, meaning "little affinity").[2] From an analytical perspective, this chemical stability presents a major hurdle:

  • Lack of a Chromophore: The molecule does not possess conjugated π-systems, meaning it does not absorb light in the UV-Visible spectrum (200-800 nm). This renders it effectively invisible to UV-Vis detectors, one of the most common detectors used in High-Performance Liquid Chromatography (HPLC).[3][4][5]

  • No Native Fluorescence: The absence of aromatic rings or other fluorophoric moieties means the compound does not fluoresce, precluding the use of highly sensitive fluorescence detectors.[6]

  • High Volatility & Poor Ionization: While amenable to Gas Chromatography (GC), its non-polar nature can lead to poor ionization efficiency in Mass Spectrometry (MS), limiting sensitivity. Derivatization is a common strategy in GC-MS to improve volatility and thermal stability, but this typically requires an existing functional group to modify.[7][8][9]

To enable sensitive and reliable quantification of such molecules in complex matrices, particularly in fields like drug development, metabolomics, and environmental analysis, a chemical modification to introduce a detectable moiety is essential. This process is known as derivatization.[10][11]

Principle of the Method: A Two-Stage Functionalization and Tagging Strategy

Since this compound has no functional group to directly attach a tag, our strategy is to first create one. This is achieved through a modern synthetic chemistry approach known as C-H activation (or functionalization).[2][12]

Stage 1: C-H Borylation and Oxidation. We will utilize a catalytic system to selectively replace a C-H bond with a C-B bond. This borylation reaction transforms the inert alkane into an alkylboronate ester. This intermediate is highly versatile and can be easily oxidized to introduce a hydroxyl (-OH) group, converting the alkane into an alcohol. Catalytic, undirected borylation is a powerful method for functionalizing the C-H bonds of alkanes.[13]

Stage 2: Derivatization Tagging. With the hydroxyl group installed, the molecule is now amenable to a wide range of classical derivatization reactions. We will demonstrate two common pathways:

  • UV-Tagging: Reaction with benzoyl chloride to form a benzoate ester, which contains a strong chromophore for sensitive UV detection.

  • Fluorescence-Tagging: Reaction with dansyl chloride to form a dansyl ether, which is a highly fluorescent derivative suitable for ultra-sensitive detection.

This two-stage approach provides a versatile platform for the analysis of otherwise undetectable saturated hydrocarbons.

Experimental Protocols & Methodologies

Workflow Overview

The entire process, from the starting alkane to the final detectable derivative, is outlined below.

G cluster_0 Stage 1: C-H Functionalization cluster_1 Stage 2: Derivatization Tagging cluster_2 Stage 3: Analysis Alkane This compound Borylation Protocol 1: C-H Borylation Alkane->Borylation Boronate Alkylboronate Ester Intermediate Borylation->Boronate Oxidation Protocol 2: Oxidation Boronate->Oxidation Alcohol Hydroxylated Alkane Oxidation->Alcohol UV_Deriv Protocol 3: UV-Tagging (Benzoyl Chloride) Alcohol->UV_Deriv Fluoro_Deriv Protocol 4: Fluorescence-Tagging (Dansyl Chloride) Alcohol->Fluoro_Deriv UV_Product UV-Active Derivative UV_Deriv->UV_Product Fluoro_Product Fluorescent Derivative Fluoro_Deriv->Fluoro_Product HPLC_UV HPLC-UV/Vis Analysis UV_Product->HPLC_UV HPLC_FL HPLC-Fluorescence Analysis Fluoro_Product->HPLC_FL

References

Application Note: Quantitative Analysis of 3,4,4,5-Tetramethylheptane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 3,4,4,5-tetramethylheptane, a branched alkane, in complex matrices. The method utilizes a robust sample preparation procedure followed by Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require accurate quantification of specific hydrocarbons in challenging sample types. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring trustworthiness through a self-validating system.

Introduction: The Significance of Quantifying Branched Alkanes

This compound (C11H24) is a highly branched alkane that can be present in a variety of complex mixtures, including petroleum products, environmental samples, and biological matrices.[1] Its quantification is crucial for several applications, such as:

  • Environmental Monitoring: Assessing hydrocarbon contamination in soil and water.[2][3]

  • Petrochemical Industry: Characterizing the composition of fuels and lubricants for quality control.[4]

  • Forensic Science: Identifying ignitable liquid residues in fire debris analysis.[5]

  • Toxicology and Drug Development: Evaluating the presence of volatile organic compounds (VOCs) that may interfere with biological systems or drug formulations.

The structural complexity of this compound, with its multiple methyl branches, presents analytical challenges. Co-elution with other isomeric and isobaric compounds is common, necessitating a highly selective and sensitive analytical technique. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this type of analysis, offering superior separation capabilities through its chromatographic component and definitive identification and quantification through its mass spectrometric detector.[4][6]

Principle of the Method: GC-MS for Hydrocarbon Analysis

This method leverages the synergistic power of gas chromatography and mass spectrometry.

Gas Chromatography (GC): The GC separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties.[4] An inert carrier gas transports the vaporized sample through a capillary column. The column's stationary phase interacts with the analytes, causing them to separate based on factors like boiling point and polarity. Non-polar columns are particularly effective for separating non-polar analytes like hydrocarbons.[4] For branched alkanes, achieving high-resolution separation is critical to distinguish between isomers.[7]

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern of charged ions.[8] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for its positive identification by comparison to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[8] For quantification, specific ions characteristic of this compound are monitored.

The fragmentation of branched alkanes like this compound is characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations.[8] This results in a distinct mass spectrum that, while potentially having a weak or absent molecular ion, will show characteristic fragment ions that can be used for identification and quantification.[8]

Experimental Workflow and Protocols

The overall workflow for the quantification of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample (e.g., Soil, Water, Oil) Extraction Solvent Extraction or Headspace Sampling Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration FinalSample Final Sample in Volatile Solvent Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Materials and Reagents
  • Solvents: Dichloromethane (DCM), n-hexane, methanol (HPLC or GC grade).

  • Standards: this compound analytical standard (CAS: 61868-62-0).[1]

  • Internal Standard (IS): A deuterated alkane or a branched alkane not expected in the sample (e.g., n-C12-d26).

  • Anhydrous Sodium Sulfate: Baked at 400°C for 4 hours to remove organic contaminants.[2]

  • Solid Phase Extraction (SPE) Cartridges: Silica or Florisil cartridges for sample cleanup if required.

Standard Preparation Protocol

Rationale: Accurate quantification relies on the preparation of precise calibration standards. An internal standard is used to correct for variations in sample injection volume and instrument response.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in n-hexane.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in n-hexane. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

Sample Preparation Protocol

The choice of sample preparation method is highly dependent on the sample matrix.[9][10][11] The goal is to efficiently extract this compound while minimizing the co-extraction of interfering compounds.

3.3.1. Liquid Samples (e.g., Water, Organic Solvents)

Method: Liquid-Liquid Extraction (LLE)

  • Measure 100 mL of the liquid sample into a separatory funnel.

  • Spike the sample with the internal standard.

  • Add 30 mL of n-hexane and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate.

  • Drain the aqueous (lower) layer.

  • Collect the n-hexane (upper) layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.3.2. Solid Samples (e.g., Soil, Sediment)

Method: Solvent Extraction

  • Weigh 10 g of the homogenized sample into a beaker.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Spike the sample with the internal standard.

  • Transfer the sample to a Soxhlet extractor or an accelerated solvent extractor.

  • Extract with a 1:1 mixture of n-hexane and dichloromethane for 6-8 hours (Soxhlet) or according to the instrument's protocol.

  • Concentrate the extract to approximately 1 mL.

  • If necessary, perform a cleanup step using a silica gel SPE cartridge to remove polar interferences.

  • Adjust the final volume to 1 mL.

3.3.3. Volatile Matrices (e.g., Headspace Analysis)

For highly volatile samples or when analyzing for trace levels in air or water, headspace sampling techniques like Solid Phase Microextraction (SPME) or Purge-and-Trap can be employed.[9][12] These methods pre-concentrate the analyte, enhancing sensitivity.

GC-MS Analysis Protocol

Rationale: The GC-MS parameters are optimized to achieve good chromatographic resolution and sensitive detection of this compound.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for hydrocarbon separation.[4]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Inlet Temperature 280°CEnsures rapid vaporization of the sample.[5]
Injection Volume 1 µL, SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minProvides good separation of a wide range of hydrocarbons.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Source Temperature 230°CMaintains a clean ion source.
Quadrupole Temp 150°CEnsures stable mass analysis.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.
SIM Ions To be determined from the mass spectrum of the standardTypically, a quantifier and one or two qualifier ions are selected.

Data Analysis and Quantification

  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard within a narrow window (e.g., ±0.05 min). The relative abundances of the qualifier ions to the quantifier ion should also match those of the standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with a correlation coefficient (R²) > 0.995 is typically required.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve and the peak area ratio from the sample analysis.

Example Quantitative Data
Sample ID Matrix This compound Concentration (µg/g) % Recovery
Control SoilSoil< LOQN/A
Spiked Soil 1Soil4.896
Spiked Soil 2Soil5.1102
Contaminated WaterWater12.3 µg/LN/A

LOQ: Limit of Quantification

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ISO/IEC 17025).[13] Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing certified reference materials or spiked samples. Recoveries should typically be within 80-120%.

  • Precision: Evaluated by replicate analyses of a sample, expressed as the relative standard deviation (RSD). RSDs should generally be <15%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3][14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in complex mixtures using GC-MS. By following the detailed steps for sample preparation, instrumental analysis, and data processing, researchers can obtain accurate and reproducible results. The explanation of the principles behind each step empowers the user to adapt and troubleshoot the method for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Injection Parameters for 3,4,4,5-Tetramethylheptane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 3,4,4,5-tetramethylheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve robust, reproducible results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the analysis of this compound, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm observing poor peak shape, specifically tailing, for my this compound peak. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in GC analysis and can arise from several factors. For a non-polar, branched alkane like this compound, the most probable causes are related to the sample pathway's activity or suboptimal injection parameters.

  • Active Sites in the Inlet: Even though alkanes are relatively inert, active sites in the GC inlet, such as those on a contaminated or non-deactivated liner, can cause unwanted interactions.[1][2] These interactions can lead to partial adsorption of the analyte, resulting in a delayed release and a tailing peak.

    • Solution:

      • Use a Deactivated Liner: Always use a high-quality, deactivated liner. If you are unsure about the liner's history or condition, it is best to replace it.[3]

      • Regular Inlet Maintenance: Periodically clean the injector port and replace the septum and liner.[2][4] A dirty liner can be a significant source of active sites.[5]

  • Improper Sample Vaporization: If the injection temperature is too low, the sample may not vaporize completely and instantaneously in the inlet.[6][7] This slow or incomplete vaporization can lead to a broad, tailing peak.

    • Solution:

      • Optimize Injector Temperature: Increase the injector temperature in increments of 10-20°C to ensure efficient vaporization. A good starting point is typically 250°C.[6] However, for higher boiling point compounds, a higher temperature might be necessary.[8] Be cautious not to exceed the temperature limit of your column or induce thermal degradation of other sample components.

  • Column Overloading: Injecting too much sample can overload the column, leading to peak distortion, including tailing or fronting.[1]

    • Solution:

      • Reduce Injection Volume: Try reducing the injection volume.

      • Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.[9]

      • Dilute the Sample: If possible, dilute your sample.

Question 2: My results for this compound are not reproducible. What should I investigate?

Answer:

Irreproducible results are a critical issue that can undermine the validity of your data. A systematic approach to troubleshooting is essential.[4]

  • Leaks in the System: Leaks in the injector are a common cause of poor reproducibility.[10] This can lead to a loss of sample and fluctuations in the amount of analyte reaching the column.

    • Solution:

      • Leak Check: Perform a thorough leak check of the GC system, paying close attention to the septum, liner O-ring, and column fittings. An electronic leak detector is a valuable tool for this.[4]

      • Replace Consumables: Regularly replace the septum to prevent leaks.

  • Inconsistent Injection Technique (Manual Injection): If you are performing manual injections, variations in injection speed and needle depth can lead to inconsistent sample transfer.

    • Solution:

      • Use an Autosampler: An autosampler provides the most consistent and reproducible injections.

      • Standardize Manual Injection: If an autosampler is not available, strive for a consistent and rapid injection technique.

  • Sample Discrimination: Inconsistent vaporization in the inlet can lead to sample discrimination, where the composition of the vapor transferred to the column does not accurately represent the liquid sample.[8][11] This is especially problematic for samples containing a mixture of compounds with different boiling points.

    • Solution:

      • Use a Packed Liner: A liner packed with deactivated glass wool can aid in sample vaporization and mixing, reducing discrimination.[3][11][12]

      • Optimize Injection Parameters: Ensure the injection temperature and carrier gas flow rate are optimized for your specific sample and solvent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of injection parameters for this compound analysis.

Q1: Should I use a split or splitless injection for my analysis?

A1: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[9][13]

  • Split Injection: This is the most common technique and is ideal for samples with high analyte concentrations.[9][14] It works by venting a portion of the injected sample, preventing column overload and ensuring sharp peaks.[15]

  • Splitless Injection: This technique is used for trace analysis where the analyte concentration is very low.[9][14] The entire vaporized sample is transferred to the column, maximizing sensitivity.[15]

Q2: What is a good starting point for the injector temperature?

A2: A good starting injector temperature for the analysis of this compound is 250°C .[6] This temperature is generally sufficient to ensure the rapid and complete vaporization of C11 alkanes. However, optimization is key. You can experiment with temperatures ranging from 250°C to 300°C to find the optimal setting for your specific method and instrument.[6]

Q3: How does the choice of inlet liner affect my analysis?

A3: The inlet liner is a critical component that can significantly impact the quality of your chromatography.[3][12] For the analysis of this compound, consider the following:

  • Deactivation: Always use a deactivated liner to minimize the risk of active sites that can cause peak tailing.[3]

  • Geometry: A tapered liner can help to focus the sample onto the column.

  • Packing: A liner with deactivated glass wool can improve vaporization and reduce discrimination, especially when analyzing samples with a wide range of boiling points.[11][16]

Q4: What are the recommended carrier gas flow rates?

A4: The optimal carrier gas flow rate depends on the column dimensions and the carrier gas being used (e.g., Helium, Hydrogen, or Nitrogen). For a standard 30 m x 0.25 mm ID column, a helium flow rate of 1-2 mL/min is a good starting point. The goal is to achieve the optimal linear velocity for your column to maximize efficiency.

Data and Protocols

Table 1: Recommended Starting GC Parameters for this compound Analysis
ParameterRecommended ValueRationale
Injector Temperature 250 - 300 °CEnsures efficient vaporization of C11 alkanes.[6]
Injection Mode Split or SplitlessDependent on sample concentration.[9]
Split Ratio 20:1 to 100:1 (for split mode)Adjust based on analyte concentration to avoid column overload.
Inlet Liner Deactivated, Tapered with Glass WoolMinimizes activity and aids in vaporization.[3][11]
Carrier Gas Helium or HydrogenInert and provides good efficiency.
Flow Rate 1 - 2 mL/min (for 0.25 mm ID column)Optimize for best column efficiency.
Experimental Protocol: Optimizing Injector Temperature
  • Initial Setup: Set the injector temperature to 250°C.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape and Area: Evaluate the peak shape for any signs of tailing and record the peak area.

  • Increase Temperature: Increase the injector temperature by 10°C.

  • Repeat Injection and Analysis: Inject the standard again and re-evaluate the peak shape and area.

  • Continue Incremental Increases: Repeat steps 4 and 5, increasing the temperature in 10°C increments up to 300°C.

  • Determine Optimum Temperature: The optimal injector temperature is the lowest temperature that gives a sharp, symmetrical peak with the maximum response.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing) check_liner Check Inlet Liner start->check_liner liner_ok Liner is Deactivated and Clean? check_liner->liner_ok replace_liner Replace with a New, Deactivated Liner liner_ok->replace_liner No check_temp Check Injector Temperature liner_ok->check_temp Yes replace_liner->check_liner temp_ok Is Temperature Optimized? check_temp->temp_ok optimize_temp Increase Temperature in Increments temp_ok->optimize_temp No check_overload Check for Column Overload temp_ok->check_overload Yes optimize_temp->check_temp overload_ok Is Sample Concentration Too High? check_overload->overload_ok reduce_sample Reduce Injection Volume or Increase Split Ratio overload_ok->reduce_sample Yes end_good Symmetrical Peak overload_ok->end_good No reduce_sample->check_overload

Caption: A decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Troubleshooting Fragmentation Pattern Inconsistencies of 3,4,4,5-Tetramethylheptane in MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry (MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering inconsistencies in the fragmentation patterns of 3,4,4,5-tetramethylheptane. As a highly branched alkane, its behavior in a mass spectrometer can be complex. This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental data.

Introduction: The Challenge of a Highly Branched Alkane

This compound (C₁₁H₂₄, MW: 156.31 g/mol ) presents a unique challenge for mass spectrometry analysis.[1] Unlike their straight-chain counterparts, highly branched alkanes undergo preferential fragmentation at their branching points.[2][3] This is a direct consequence of the enhanced stability of the resulting secondary and tertiary carbocations compared to primary ones.[4][5] While this principle allows us to predict a fragmentation pattern, inconsistencies between the theoretical and observed spectra are common. These discrepancies can arise from a multitude of factors including instrument parameters, chromatographic conditions, and sample integrity.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop a robust, self-validating analytical system.

Part 1: Predicted Fragmentation Pattern of this compound

To effectively troubleshoot, we must first establish a theoretical baseline. The structure of this compound is dominated by a quaternary carbon at the C4 position and two tertiary carbons at C3 and C5. Electron ionization (EI) will favor cleavage at these points.

The primary fragmentation pathways involve the cleavage of bonds adjacent to the most substituted carbons, as this leads to the most stable carbocations. The loss of the largest alkyl group at a branch is generally the most favored pathway.[3][5]

G M This compound (M+•) m/z 156 F1 C₁₀H₂₁⁺ m/z 141 M->F1 - •CH₃ F2 C₈H₁₇⁺ m/z 113 M->F2 - •C₃H₇ F3 C₇H₁₅⁺ m/z 99 M->F3 - •C₄H₉ F4 C₆H₁₃⁺ m/z 85 M->F4 - •C₅H₁₁ F5 C₅H₁₁⁺ m/z 71 F3->F5 - C₂H₄ F6 C₄H₉⁺ m/z 57 F3->F6 - C₃H₆

Caption: Predicted major fragmentation pathways for this compound.

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed Ion Structure (CₓHᵧ⁺)Neutral LossMechanistic Rationale
156C₁₁H₂₄⁺•-Molecular Ion (M⁺•). Expected to be weak or absent.[5]
141C₁₀H₂₁⁺•CH₃Loss of a methyl radical from one of the gem-dimethyl groups.
113C₈H₁₇⁺•C₃H₇Cleavage at C3-C4 or C5-C4, losing a propyl radical. This is a highly probable fragmentation due to the formation of a stable tertiary carbocation.
99C₇H₁₅⁺•C₄H₉Cleavage at C4-C5, losing a sec-butyl radical. This is another highly favored pathway leading to a stable tertiary carbocation. This is a strong candidate for the base peak .
85C₆H₁₃⁺•C₅H₁₁Further fragmentation or alternative cleavage pathways.
71C₅H₁₁⁺-Common alkane fragment, possibly from rearrangement and further fragmentation.
57C₄H₉⁺-Tertiary butyl cation, a very stable and common fragment in branched alkanes.
Part 2: Troubleshooting Guides

This section is formatted as a series of questions addressing specific problems you may encounter during your analysis.

Question 1: Why is my molecular ion peak (m/z 156) weak or completely absent?

Expert Analysis: A weak or absent molecular ion peak is a hallmark of highly branched alkanes when analyzed by electron ionization (EI).[3][5] The high degree of substitution provides many low-energy fragmentation pathways. The energy imparted by the 70 eV electron beam is often sufficient to cause immediate fragmentation of virtually all molecular ions within the ~10⁻⁵ seconds before detection.[6] Two primary instrumental factors can exacerbate this issue:

  • Excessive Ionization Energy: While 70 eV is standard for library matching, it provides substantial excess energy, promoting fragmentation.[6]

  • High Ion Source Temperature: Elevated source temperatures increase the internal energy of the analyte molecules, which can lead to thermal degradation and more extensive fragmentation even before ionization.[7][8]

Troubleshooting Protocol 1.1: Enhancing the Molecular Ion Signal

  • Reduce Ion Source Temperature: Lower the source temperature in 10-20°C increments (e.g., from 230°C to 200°C). This reduces the thermal energy imparted to the molecule, making the molecular ion more likely to survive.[7] Be cautious not to lower it so much that it causes analyte condensation or "cold spots."

  • Lower Ionization Energy (If Library Matching is Not Required): If your goal is identification and not comparison to a standard 70 eV library, reduce the electron energy. Lowering the energy to 20-30 eV will significantly reduce fragmentation and enhance the molecular ion peak. Note that this will alter all fragment ratios.[9]

  • Consider Chemical Ionization (CI): If available, switch to a "softer" ionization technique like CI. Using methane or isobutane as the reagent gas will primarily produce an [M+H]⁺ ion (m/z 157), which is much more stable and will confirm the molecular weight.[10]

Question 2: I'm seeing unexpected or inconsistent peaks. What is their origin?

Expert Analysis: The appearance of non-predicted peaks or spectra that change from run to run is one of the most common issues in GC-MS analysis. The root cause can almost always be traced to one of three sources: contamination , co-elution , or system leaks . A systematic approach is required to isolate the problem.[11]

G Start Unexpected Peaks Observed Blank Run a Solvent Blank Start->Blank PeaksInBlank Are peaks present in the blank? Blank->PeaksInBlank Contamination Source is Contamination (Septum, Liner, Column Bleed) PeaksInBlank->Contamination Yes NoPeaksInBlank Issue is likely Co-elution or Leaks PeaksInBlank->NoPeaksInBlank No ImproveGC Optimize GC Method (Temp Program, Column) NoPeaksInBlank->ImproveGC LeakCheck Perform Leak Check (Check Tune Report for N₂/O₂) NoPeaksInBlank->LeakCheck

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Troubleshooting Protocol 2.1: Systematic Isolation of the Issue

  • Run a Solvent Blank: Inject a clean solvent using the same method. If the unexpected peaks appear in the blank, the source is contamination within the system.[12]

    • Common Contaminants:

      • Column Bleed (Siloxanes): Look for characteristic ions at m/z 73, 207, 281. This indicates the column is degrading, often due to oxygen exposure or exceeding its maximum temperature.[11]

      • Septum Bleed: Can introduce a wide range of organic compounds.

      • Previous Samples (Carryover): A highly concentrated previous sample may not have fully eluted.

  • Address Contamination: If identified, perform systematic maintenance. Start at the injector (replace septum and liner), then condition the column. If the problem persists, the ion source may require cleaning.[13]

  • Improve Chromatographic Separation: If the blank is clean, the issue is likely co-elution of an impurity with your analyte.

    • Action: Modify your GC temperature program. A slower ramp rate or a longer column can improve the resolution between your target compound and any impurities.[10]

  • Perform a System Leak Check: Air leaking into the MS system is a common problem.[14]

    • Action: Check your instrument's tune report. An abundance of ions at m/z 28 (N₂) and 32 (O₂) relative to m/z 18 (H₂O) is a strong indicator of a leak.[15] Systematically check fittings from the gas trap to the MS transfer line.

Question 3: The relative intensities of my fragment ions are inconsistent between runs. Why?

Expert Analysis: Fluctuations in the relative abundance of fragment ions, even when the same peaks are present, point towards instability in the ion source or detector. The fragmentation process is highly dependent on the energy transferred to the molecule, and subtle changes in source conditions can alter which fragmentation pathways are favored.[7][16]

  • Ion Source Temperature Fluctuations: If the source temperature is not stable, the amount of thermal energy imparted to the analyte will vary, directly affecting fragmentation ratios.[8]

  • Source Contamination/Charging: Over time, the ion source becomes coated with non-volatile material from samples. This coating can hold a charge, altering the electric fields within the source and affecting ion extraction and fragmentation. This is a primary reason for "tune drift."[15]

  • Carrier Gas Flow Instability: Inconsistent carrier gas flow can change the residence time of ions in the source, which can subtly affect the observed fragmentation.[17]

Troubleshooting Protocol 3.1: Ensuring Instrument Stability

  • Review the MS Tune Report: Before any analysis, run an autotune or check the tune report. This report is an invaluable diagnostic tool.[15] Pay close attention to peak shapes, mass assignments, and the relative abundances of the tuning compound fragments (e.g., PFTBA). Deviations from a historical "good" tune indicate a problem that needs to be addressed before analysis.

  • Implement a System Suitability Standard: Before running your samples, inject a known standard (it does not have to be your analyte, but a stable compound) and verify that retention times and key fragment ion ratios are within your established acceptance criteria (e.g., +/- 5%). This validates that the system is performing consistently on that day.

  • Regular Maintenance: Adhere to a strict schedule for cleaning the ion source. The frequency depends on sample cleanliness and throughput, but it is the most effective way to prevent long-term drift in fragmentation patterns.

Part 3: Frequently Asked Questions (FAQs)
  • Q1: What is the expected base peak for this compound?

    • A: Based on fragmentation rules, the base peak is most likely to be the fragment resulting from the cleavage that forms the most stable carbocation while losing a stable radical.[2][4] The cleavage leading to the m/z 99 ion (loss of a •C₄H₉ radical) or the m/z 113 ion (loss of a •C₃H₇ radical) are strong candidates. The exact base peak can be influenced by the instrument's specific energetic conditions.[7]

  • Q2: My chromatogram shows no peaks at all. What should I check first?

    • A: A complete absence of signal points to a more fundamental issue.[14] First, verify that the sample was actually injected; check the syringe and autosampler. Second, ensure the MS filament is on and has not burned out. Third, check for major leaks or a loss of vacuum. Finally, ensure the detector is on and its voltage is set correctly.[13][15]

  • Q3: How can I confirm the identity of a fragment ion?

    • A: High-resolution mass spectrometry (HRMS) is the most definitive method. It can provide a mass measurement with enough accuracy (e.g., to four decimal places) to determine the elemental composition of the fragment, confirming if it is, for example, C₇H₁₅⁺ versus another isobaric ion.

  • Q4: What are common background ions I should be aware of in my GC-MS system?

    • A: It is critical to be able to distinguish background ions from sample fragments.

    Table 2: Common GC-MS Background Ions

    m/z Identity Likely Source
    18, 17 H₂O, OH Residual water in the system
    28 N₂ Air leak
    32 O₂ Air leak
    40 Argon Carrier gas impurity (if using Argon)
    44 CO₂ Air leak, atmosphere
    73, 147, 207, 281 Polysiloxanes GC column bleed

    | 149, 279 | Phthalates | Plasticizers from lab equipment/vials |

References

Technical Support Center: Enhancing Sensitivity for Low Concentrations of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive detection of 3,4,4,5-tetramethylheptane. This guide is designed for researchers, scientists, and drug development professionals who are working with trace levels of this highly branched alkane. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve the highest possible sensitivity in your analyses.

Introduction to the Challenge

This compound (C₁₁H₂₄) is a saturated hydrocarbon with a complex, highly branched structure. The analysis of such compounds at low concentrations presents several analytical challenges. Due to their non-polar nature and volatility, gas chromatography-mass spectrometry (GC-MS) is the method of choice. However, achieving high sensitivity requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A significant hurdle in the analysis of branched alkanes is the difficulty in separating closely related isomers, which often have very similar boiling points and mass spectra, leading to co-elution and making accurate quantification challenging.[1]

This guide will provide you with the expertise and practical insights needed to navigate these challenges and develop robust, sensitive methods for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of this compound at low concentrations so difficult?

The primary challenges stem from its chemical nature:

  • High Volatility and Non-Polarity: While making it suitable for GC-MS, these properties also mean it can be easily lost during sample preparation if not handled correctly.

  • Co-elution with Isomers: Branched alkane isomers possess very similar physical and chemical properties, including nearly identical boiling points.[1] This makes their separation on a standard non-polar GC column extremely difficult, leading to overlapping peaks that complicate identification and quantification.

  • Lack of a Strong Chromophore: Alkanes do not have a UV-absorbing chromophore, making UV-based detection methods unsuitable and necessitating mass spectrometry for sensitive detection.

  • Non-specific Fragmentation Patterns: The electron ionization (EI) mass spectra of branched alkanes are often dominated by a series of fragment ions with m/z 43, 57, 71, and 85, making it difficult to distinguish between isomers based on their mass spectra alone.

Q2: I am not seeing a signal for this compound in my sample. What are the first things I should check?

If you are not detecting your target analyte, consider the following:

  • Sample Preparation: Are you using a pre-concentration technique? For trace-level analysis, direct injection is often not sensitive enough. Techniques like Solid-Phase Microextraction (SPME) or Thermal Desorption (TD) are crucial for enhancing the signal.

  • GC Inlet Parameters: Ensure your inlet temperature is high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

  • Chromatographic Conditions: Verify that your GC column and temperature program are suitable for C11 alkanes. A non-polar column is typically the best choice.

  • Mass Spectrometer Settings: Check that the MS is acquiring data in the correct mass range. For initial screening, a full scan mode is appropriate. For maximum sensitivity, you should use Selected Ion Monitoring (SIM).

Q3: What is the expected Kovats Retention Index (RI) for this compound?

Q4: Can I use a polar GC column to improve the separation of branched alkane isomers?

While non-polar columns are the standard for alkane analysis, a more polar stationary phase can sometimes offer different selectivity that may aid in resolving some isomers. However, for highly branched alkanes, the separation is primarily driven by boiling point differences, which are often minimal between isomers. Therefore, a high-efficiency non-polar column is generally the most effective choice.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of low concentrations of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / No Peak Detected - Inefficient sample extraction/pre-concentration.- Analyte loss during sample transfer.- Sub-optimal GC-MS parameters.- Implement or optimize a pre-concentration step: Utilize Solid-Phase Microextraction (SPME) or Thermal Desorption (TD).- Check for leaks: Ensure all connections in the GC system are leak-free.- Increase injection volume or reduce split ratio: This will introduce more sample onto the column.- Switch to Selected Ion Monitoring (SIM) mode: This will significantly increase sensitivity by only monitoring for characteristic ions of your analyte.
Peak Tailing - Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connections can cause adsorption of the analyte.- Contamination: Residues in the injector, column, or detector.- Inlet temperature too low: Incomplete vaporization of the analyte.- Use a deactivated inlet liner: Silylated liners are recommended.- Condition the GC column: Bake out the column according to the manufacturer's instructions.- Increase the inlet temperature: Ensure it is appropriate for the boiling point of this compound (~187 °C).- Check for and clean any contaminated parts.
Co-elution with Other Compounds - Complex sample matrix: The presence of numerous other hydrocarbons with similar properties.- Isomeric interference: Co-elution with other C11 alkane isomers.- Optimize the GC temperature program: Use a slower temperature ramp to improve separation.- Use a longer GC column or a column with a smaller internal diameter: This will increase the column's efficiency.- Employ comprehensive two-dimensional gas chromatography (GCxGC): This powerful technique provides significantly enhanced separation for complex mixtures.
Poor Reproducibility - Inconsistent sample preparation: Variations in extraction time, temperature, or sample volume.- Syringe or SPME fiber carryover: Contamination from previous injections.- Fluctuations in gas flows or temperatures. - Automate the sample preparation process if possible. - Thoroughly clean the syringe or bake out the SPME fiber between injections. - Regularly check and maintain the GC and MS systems.

Enhancing Sensitivity: Key Techniques and Protocols

To achieve the low detection limits required for trace analysis of this compound, a combination of advanced sample preparation and sensitive detection methods is essential.

Sample Preparation: Pre-concentration is Key

Direct injection of liquid or gas samples is often insufficient for detecting low concentrations of volatile organic compounds (VOCs). The following pre-concentration techniques are highly recommended:

  • Solid-Phase Microextraction (SPME): A solvent-free, simple, and efficient technique for extracting and concentrating volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace), and the analytes partition onto the fiber. The fiber is then desorbed in the hot GC inlet.

  • Thermal Desorption (TD): A versatile and highly sensitive technique where analytes are first trapped on a sorbent tube. The tube is then heated in a flow of inert gas, and the desorbed analytes are cryo-focused before being rapidly transferred to the GC column.

Fiber CoatingPolarityRecommended for
Polydimethylsiloxane (PDMS) Non-polarGeneral purpose for non-polar analytes like alkanes.
PDMS/Divinylbenzene (DVB) BipolarGood for a wide range of analytes, including volatile hydrocarbons.
Carboxen/PDMS BipolarExcellent for trapping very volatile compounds.
Analytical Detection: Optimizing GC-MS

Gas Chromatography (GC):

  • Column Selection: A non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating alkanes based on their boiling points. A longer column (e.g., 60 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher resolution.

  • Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) will improve the separation of closely eluting isomers.

Mass Spectrometry (MS):

  • Selected Ion Monitoring (SIM): For maximum sensitivity, SIM mode is the preferred method. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few characteristic ions of the target analyte. This significantly increases the signal-to-noise ratio.

Workflow for trace analysis of this compound.
Identifying Characteristic Ions for SIM

Branched alkanes typically fragment at the points of branching. The most abundant ions are often due to the loss of alkyl radicals. For a C11 alkane, we can expect significant ions at:

  • m/z 43 (C₃H₇⁺)

  • m/z 57 (C₄H₉⁺)

  • m/z 71 (C₅H₁₁⁺)

  • m/z 85 (C₆H₁₃⁺)

The molecular ion (M⁺) for C₁₁H₂₄ is at m/z 156 . However, the molecular ion for alkanes is often of very low abundance or absent. A more reliable ion to monitor might be the M-15 ion (loss of a methyl group) at m/z 141 or the M-29 ion (loss of an ethyl group) at m/z 127 .

Recommended Ions for SIM Analysis of this compound:

Ion (m/z)IdentityRole
156 Molecular Ion (M⁺)Qualifier (if observed)
141 [M-CH₃]⁺Quantifier/Qualifier
127 [M-C₂H₅]⁺Quantifier/Qualifier
85 C₆H₁₃⁺Quantifier
71 C₅H₁₁⁺Qualifier
57 C₄H₉⁺Qualifier

Note: The choice of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound if available, or by careful examination of the full scan mass spectrum of the peak of interest.

SIM_Principle A Ion Source B Quadrupole Mass Analyzer (Scans all m/z) A->B C Detector B->C D Mass Spectrum (All Ions Detected) C->D E Ion Source F Quadrupole Mass Analyzer (Monitors only selected m/z) E->F G Detector F->G H Chromatogram (Signal for selected ions) G->H X Increased Signal-to-Noise Ratio H->X

Comparison of Full Scan and Selected Ion Monitoring (SIM) modes.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is suitable for the analysis of this compound in liquid samples (e.g., water, biological fluids) or solid samples with volatile components.

1. Sample Preparation: a. Place a known amount of your sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial. b. Add a magnetic stir bar if analyzing a liquid sample. c. For improved extraction efficiency, you can add a salt (e.g., NaCl to 25% w/v) to aqueous samples to increase the volatility of the analyte. d. Seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction: a. Place the vial in a heating block or autosampler with agitation. b. Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 10 minutes) to allow the analyte to partition into the headspace. c. Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with continuous agitation.

3. GC-MS Analysis: a. Inlet: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode for 2-5 minutes. b. Column: Use a non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program:

  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 5 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C. e. Mass Spectrometer:
  • Full Scan (for method development): Scan range m/z 40-200.
  • SIM Mode (for high sensitivity): Monitor the ions recommended in the table above. Dwell time for each ion should be 50-100 ms.

4. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum (or selected ions). b. Quantify the analyte using an external or internal standard calibration curve.

Protocol 2: Thermal Desorption (TD) with GC-MS

This protocol is ideal for air and gas samples, or for the analysis of volatile compounds emitted from solid or liquid samples.

1. Sample Collection: a. Use a calibrated sampling pump to draw a known volume of air through a sorbent tube packed with a suitable sorbent (e.g., Tenax TA, Carbopack B). b. Alternatively, place a known amount of solid or liquid sample in a thermal desorption tube and purge with an inert gas to trap the volatiles onto the sorbent bed.

2. Thermal Desorption: a. Place the sorbent tube in the automated thermal desorber. b. Primary Desorption: Heat the tube to desorb the analytes (e.g., 280 °C for 10 minutes) with a flow of inert gas. c. Cryo-focusing: The desorbed analytes are trapped and focused at a low temperature (e.g., -10 °C) in a focusing trap. d. Secondary Desorption: Rapidly heat the focusing trap (e.g., to 300 °C) to inject the focused analytes into the GC-MS.

3. GC-MS Analysis: a. Follow the GC-MS parameters outlined in Protocol 1.

4. Data Analysis: a. As described in Protocol 1.

References

Technical Support Center: Troubleshooting the Synthesis of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,4,5-tetramethylheptane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. My aim is to equip you with the scientific rationale behind each step and empower you to resolve common impurities and yield issues.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the synthesis of this compound, which typically proceeds via a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane.

Question 1: My GC-MS analysis of the final product shows a peak with a mass consistent with an alkene (C11H22) in addition to my desired this compound (C11H24). What is the likely cause and how can I resolve this?

Answer:

The presence of an alkene impurity strongly suggests incomplete hydrogenation of the intermediate alkene.[1][2] The catalytic hydrogenation step, while generally efficient, can be hampered by several factors.

Potential Causes:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst may be old, poisoned, or simply not active enough.[3][4] Catalysts can be poisoned by sulfur-containing compounds or other impurities carried over from previous steps.

  • Insufficient Hydrogen Pressure: The reaction may not have been supplied with an adequate pressure of hydrogen gas to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The hydrogenation may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[5]

  • Poor Mixing: In a heterogeneous catalytic system, efficient mixing is crucial to ensure the reactants, hydrogen, and catalyst are in intimate contact.[4]

Troubleshooting and Resolution Protocol:

  • Verify Catalyst Activity: If possible, test the catalyst with a simple, known alkene to confirm its activity. It is often best practice to use fresh, high-quality catalyst for each reaction.

  • Optimize Reaction Conditions:

    • Increase the hydrogen pressure. Typically, pressures ranging from atmospheric to 50 psi are used for this type of reaction.

    • Extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until the alkene peak is no longer detected.

    • Gently warm the reaction mixture. While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[5]

  • Ensure Efficient Mixing: Use a robust stirring mechanism to keep the catalyst suspended in the reaction mixture.

  • Post-Synthesis Purification: If optimizing the hydrogenation is not feasible or if a small amount of alkene remains, you can purify the final product. A potential method involves catalytic purification using a nickel-chromium catalyst to hydrogenate the remaining unsaturated compounds.[6]

Question 2: I have a significant amount of a tertiary alcohol (C11H24O) in my final product. Why did this happen and what are my options?

Answer:

The presence of the tertiary alcohol intermediate indicates that the dehydration step was incomplete. The acid-catalyzed dehydration of tertiary alcohols is an equilibrium process, and several factors can prevent it from going to completion.[7][8]

Potential Causes:

  • Insufficient Acid Catalyst: The amount of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) may not have been sufficient to effectively catalyze the reaction.

  • Low Reaction Temperature: Dehydration of tertiary alcohols requires a specific temperature range to proceed efficiently.[7][9]

  • Removal of Water: The water produced during the reaction can shift the equilibrium back towards the alcohol starting material.

Troubleshooting and Resolution Protocol:

  • Optimize Dehydration Conditions:

    • Ensure you are using a catalytic amount of a strong acid.

    • Increase the reaction temperature. For tertiary alcohols, temperatures between 25-80°C are typically sufficient.[7][9]

    • Employ a Dean-Stark trap or other means to remove water as it is formed, driving the equilibrium towards the alkene product.

  • Re-subject the Product to Dehydration Conditions: If you have already isolated the product mixture, you can re-subject it to the dehydration conditions to convert the remaining alcohol to the alkene, followed by hydrogenation.

  • Purification: If re-processing is not desired, the alcohol can be removed from the final alkane product by column chromatography on silica gel, as the alcohol is significantly more polar than the alkane.

Question 3: My overall yield is low, and I isolated a significant amount of the starting ketone from the Grignard reaction step. What went wrong?

Answer:

Recovering the starting ketone after a Grignard reaction is a classic sign that a side reaction, enolization, has occurred instead of the desired nucleophilic addition.[10][11] The Grignard reagent, being a strong base, can abstract an alpha-proton from the ketone to form an enolate. This is particularly prevalent with sterically hindered ketones.[11]

Troubleshooting and Resolution Protocol:

  • Lower the Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or even -78 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.[10]

  • Choice of Grignard Reagent: If possible, using a less sterically bulky Grignard reagent can sometimes mitigate this issue.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes suppress enolization and promote nucleophilic addition (Luche reduction conditions, though typically used with NaBH₄, the principle of activating the carbonyl is relevant).

Frequently Asked Questions (FAQs)

Q1: What is a common Grignard reagent and ketone combination for the synthesis of the 3,4,4,5-tetramethylheptan-4-ol intermediate?

A common and logical approach would be the reaction of 3,4-dimethylhexan-3-one with an isobutylmagnesium halide or the reaction of 2,4-dimethyl-3-pentanone with a sec-butylmagnesium halide. The choice depends on the availability and stability of the starting materials.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

While a definitive experimental spectrum is ideal, we can predict the general regions for the proton and carbon signals based on the structure and known data for similar branched alkanes.[12][13][14][15]

Predicted NMR Data for this compound
¹H NMR Protons on methyl groups will appear as doublets and singlets in the highly shielded region of approximately 0.7-1.2 ppm. The methine protons will be further downfield, likely in the 1.2-1.8 ppm range. The methylene protons of the ethyl groups will also be in this region. Due to the high degree of branching and multiple chiral centers (in diastereomers), the spectrum is expected to be complex with overlapping signals.
¹³C NMR The methyl carbons will be the most shielded, appearing around 10-25 ppm. The methylene carbons will be in the 20-35 ppm range. The methine carbons and the quaternary carbon will be the most deshielded among the sp³ carbons, appearing in the 30-45 ppm range.

Q3: What are some alternative methods for the final reduction step?

While catalytic hydrogenation is the most common and efficient method, other reductions can be considered, though they are less common for simple alkanes. For example, if an alkyl halide precursor was synthesized, it could be reduced with a reagent like tributyltin hydride, although this introduces purification challenges. For the alkene to alkane conversion, catalytic hydrogenation is the industry standard.[1][3]

Q4: Can I use fractional distillation to purify my final product?

Fractional distillation can be effective if the boiling points of the impurities are significantly different from that of this compound.[16] For example, unreacted ketone or the intermediate alcohol will have higher boiling points due to their polarity and hydrogen bonding (for the alcohol). However, isomeric alkane impurities would likely have very similar boiling points, making separation by distillation challenging.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Analyze Final Product (GC-MS, NMR) impurity_check Impurity Detected? start->impurity_check alkene Alkene Impurity (C11H22) impurity_check->alkene Yes alcohol Alcohol Impurity (C11H24O) impurity_check->alcohol Yes ketone Starting Ketone Impurity impurity_check->ketone Yes no_impurity No Significant Impurities impurity_check->no_impurity No incomplete_hydrogenation Incomplete Hydrogenation alkene->incomplete_hydrogenation incomplete_dehydration Incomplete Dehydration alcohol->incomplete_dehydration enolization Enolization Side Reaction ketone->enolization optimize_hydrogenation Optimize Hydrogenation: - Fresh Catalyst - Increase H2 Pressure - Increase Time/Temp incomplete_hydrogenation->optimize_hydrogenation optimize_dehydration Optimize Dehydration: - Increase Acid Conc. - Increase Temp - Remove H2O incomplete_dehydration->optimize_dehydration optimize_grignard Optimize Grignard: - Lower Temperature - Check Reagent Stoichiometry enolization->optimize_grignard optimize_hydrogenation->start optimize_dehydration->start optimize_grignard->start end Pure this compound no_impurity->end

Caption: A flowchart for troubleshooting common impurities in the synthesis of this compound.

Mechanism of a Key Side Reaction

Enolization_Side_Reaction ketone Sterically Hindered Ketone transition_state Transition State ketone->transition_state grignard Grignard Reagent (R-MgX) (Acts as a strong base) grignard->transition_state enolate Enolate Intermediate transition_state->enolate workup Acidic Workup (H3O+) enolate->workup regenerated_ketone Regenerated Starting Ketone workup->regenerated_ketone

Caption: The mechanism of enolization, a common side reaction in Grignard synthesis with hindered ketones.

References

Technical Support Center: Stabilizing 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3,4,4,5-Tetramethylheptane Stability

This compound (CAS: 61868-62-0) is a highly branched saturated hydrocarbon.[1][2] As an alkane, it is generally considered chemically stable due to the strength of its C-C and C-H single bonds.[3][4] However, for high-purity applications in research and drug development, "long-term storage" necessitates proactive measures to mitigate slow degradation pathways. The primary concern for all hydrocarbons, including this compound, is auto-oxidation.[5][6] This is a slow, spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.

The presence of tertiary carbon atoms in this compound's structure makes it theoretically more susceptible to oxidation than its linear isomers, as the tertiary C-H bonds have a lower bond dissociation energy.[7] This process can lead to the formation of impurities such as hydroperoxides, alcohols, and ketones, compromising sample integrity.[5][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and validated methodologies to ensure the long-term stability and purity of this compound.

Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway is auto-oxidation.[5] This is a free-radical chain reaction initiated by factors like heat, light, or trace metal impurities, which allows atmospheric oxygen to react with the alkane. The process involves three key phases: initiation, propagation, and termination.[5] During propagation, alkylperoxy radicals (ROO•) are formed, which can abstract hydrogen atoms from other alkane molecules, creating a cascading reaction that generates various oxidation products like hydroperoxides (ROOH), alcohols, and ketones.[8]

Q2: What are the ideal temperature conditions for storing this compound?

A2: For long-term storage, this compound should be stored in a cool, dark, and well-ventilated area. Refrigeration (2-8°C) is recommended to significantly slow the rate of auto-oxidation. Avoid exposure to heat sources or direct sunlight, as elevated temperatures increase the rate of oxidation reactions.[5]

Q3: What type of container material should I use?

A3: The choice of container is critical to prevent contamination and catalytic degradation. The table below summarizes recommended materials.

MaterialCompatibility & RationaleRecommended Use Cases
Borosilicate Glass (Amber) Highly inert and non-reactive. Amber color protects the contents from light, which can initiate oxidation. Best for analytical standards and small-volume archival samples.Small-volume (< 5 L) storage, analytical standards, reference materials.
Stainless Steel Excellent chemical resistance, durability, and fire safety. Ideal for storing flammable hydrocarbons and preventing static buildup.[9][10][11]Bulk storage (drums, intermediate bulk containers), process-scale quantities.
High-Density Polyethylene (HDPE) Good resistance to a wide range of hydrocarbons and is a cost-effective option.[9][10] However, it may have some permeability to gases over extended periods.Short- to medium-term storage of working solutions. Not ideal for primary reference standards.

Q4: Do I need to store the compound under an inert atmosphere?

A4: Yes, for ensuring the highest purity over long periods, storage under an inert atmosphere is strongly recommended. This practice, known as inert gas blanketing, displaces oxygen from the container's headspace, directly preventing oxidation.[12][13] Dry nitrogen is the most common and cost-effective choice, though argon can also be used.[13][14] This is the most effective method for preventing oxidative degradation.[15]

Q5: Should I use a chemical stabilizer? If so, which one?

A5: Yes, adding a chemical stabilizer is a highly effective and practical approach. The most common and well-documented stabilizer for hydrocarbons is Butylated Hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol.[16] BHT is a hindered phenolic antioxidant that functions as a free-radical scavenger.[17][18] It readily donates a hydrogen atom to reactive peroxy radicals, terminating the oxidation chain reaction and forming a stable radical itself, thus protecting the alkane. A typical concentration for effective stabilization is 50-200 ppm (mg/L).

Troubleshooting Guide

Issue 1: My stored this compound shows new peaks in its GC-MS analysis.

  • Possible Cause: Onset of auto-oxidation. The new peaks are likely oxidation byproducts such as alcohols, ketones, or hydroperoxides.[8]

  • Solution:

    • Confirm Identity: Attempt to identify the new peaks via mass spectrometry. Common fragments will correspond to the parent molecule with the addition of oxygen-containing functional groups.

    • Assess Purity: Quantify the level of impurities. If the purity is still within your experimental tolerance, immediately implement enhanced storage protocols.

    • Action: Add a stabilizer like BHT (see Protocol 4.1) and purge the container headspace with nitrogen (see Protocol 4.2). Store the container at a reduced temperature (2-8°C).

    • Prevention: For future storage, always use a stabilizer and an inert atmosphere from the outset.

Issue 2: The appearance of the liquid has changed (e.g., slight yellowing).

  • Possible Cause: Significant oxidation. The formation of a complex mixture of degradation products can sometimes lead to discoloration.[19]

  • Solution:

    • Do Not Use: Do not use the material for any critical applications, as its chemical identity is compromised.

    • Analysis: Perform a full purity analysis using Gas Chromatography (GC-FID or GC-MS) to determine the extent of degradation.

    • Disposal: Dispose of the material according to your institution's hazardous waste guidelines.

    • Review Protocols: Conduct a thorough review of your storage procedures. Ensure containers are properly sealed, the atmosphere is inert, and a stabilizer is used.

Issue 3: I suspect my container is not properly sealed.

  • Possible Cause: Worn-out cap liner, improper tightening, or use of an incompatible cap material. A poor seal allows continuous oxygen ingress, negating the benefits of an inert gas blanket.

  • Solution:

    • Inspect: Check the container's cap and liner for any signs of degradation, cracking, or discoloration.

    • Replace: Use a new cap with a chemically resistant liner (e.g., PTFE).

    • Re-Inert: If the material's purity is still acceptable, re-purge the headspace with dry nitrogen (Protocol 4.2) before sealing.

    • Best Practice: For critical long-term storage, use containers with high-quality, verifiable seals, such as those with tamper-evident caps.[10]

Key Experimental Protocols

Protocol 4.1: Addition of BHT Stabilizer
  • Objective: To add Butylated Hydroxytoluene (BHT) to this compound to achieve a final concentration of 100 ppm.

  • Materials:

    • This compound

    • High-purity BHT

    • Analytical balance

    • Volumetric flasks and pipettes

    • Glass stirring rod or magnetic stirrer

  • Procedure:

    • Prepare BHT Stock Solution: Accurately weigh 100 mg of BHT. Dissolve it in a small volume of this compound and quantitatively transfer it to a 100 mL volumetric flask. Fill to the mark with this compound. This creates a 1000 ppm (mg/mL assuming density ~1 g/mL) stock solution.

    • Calculate Required Volume: Determine the volume of stock solution needed. For example, to stabilize 1 L of this compound at 100 ppm, you will need 100 mL of the 1000 ppm stock solution.

    • Addition: To 900 mL of the bulk this compound, add the 100 mL of BHT stock solution.

    • Mixing: Mix thoroughly using a magnetic stirrer or by gentle inversion to ensure homogeneity.

    • Documentation: Label the container clearly, indicating "Stabilized with 100 ppm BHT" and the date of addition.

Protocol 4.2: Inert Gas Blanketing (Nitrogen Purge)
  • Objective: To displace atmospheric oxygen from the headspace of a storage container.[15][20]

  • Materials:

    • Container with stabilized this compound

    • High-purity, dry nitrogen gas cylinder with a regulator

    • Tubing (e.g., Tygon or PTFE)

    • A second needle or vent for gas outlet

  • Procedure:

    • Setup: Work in a well-ventilated area or fume hood. Attach the tubing to the nitrogen gas regulator.

    • Purging: Insert the nitrogen inlet tube into the container so it is just above the liquid surface. Insert a second, shorter needle through the container's septum or cap to act as a vent.

    • Flow: Set the regulator to a gentle flow of nitrogen (e.g., 1-2 L/min). A vigorous flow can cause splashing or solvent evaporation.

    • Duration: Allow the nitrogen to flow for 2-5 minutes for a standard 1 L bottle to ensure the headspace is thoroughly purged of air.

    • Sealing: While the nitrogen is still flowing, remove the vent needle first, then the inlet tube, and immediately seal the container tightly. This maintains a slight positive pressure of nitrogen.[14]

    • Verification: Store the container and periodically check for any signs of vacuum (indicating a leak) or pressure changes.

Protocol 4.3: Purity Assessment by Gas Chromatography (GC-FID)
  • Objective: To monitor the purity of stored this compound and detect the emergence of degradation products.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[21]

    • Detector: Flame Ionization Detector (FID).

    • Column: A non-polar column (e.g., HP-5, DB-1) is suitable for separating the non-polar alkane from more polar oxidation products.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 250°C) to elute both the parent compound and any potential higher-boiling point impurities.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the stored this compound in a high-purity solvent like hexane (e.g., 1 µL/mL).

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • Analysis: Run the established temperature program. The main peak will be this compound. Any new, smaller peaks, particularly those with longer retention times, are potential degradation products.

    • Quantification: Use area percent calculation to estimate the purity. For a baseline (Time 0) measurement, the purity should be >99.x%. Subsequent analyses can be compared to this baseline to track stability.

    • Frequency: For critical samples, perform this analysis every 6-12 months.

Visualization of Key Processes

Diagram 5.1: Auto-Oxidation Free-Radical Chain Reaction

This diagram illustrates the core chemical mechanism responsible for the degradation of alkanes. Understanding this process is key to appreciating the function of antioxidants and inert atmospheres.

Auto_Oxidation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Init Alkane (RH) + Initiator (Heat, Light) R_dot Alkyl Radical (R•) Init->R_dot R_dot_prop Alkyl Radical (R•) R_dot->R_dot_prop Enters Cycle O2 Oxygen (O2) ROO_dot Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) (Impurity) ROO_dot->ROOH Slow R_dot_new New Alkyl Radical (R•) ROO_dot->R_dot_new H Abstraction RH New Alkane (RH) R_dot_new->R_dot_prop Re-enters Cycle R_dot_prop->ROO_dot Fast Term_rads R•, ROO• Non_rad Non-Radical Products Term_rads->Non_rad

Caption: The free-radical chain mechanism of alkane auto-oxidation.

Diagram 5.2: Workflow for Long-Term Stability Assessment

This workflow provides a logical sequence of steps for researchers to follow when establishing a long-term storage and monitoring plan for high-purity this compound.

Stability_Workflow start Receive High-Purity This compound prep Prepare for Storage (See Protocols 4.1 & 4.2) start->prep add_bht Add Stabilizer (BHT) prep->add_bht inert Apply Inert Gas Blanket (N2) prep->inert analysis_t0 Time-Zero Analysis (GC Purity - Protocol 4.3) add_bht->analysis_t0 inert->analysis_t0 store Store at 2-8°C in Amber Glass/Steel periodic_check Periodic Analysis (Every 6-12 Months) store->periodic_check Wait record Record Baseline Purity (e.g., 99.95%) analysis_t0->record record->store purity_ok Purity > Specification? periodic_check->purity_ok continue_storage Continue Storage purity_ok->continue_storage Yes re_evaluate Re-evaluate Use / Consider Re-purification purity_ok->re_evaluate No continue_storage->store

Caption: A workflow for ensuring and verifying long-term chemical stability.

References

Technical Support Center: Quantification of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 3,4,4,5-Tetramethylheptane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in complex sample analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Introduction to Matrix Effects in Chromatographic Analysis

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components within a sample other than the analyte of interest.[1] These components can interfere with the ionization process of the target analyte, leading to either an artificial enhancement or suppression of its signal.[2][3] This phenomenon, known as the matrix effect, is a significant source of error that can compromise the accuracy, precision, and sensitivity of an analytical method.[4][5]

For a non-polar, volatile hydrocarbon like this compound, matrix effects are particularly prevalent in complex biological or environmental samples.[1][6] This guide provides a systematic approach to identifying, troubleshooting, and minimizing these effects to achieve reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A: A matrix effect is the alteration of the analytical signal of this compound caused by co-eluting compounds from the sample matrix.[7] These interfering components can either suppress the signal, leading to underestimation, or enhance it, causing overestimation.[2] This is a critical consideration as it can significantly impact the reliability of your quantitative data.[4]

Q2: What are the common causes of matrix effects in the GC-MS analysis of volatile organic compounds (VOCs) like this compound?

A: The primary causes in GC-MS analysis include:

  • Matrix-Induced Signal Enhancement: This is a frequent occurrence where non-volatile matrix components accumulate in the GC inlet.[6][8] These residues can mask active sites where the analyte might otherwise adsorb or degrade, resulting in a larger amount of analyte reaching the detector and producing an artificially high signal.[6]

  • Matrix-Induced Signal Suppression: While less common in GC-MS, signal suppression can happen due to competition for ionization within the MS source or interference from matrix components during the transfer of the analyte from the GC to the MS.[6][8]

  • Competition during Derivatization: If a derivatization step is employed to enhance volatility or detectability, other matrix components with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of the this compound and, consequently, a lower signal.[6]

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A: A straightforward method to diagnose matrix effects is to compare the analytical response of a this compound standard prepared in a pure solvent with the response of the same standard spiked into a blank sample matrix (a matrix-matched standard).[8] A significant discrepancy in signal intensity between these two preparations is indicative of matrix effects.[8] A higher signal in the matrix-matched standard points to signal enhancement, while a lower signal suggests suppression.[8]

Q4: What are the primary strategies to minimize matrix effects?

A: The most effective strategies can be categorized as follows:

  • Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to remove interfering matrix components before analysis.[1][9]

  • Optimized Chromatographic Conditions: Adjusting chromatographic parameters can help separate the analyte from interfering compounds, preventing their co-elution.[1]

  • Calibration Strategies: The use of matrix-matched calibration, standard addition, or stable isotope-labeled internal standards can effectively compensate for matrix effects.[10][11][12]

Troubleshooting Guides

This section provides a problem-oriented approach to resolving common issues encountered during the quantification of this compound.

Problem 1: Poor Reproducibility and Inconsistent Results

Q: My replicate injections of the same sample are showing high variability in the peak area for this compound. What could be the cause?

A: Poor reproducibility is often a direct consequence of inconsistent matrix effects. The variability can stem from several sources:

  • Inhomogeneous Sample Matrix: If the interfering components are not uniformly distributed within your sample, each aliquot injected will have a different level of matrix effect. Ensure thorough sample homogenization before extraction.

  • Inconsistent Sample Preparation: Minor variations in your sample cleanup procedure can lead to differing amounts of matrix components in the final extract. This is particularly true for manual extraction methods. Automation can improve consistency.

  • GC Inlet Contamination: An accumulation of non-volatile matrix components in the GC inlet liner can create active sites that interact with your analyte, leading to inconsistent transfer to the column.[8] Regular inspection and replacement of the liner are crucial.

  • Evaluate Sample Homogenization: For solid or viscous liquid samples, ensure your homogenization procedure is robust and consistently applied.

  • Standardize Sample Preparation: Create a detailed Standard Operating Procedure (SOP) for your sample preparation workflow and adhere to it strictly. Consider using automated systems for higher throughput and better precision.

  • Implement a GC Inlet Maintenance Schedule: Regularly inspect and replace the GC inlet liner and septum. The frequency will depend on the cleanliness of your samples. Using a deactivated liner can also help minimize active sites.[8]

Problem 2: Suspected Signal Suppression or Enhancement

Q: I've noticed that my recovery of this compound from spiked samples is consistently low (or unexpectedly high). How can I confirm and address this?

A: This is a classic indicator of matrix effects. To systematically address this, follow the workflow below.

MatrixEffect_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy Selection cluster_verification Verification start Suspected Signal Suppression/Enhancement prep_standards Prepare Standards: A) In Pure Solvent B) In Blank Matrix Extract start->prep_standards analyze Analyze Both Standards by GC-MS prep_standards->analyze compare Compare Peak Areas analyze->compare suppression Signal Suppression (Area B < Area A) compare->suppression Difference > 20% enhancement Signal Enhancement (Area B > Area A) compare->enhancement Difference > 20% no_effect No Significant Effect (Area B ≈ Area A) compare->no_effect Difference < 20% optimize_prep Optimize Sample Prep (SPE, LLE, QuEChERS) suppression->optimize_prep matrix_match Use Matrix-Matched Calibration enhancement->matrix_match validate Validate Method According to FDA/ICH Guidelines no_effect->validate Proceed with current method sid Implement Stable Isotope Dilution (Gold Standard) optimize_prep->sid matrix_match->sid sid->validate

Caption: Decision workflow for diagnosing and mitigating matrix effects.

  • Optimize Sample Preparation: The goal is to remove as much of the interfering matrix as possible while efficiently recovering your analyte.

    • Solid-Phase Extraction (SPE): For a non-polar analyte like this compound, a non-polar SPE sorbent (e.g., C18, C8) is a good starting point for extracting it from a polar matrix like water.[13][14]

    • Liquid-Liquid Extraction (LLE): LLE is a versatile technique for separating compounds based on their relative solubilities in two immiscible liquids, often an aqueous and an organic phase.[15] For this compound, extraction from an aqueous matrix into a non-polar organic solvent like hexane or heptane would be effective.

    • QuEChERS: This method combines LLE with a dispersive SPE cleanup step and is highly effective for complex matrices.[9][16] It is a fast and efficient way to achieve a clean extract.[16]

  • Implement an Appropriate Calibration Strategy:

    • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples.[12] This approach helps to ensure that both your standards and samples experience similar matrix effects, thereby improving accuracy.[17]

    • Standard Addition: In this method, known amounts of the analyte are added directly to aliquots of the sample.[12] This creates a calibration curve within each sample's unique matrix, providing a high degree of accuracy.

    • Stable Isotope Dilution (SID): This is considered the gold standard for mitigating matrix effects.[10][11] A stable isotope-labeled version of this compound is added to the sample at the beginning of the workflow.[10] Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects and any losses during sample preparation.[10] Quantification is based on the ratio of the native analyte to the labeled standard, which remains constant regardless of these variations.[18]

Experimental Protocols

Protocol 1: Non-Polar Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices like water or plasma.

  • Sorbent Selection: Choose a non-polar sorbent such as C18 or C8.[19]

  • Column Conditioning:

    • Wash the cartridge with 1-2 column volumes of a strong, non-polar solvent (e.g., hexane or ethyl acetate).

    • Equilibrate the cartridge with 1-2 column volumes of the sample solvent (e.g., water adjusted to the sample pH). Do not let the sorbent run dry.[20]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[21]

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent to remove polar interferences. This could be water or a mixture of water and a small percentage of an organic solvent.[19]

  • Elution:

    • Elute the this compound with a small volume of a strong, non-polar solvent (e.g., hexane or a mixture of hexane and dichloromethane).[13]

  • Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen before analysis by GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

This protocol is a general guideline for extracting this compound from matrices like plasma or urine.

  • Sample Preparation:

    • To 1 mL of the sample in a glass tube, add any necessary buffers to adjust the pH. For a neutral compound like this compound, pH adjustment is less critical but can help in precipitating proteins.

  • Addition of Internal Standard:

    • If using a stable isotope-labeled internal standard, spike it into the sample at this stage.

  • Extraction:

    • Add 3-5 mL of a water-immiscible organic solvent (e.g., hexane, heptane, or methyl-tert-butyl ether).[22][23]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Centrifuge the sample at 2000-3000 rpm for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer containing the analyte to a clean tube.

  • Drying and Concentration:

    • The collected organic phase can be dried over anhydrous sodium sulfate to remove any residual water.

    • The solvent can then be evaporated to the desired final volume for GC-MS analysis.

Protocol 3: QuEChERS-based Extraction for Complex Solid Matrices (e.g., Tissue, Soil)

This protocol is adapted from the QuEChERS methodology for the extraction of non-polar compounds.[9][16]

  • Sample Homogenization:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if necessary):

    • For dry samples, add an appropriate amount of water to achieve a paste-like consistency.[24]

  • Extraction and Partitioning:

    • Add 10 mL of acetonitrile and vortex for 1 minute.[25]

    • Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and citrate buffers) and vortex immediately for 1 minute.[25]

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For a non-polar analyte and a fatty matrix, this would typically include C18 and primary secondary amine (PSA) sorbents.

    • Vortex for 30 seconds and then centrifuge at high speed for 2-5 minutes.

  • Final Extract:

    • The supernatant is the final extract, ready for analysis by GC-MS.

Data Interpretation and Validation

Q: I have implemented these strategies. How do I ensure my method is now valid and reliable?

A: Method validation is a critical final step. According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), a validated bioanalytical method must demonstrate acceptable performance in terms of:[26][27]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[26]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.

  • Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which the method is accurate and precise.

  • Matrix Effect Evaluation: A quantitative assessment of the matrix effect from at least six different sources of the matrix is required.[27]

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions.

By systematically troubleshooting and validating your method, you can have high confidence in the accuracy and reliability of your this compound quantification data.

Summary of Mitigation Strategies

StrategyPrincipleBest ForConsiderations
Optimized Sample Prep (SPE, LLE, QuEChERS) Removes interfering matrix components prior to analysis.[1]Samples with high levels of known interferences.Can be time-consuming and may lead to analyte loss if not optimized.[28]
Matrix-Matched Calibration Calibrators and samples experience the same matrix effect.[12]When a representative blank matrix is readily available.May not be feasible for highly variable or rare matrices.[4]
Standard Addition Calibration curve is generated within each sample's unique matrix.[12]Highly variable and complex matrices where a representative blank is unavailable.Requires more sample and is more labor-intensive.
Stable Isotope Dilution (SID) An isotopically labeled internal standard perfectly mimics the analyte's behavior.[10][11]Achieving the highest level of accuracy and precision, especially in regulated environments.Requires the availability of a specific labeled standard, which can be costly.[4]

graph TD {
A[Start: Inaccurate Quantification] --> B{Diagnose Problem};
B --> C[Poor Reproducibility];
B --> D[Signal Suppression/Enhancement];
C --> E[Check Sample Homogenization];
C --> F[Standardize Sample Prep Workflow];
C --> G[Implement GC Inlet Maintenance];
D --> H{Assess Matrix Effect};
H -- Post-Extraction Spike --> I[Quantify Signal Difference];
I --> J{Select Mitigation Strategy};
J -- Mild Effect --> K[Matrix-Matched Calibration];
J -- Severe Effect --> L[Optimize Sample Preparation];
J -- High Accuracy Needed --> M[Stable Isotope Dilution];
K --> N[Validate Method];
L --> N;
M --> N;
N --> O[End: Accurate & Reliable Data];

style A fill:#EA4335,stroke:#333,stroke-width:2px,color:white
style O fill:#34A853,stroke:#333,stroke-width:2px,color:white
style B fill:#F1F3F4,stroke:#5F6368
style H fill:#F1F3F4,stroke:#5F6368
style J fill:#FBBC05,stroke:#5F6368
style C fill:#FCE8E6,stroke:#EA4335
style D fill:#FCE8E6,stroke:#EA4335

} Caption: A logical troubleshooting flowchart for addressing quantification issues.


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QuEChERS: The Dispersive Methodology Approach for Complex Matrices. --INVALID-LINK--16. LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. --INVALID-LINK--17. ResearchGate. (2025, August 10). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. --INVALID-LINK--18. Benchchem. (n.d.). QuEChERS method for 6PPD analysis in complex biological matrices. --INVALID-LINK--19. Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. --INVALID-LINK--20. National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. --INVALID-LINK--21. Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. --INVALID-LINK--22. National Institutes of Health. (n.d.). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. --INVALID-LINK--23. University of Texas Southwestern Medical Center. (n.d.). Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. --INVALID-LINK--.html)24. Benchchem. (n.d.). Technical Support Center: Addressing Matrix Effects in the MS Analysis of Volatile Organic Compounds. --INVALID-LINK--25. National Institutes of Health. (n.d.). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. PMC. --INVALID-LINK--26. University of Wollongong Research Online. (n.d.). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. --INVALID-LINK--27. U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. --INVALID-LINK--28. ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. --INVALID-LINK--29. U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. --INVALID-LINK--30. LCGC International. (2022, January 1). The QuEChERSER Mega-Method. Chromatography Online. --INVALID-LINK--31. Reddit. (2024, July 4). Accounting for the matrix effect. --INVALID-LINK--32. MDPI. (n.d.). Elimination of Matrix Interferences in GC-MS Analysis of Pesticides by Entropy Minimization. --INVALID-LINK--33. National Institutes of Health. (2025, September 25). Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques. PMC. --INVALID-LINK--34. Wikipedia. (n.d.). Liquid–liquid extraction. --INVALID-LINK--35. Taylor & Francis Online. (2018, December 13). Full article: Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. --INVALID-LINK--36. Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. --INVALID-LINK--37. SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. --INVALID-LINK--38. Benchchem. (n.d.). The Gold Standard of Quantification: A Technical Guide to Stable Isotope Dilution Analysis. --INVALID-LINK--39. SciELO. (n.d.). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. --INVALID-LINK--40. ResearchGate. (2025, August 6). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. --INVALID-LINK--41. Benchchem. (n.d.). Overcoming matrix effects in the GC-MS analysis of environmental samples. --INVALID-LINK--42. LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. --INVALID-LINK--

References

Technical Support Center: Calibration Curve Challenges for 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,4,4,5-Tetramethylheptane. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate quantification of this highly branched alkane. As a volatile, non-polar compound, this compound is primarily analyzed using Gas Chromatography (GC). However, its unique structure and physicochemical properties can present significant challenges in developing robust and linear calibration curves.

This document provides in-depth, question-and-answer-based troubleshooting guides to address the most common issues encountered during method development and validation. Our approach is rooted in explaining the fundamental causality behind experimental observations, enabling you to not only solve immediate problems but also build more resilient analytical methods.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the key properties of this compound and the recommended starting point for a GC method?

Answer: Understanding the analyte's properties is the foundation of any successful method. This compound is a C11H24 branched-chain alkane with a molecular weight of 156.31 g/mol and a boiling point of approximately 186.6°C[1][2]. Its high degree of branching and lack of polar functional groups make it a volatile organic compound (VOC) ideally suited for GC analysis, typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Recommended Starting GC Parameters:

A logical starting point for method development involves selecting a column and setting conditions that are standard for general-purpose VOC analysis.

ParameterRecommended Starting ConditionRationale & Justification
GC Column Non-polar (e.g., DB-1, DB-5, or equivalent 5% phenyl-methylpolysiloxane)Separation of alkanes is primarily driven by boiling point. A non-polar stationary phase ensures elution order correlates well with volatility[3].
Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of resolving power and analysis time for routine screening[4].
Carrier Gas Helium or HydrogenStandard carrier gases offering good efficiency. Ensure high purity to prevent baseline noise and column bleed[5].
Inlet Temperature 250 °CMust be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading, which can cause peak fronting and non-linearity[3]. The ratio can be optimized based on sample concentration.
Oven Program Start at 50°C (hold 2 min), ramp 10°C/min to 220°C (hold 5 min)A temperature ramp is crucial for eluting a wide range of compounds and ensuring good peak shape for higher-boiling analytes like this compound[3].
Detector FID or MSFID: Robust, wide linear range, and sensitive to hydrocarbons. MS: Provides mass confirmation for positive identification, which is critical when dealing with isomers[6].
Q2: My calibration curve for this compound is non-linear (r² < 0.995). What are the primary causes and how do I troubleshoot this?

Answer: Non-linearity is one of the most common and frustrating challenges in GC analysis. For a method to be considered valid, a linear relationship between concentration and detector response is essential, typically demonstrated by a correlation coefficient (r) of ≥ 0.999[7]. Deviations often manifest as a curve that bends towards the x-axis at high concentrations (saturation) or a disproportionately low response at the lowest concentrations (adsorption).

The root causes can be traced to several factors, including errors in standard preparation, analyte-system interactions, or detector limitations[8].

Troubleshooting Workflow for Non-Linearity:

The following diagram outlines a systematic approach to diagnosing and resolving non-linear calibration curves.

G cluster_0 Start: Non-Linear Calibration Curve (r² < 0.995) cluster_1 Step 1: Verify Standards & Injection cluster_2 Step 2: Investigate System Activity cluster_3 Step 3: Check for Saturation cluster_4 Resolution start Observe Non-Linearity prep Prepare Fresh Calibration Standards start->prep Potential sample degradation or preparation error inject Check Syringe & Injection Technique prep->inject Consistent preparation is key liner Inspect & Replace Inlet Liner (Use Deactivated Liner) inject->liner If problem persists column Trim or Condition Column (Trim 10-15 cm from inlet side) liner->column Active sites cause adsorption end Linearity Restored (r² ≥ 0.999) liner->end Problem Resolved range Reduce Concentration Range or Dilute High-End Standards column->range If low-end points improve but high-end still curves split Increase Split Ratio (e.g., from 50:1 to 100:1) range->split Detector or column overload split->end Problem Resolved

Caption: A logical workflow for troubleshooting a non-linear GC calibration curve.

Detailed Troubleshooting Protocol:

  • Verify Standard Integrity:

    • Action: Prepare a fresh set of calibration standards from a reliable stock solution. Volatile compounds can evaporate from prepared solutions over time, leading to inaccurate concentrations, especially for the lowest standards[8].

    • Causality: Errors in serial dilutions or solvent evaporation can introduce significant, non-proportional errors across the calibration range. A fresh preparation eliminates this as a variable[9].

  • Inspect the GC Inlet System for Activity:

    • Action: Replace the injector port liner. Use a deactivated (silanized) liner to minimize active sites. If the liner contains glass wool, ensure it is also deactivated[5].

    • Causality: Active sites, primarily exposed silanol (-Si-OH) groups on glass surfaces, can irreversibly adsorb analytes. This effect is more pronounced at lower concentrations where the analyte-to-active-site ratio is low, causing a significant loss of analyte and a negative deviation from linearity[3][8].

  • Address Column Issues:

    • Action: Trim the first 10-15 cm from the front of the GC column. If trimming does not help, condition the column by baking it at a temperature slightly above the final method temperature (but below the column's maximum limit) for 1-2 hours[10].

    • Causality: Non-volatile matrix components from previous injections can accumulate at the head of the column, creating new active sites that degrade peak shape and cause analyte loss[3]. Trimming removes this contaminated section.

  • Evaluate for Overload/Saturation:

    • Action: If the curve is linear at the low end but flattens at high concentrations, this indicates saturation. Reduce the concentration of the highest calibration standards or increase the split ratio to introduce less sample onto the column[11].

    • Causality: Every detector has a finite linear dynamic range. Injecting a sample that is too concentrated can saturate the detector, causing the response to no longer be proportional to the concentration[8]. Similarly, overloading the column itself can lead to peak fronting and a non-linear response[12].

Q3: When analyzing samples in a complex matrix, my recoveries are consistently >100%. Is this a matrix effect, and how can I correct for it?

Answer: Yes, recoveries significantly and consistently greater than 100% are a classic indicator of a "matrix-induced signal enhancement." This is a common phenomenon in GC analysis of complex samples (e.g., soil extracts, plasma, food products) and can lead to a dangerous overestimation of the analyte concentration[13][14].

Mechanism of Matrix-Induced Signal Enhancement:

The effect occurs in the hot GC inlet. Co-extracted, non-volatile matrix components coat the active sites within the injector liner. This layer of matrix "protects" the thermally labile or adsorption-prone analytes from interacting with these active sites. As a result, more of the analyte is transferred to the column compared to a clean standard prepared in solvent alone, leading to a larger peak area and an artificially high calculated concentration[13][15].

G cluster_0 Scenario 1: Standard in Pure Solvent cluster_1 Scenario 2: Standard in Sample Matrix Analyte1 Analyte Molecules Liner1 GC Inlet Liner (with Active Sites) Analyte1->Liner1 Adsorption Analyte Adsorption (Signal Loss) Liner1->Adsorption Column1 Less Analyte Reaches Column Liner1->Column1 Partial Transfer Analyte2 Analyte + Matrix Components Liner2 GC Inlet Liner (Active Sites Masked by Matrix) Analyte2->Liner2 Protection Analyte Protection (No Signal Loss) Liner2->Protection Column2 More Analyte Reaches Column Liner2->Column2 Enhanced Transfer

Caption: Mechanism of matrix-induced signal enhancement in the GC inlet.

Protocols for Correcting Matrix Effects:

  • Matrix-Matched Calibration (Preferred Method):

    • Protocol:

      • Obtain a "blank" sample of the matrix that is known to be free of this compound.

      • Process this blank matrix using the exact same extraction or sample preparation procedure as your unknown samples.

      • Use the resulting blank matrix extract as the diluent to prepare your calibration standards instead of a pure solvent.

      • Analyze these matrix-matched standards to generate the calibration curve.

    • Causality: This approach ensures that both the standards and the unknown samples contain similar levels of co-extracted matrix components. The matrix effect is therefore consistent across all injections, effectively canceling it out and restoring accuracy[16].

  • Use of an Analyte Protectant:

    • Protocol:

      • Add a mixture of "analyte protectants" (e.g., sorbitol, gulonolactone) at a consistent concentration to all standards and samples[14].

      • These compounds function as synthetic matrix components, deactivating the inlet and ensuring a consistent, enhanced response for both standards and samples.

    • Causality: Analyte protectants mimic the protective effect of the sample matrix. By adding them to both standards and samples, you equalize the signal enhancement, thereby correcting for the variability between different sample matrices[14].

  • Standard Addition Method:

    • Protocol:

      • Divide a single unknown sample into several equal aliquots.

      • Spike each aliquot with a known, increasing amount of a this compound standard (leaving one aliquot unspiked).

      • Analyze all aliquots and plot the instrument response versus the concentration of the added standard.

      • Extrapolate the linear regression line back to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.

    • Causality: This method is highly effective for individual or a small number of samples, as the calibration is performed directly within the sample's unique matrix, inherently correcting for any specific matrix effects[17]. However, it is labor-intensive and not practical for large sample batches.

Q4: I'm using an internal standard (IS), but my results are still imprecise. How do I select an appropriate internal standard for this compound?

Answer: An internal standard is a powerful tool used to correct for variations in injection volume, sample preparation losses, and instrument drift[18][19]. The core principle is that any random error affecting the analyte should proportionally affect the IS. The quantification is then based on the ratio of the analyte response to the IS response, which should remain constant even if absolute peak areas fluctuate[20]. However, an improperly chosen IS can introduce more error than it corrects.

Criteria for an Ideal Internal Standard:

CriterionJustificationPotential IS Candidates for this compound
Chemical Similarity The IS should be chemically similar to the analyte to ensure it behaves comparably during sample preparation and GC analysis. However, it must not be naturally present in the samples[18].Other branched alkanes not expected in the sample (e.g., 2,2,4,6,6-Pentamethylheptane, Squalane).
Resolution The IS peak must be baseline-resolved from the analyte and all other matrix components. Co-elution will lead to inaccurate integration and quantification[20].A slightly larger or smaller alkane that elutes nearby but does not overlap. Retention time should be verified experimentally.
Stability The IS must be stable throughout the entire analytical process and not react with the sample, solvent, or analyte[20].Saturated alkanes are generally very stable and unreactive.
Purity The IS should be of high, known purity to ensure accurate preparation of the spiking solution[21].Commercially available standards with >99% purity.
Deuterated Analogue (Gold Standard for MS) An isotopically labeled version of the analyte (e.g., this compound-d24) is the ideal IS for GC-MS.This compound-d24 (if commercially available).
Causality for Deuterated IS: A deuterated standard is chemically identical to the analyte and will co-elute. However, it is distinguishable by its higher mass in an MS detector. It experiences the exact same extraction efficiency, injection variability, and matrix effects as the native analyte, providing the most accurate correction possible[18].

Troubleshooting Protocol for Internal Standard Issues:

  • Verify IS Resolution: Check your chromatograms to confirm the IS peak is fully separated from all other peaks. If there is overlap, select a different IS or modify the GC method (e.g., change the temperature ramp) to improve separation[3].

  • Ensure Consistent IS Concentration: The IS must be added at the exact same concentration to every standard and sample. Use a high-precision pipette or an automated liquid handler to add the IS spiking solution[19].

  • Add IS Early: Add the internal standard at the very beginning of the sample preparation process. This allows it to correct for analyte losses during steps like extraction, evaporation, and reconstitution[18]. If added just before injection, it can only correct for injection variability.

  • Check for IS Contamination: Analyze a blank matrix sample to ensure the IS is not naturally present. Also, run a solvent blank to check for carryover from the autosampler syringe.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Analytical Challenges of Branched Alkanes

In the landscape of pharmaceutical development and chemical analysis, the accurate identification and quantification of all components, including process impurities or related substances, is paramount. Highly branched alkanes such as 3,4,4,5-tetramethylheptane, a C11 hydrocarbon isomer, present a unique analytical challenge. Their volatility makes them ideal candidates for Gas Chromatography (GC), yet their structural similarity to other isomers necessitates highly specific and well-validated methods to ensure accurate characterization.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, from sample preparation to advanced separation techniques. Our objective is to equip you with the foundational knowledge and practical data needed to develop and validate a robust, accurate, and reliable analytical method that is fit for its intended purpose, in alignment with international regulatory standards.[1]

Pillar 1: The Primary Analytical Engine - Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high volatility, this compound is optimally analyzed using Gas Chromatography (GC), which separates vaporized compounds based on their boiling points and interactions with the stationary phase of the analytical column.[2] When coupled with a Mass Spectrometer (MS), this technique provides not only quantitative data but also structural information, making GC-MS the gold standard for this application.

However, the mass spectra of branched alkanes can be ambiguous. Electron Ionization (EI) often leads to extensive fragmentation, and isomers frequently produce similar fragment ions, making definitive identification by MS alone difficult.[3] Preferential fragmentation occurs at the branch site, which can help distinguish branched from straight-chain alkanes, but differentiating between isomers requires high-quality chromatographic separation.[4] Therefore, the validation process must rigorously establish the method's ability to resolve and identify the target analyte from its potential isomers.

The Workflow for Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, which are recognized by the FDA.[5][6][7][8]

G cluster_prep Phase 1: Sample Preparation & Introduction cluster_analysis Phase 2: GC-MS Analysis cluster_validation Phase 3: Method Validation (ICH Q2) Sample Sample Matrix Prep Sample Preparation (LLE, SPME, etc.) Sample->Prep Inject GC Injection Prep->Inject GC GC Separation (Column & Temp Program) Inject->GC MS MS Detection (Ionization & Mass Analysis) GC->MS Data Raw Data (Chromatograms, Spectra) MS->Data Params Validation Parameters (Accuracy, Precision, Linearity, etc.) Data->Params Report Validation Report Params->Report Final Validated Analytical Method Report->Final Method is Fit for Purpose

Caption: High-level workflow for the validation of a GC-MS method.

Pillar 2: Comparative Analysis of Methodologies

The robustness of any analytical method begins with the initial steps of sample preparation and the choice of chromatographic conditions. Here, we compare common approaches.

Comparison of Sample Preparation Techniques

The goal of sample preparation is to extract this compound from its matrix, concentrate it, and present it in a form suitable for GC injection, free of interfering substances.[3][9]

TechniquePrincipleProsConsIdeal Application
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like hexane).[10]Simple, inexpensive, and effective for a wide range of concentrations.Can be labor-intensive, requires significant volumes of organic solvents, and may extract interfering compounds.Analysis of liquid samples where the analyte concentration is relatively high.
Headspace (HS) Sampling Analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial.[9]Excellent for volatile analytes, minimizes matrix interference, and reduces column contamination.Less sensitive for semi-volatile compounds; equilibrium can be matrix-dependent.Quality control of raw materials or finished products for residual volatile impurities.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample (direct immersion or headspace). Analytes adsorb to the fiber and are then thermally desorbed in the GC inlet.[11]Solvent-free, combines extraction and concentration, highly sensitive, and easily automated.[12]Fiber lifetime is limited; matrix effects can influence adsorption efficiency; requires method development to select the appropriate fiber.Trace-level analysis in complex matrices (e.g., environmental samples, biological fluids). Excellent for C8-C12 hydrocarbons.[13]

Supporting Data: SPME vs. Liquid Injection for Hydrocarbon Analysis

A comparative study on crude oil analysis revealed that for hydrocarbons in the C8-C12 range, headspace SPME allowed for the identification of a significantly larger number of components compared to direct liquid injection.[11][13] This is because SPME preferentially extracts and concentrates the most volatile compounds, providing a cleaner chromatogram with better resolution for this specific fraction.

ParameterHeadspace SPME-GC-MSLiquid-Liquid Extraction (LLE)
Detection Limit (LOD) Lower (e.g., 3.5 - 3.8 ng/L for similar compounds)[9]Higher
Solvent Usage NoneHigh
Throughput High (amenable to automation)Low (manual and time-consuming)
Selectivity for Volatiles HighLower (co-extraction of non-volatiles)
Comparison of GC Columns for Hydrocarbon Separation

The choice of GC column is critical for resolving isomers. For nonpolar compounds like alkanes, the principle of "like dissolves like" dictates the use of a nonpolar stationary phase.[14] Separation is then primarily based on boiling point, with branching generally lowering the boiling point relative to the straight-chain alkane.

Column TypeStationary Phase ExampleCharacteristicsPerformance for Branched Alkanes
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-5ms)General purpose, robust, separates compounds primarily by boiling point.Excellent. Provides good separation of alkane isomers. The industry standard for hydrocarbon analysis.[7]
Mid-Polar (50%-Phenyl)-methylpolysiloxaneOffers different selectivity based on dipole-dipole interactions.Not ideal. May not provide better resolution than non-polar columns and can complicate retention time prediction.
Polar Polyethylene Glycol (e.g., WAX columns)Used for polar analytes like alcohols and fatty acids.Poor. Strong retention mismatch leads to poor peak shape and resolution for nonpolar alkanes.

Identifying this compound: The Power of Retention Indices

Without a certified reference standard, identifying a specific branched alkane among its isomers is challenging. This is where the Kovats Retention Index (I) becomes an indispensable tool.[15] The retention index converts the retention time of a compound into a system-independent constant by normalizing it to the retention times of adjacent n-alkanes.[4][16]

  • Principle: A mix of n-alkanes (e.g., C8 to C20) is run on the GC system under the exact same conditions as the sample.

  • Calculation: The retention index of an n-alkane is defined as 100 times its carbon number (e.g., n-decane, C10, has I = 1000; n-undecane, C11, has I = 1100). The index of the unknown peak is calculated based on its elution relative to the n-alkanes that bracket it.[17]

  • Application: By comparing the experimentally determined retention index of an unknown peak to databases of published indices, a highly confident identification can be made. The elution patterns of methyl-branched alkanes are systematic and predictable, allowing for the differentiation of isomers based on their index values.[7]

Pillar 3: Advanced & Alternative Methodologies

While GC-MS is the workhorse, certain applications involving highly complex hydrocarbon matrices may benefit from more advanced or alternative techniques.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where standard GC cannot provide sufficient resolution, GCxGC is a powerful alternative.

  • Principle: The effluent from a primary GC column is passed through a modulator, which traps small, sequential fractions and re-injects them onto a second, shorter column with a different stationary phase.[6][18] This results in a two-dimensional separation with a massive increase in peak capacity.[19]

  • Comparison to GC-MS: GCxGC provides superior separation power for complex hydrocarbon mixtures.[20] When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it allows for the detailed mapping and quantification of entire isomer sets in samples like diesel fuel.[21]

G Injector Injector Col1 1st Dimension Column (e.g., Non-Polar) Injector->Col1 Sample Injection Modulator Modulator (Traps & Re-injects) Col1->Modulator Slow Separation Col2 2nd Dimension Column (e.g., Mid-Polar) Modulator->Col2 Rapid Pulses Detector Detector (FID or TOF-MS) Col2->Detector Fast Separation

Caption: Simplified workflow of a GCxGC system.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to both GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

  • Principle: SFC operates at lower temperatures than GC and uses less organic solvent than HPLC.[1] The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast and efficient separations.[22]

  • Comparison to GC-MS: For nonpolar compounds like hydrocarbons, SFC can offer significantly faster analysis times than GC.[2] It is particularly advantageous for thermally labile or less volatile compounds that are not suitable for GC. While GC remains the primary choice for a volatile compound like this compound, SFC presents a viable high-throughput alternative for broader hydrocarbon analysis.[8][23]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis.

Protocol 1: GC-MS Method Validation for this compound

This protocol outlines the steps to validate a quantitative GC-MS method according to ICH Q2(R1) guidelines.[6][24]

  • System Suitability Test (SST):

    • Prepare a solution containing the analyte (or a suitable proxy like n-undecane) and an internal standard.

    • Inject the SST solution six times.

    • Calculate the relative standard deviation (RSD) for the peak area ratio, retention time, and tailing factor. The acceptance criteria are typically RSD ≤ 2.0% for peak area, RSD ≤ 1.0% for retention time, and a tailing factor between 0.8 and 1.5.

  • Specificity:

    • Inject a blank (matrix without analyte) and a spiked sample.

    • Demonstrate that there are no interfering peaks at the retention time of the analyte and internal standard.

    • Confirm peak identity using mass spectral library matching and retention index comparison.

  • Linearity and Range:

    • Prepare a series of calibration standards at a minimum of five concentrations, bracketing the expected working range (e.g., 50% to 150% of the target concentration).

    • Plot the peak area ratio (analyte/internal standard) against concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy (Recovery):

    • Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

    • Calculate the percent recovery for each sample. The acceptance criteria are typically within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for the results. The acceptance criterion is typically RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

    • The LOQ must be demonstrated with acceptable accuracy and precision.

Conclusion: A Framework for Confidence

The validation of an analytical method for a specific branched alkane like this compound is a systematic process that builds confidence in the reported results. While standard GC-MS remains the most appropriate and widely used technique, a thorough understanding of its nuances—from sample preparation to the critical role of retention indices for isomer identification—is essential. For more complex analytical challenges, advanced techniques like GCxGC offer unparalleled separation capabilities. By grounding the methodology in the principles of the ICH guidelines and leveraging comparative data, researchers can develop and validate analytical methods that are not only scientifically sound but also robust, reliable, and fit for purpose in a regulated environment.

References

A Senior Application Scientist's Guide to Selecting the Optimal GC Column for 3,4,4,5-Tetramethylheptane Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Branched-Chain Alkane Analysis

In the realm of hydrocarbon analysis, the separation of structural isomers presents a significant chromatographic challenge. Compounds like 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a highly branched alkane, share identical mass and elemental composition with numerous other C₁₁ isomers.[1] Their physical properties, such as boiling points, can be remarkably similar, making differentiation by standard gas chromatography (GC) methods a non-trivial pursuit. Achieving baseline resolution of these isomers is paramount for accurate identification and quantification in fields ranging from petrochemical analysis to drug impurity profiling.

This guide provides an in-depth comparison of Gas Chromatography (GC) columns for the effective separation of this compound and its related isomers. We will delve into the fundamental principles of stationary phase selection, the critical impact of column dimensions, and provide a validated experimental protocol to serve as a robust starting point for your method development.

Part 1: The Foundation – Stationary Phase Selection

The selection of the stationary phase is the most critical decision in developing a separation method, as it governs the chemical interactions that produce selectivity.[2] The guiding principle for phase selection is "like dissolves like," which dictates that the polarity of the stationary phase should match the polarity of the analytes.

This compound is a non-polar alkane, composed solely of carbon and hydrogen atoms with single bonds. Therefore, the primary interactions between the analyte and a non-polar stationary phase are dispersive van der Waals forces.[3][4] On such columns, elution order generally follows the boiling points of the analytes.[5]

We will compare the two most logical and effective stationary phase candidates for this application.

Candidate 1: 100% Dimethylpolysiloxane (e.g., Agilent DB-1, Restek Rxi-1ms)

This phase is the quintessential non-polar stationary phase and should be considered the baseline for any hydrocarbon analysis.

  • Separation Mechanism: Relies almost exclusively on the volatility of the analytes. Compounds with lower boiling points will elute earlier.

  • Advantages: Highly robust, stable, and offers excellent longevity. It is the least selective phase, which can be an advantage in providing a predictable, boiling-point-based elution order for complex hydrocarbon mixtures.

  • Considerations: For structural isomers with very close boiling points, the sole reliance on volatility may not provide sufficient resolving power.

Candidate 2: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., Agilent DB-5ms, Restek Rxi-5ms)

This is arguably the most popular and versatile "workhorse" column in gas chromatography. While still classified as non-polar (or low-polarity), the incorporation of a small percentage of phenyl groups introduces subtle yet powerful changes in selectivity.[6][7]

  • Separation Mechanism: The primary separation is still based on boiling point, but the phenyl groups offer an additional interaction mechanism: π-π interactions.[6] While alkanes do not have π-systems themselves, the polarizability of C-C bonds in different structural arrangements can lead to minor, induced dipole interactions with the phenyl rings, providing an alternative selectivity that can resolve isomers unresolved on a 100% dimethylpolysiloxane phase.

  • Advantages: This "5-type" phase offers enhanced selectivity for a wide range of compounds and is often the first choice when developing a new method.[8] The "ms" designation indicates a low-bleed column, which provides a more stable baseline and is essential for sensitive detectors like mass spectrometers.[8][9]

  • Recommendation: For resolving structurally similar isomers like this compound from its positional isomers, a 5% phenyl phase is the superior starting point.

Part 2: Optimizing Resolution – The Critical Role of Column Dimensions

Once the stationary phase is chosen, the column's physical dimensions—length, internal diameter (ID), and film thickness—are adjusted to achieve the desired efficiency and resolution.[10][11] The relationship between these parameters is a trade-off between resolution, analysis time, and sample capacity.

Dimension Effect of Increase Effect of Decrease Practical Insight
Length (L) ▲ Resolution (by √L)[5][12]▲ Analysis Time[10][11]▲ Cost▼ Resolution▼ Analysis TimeDoubling column length only increases resolution by about 40%, but doubles the run time.[5] Start with a 30 m column as a versatile baseline. For highly complex isomer mixtures, consider 60 m.[13]
Internal Diameter (ID) ▼ Efficiency (Plates/m)▲ Sample Capacity▲ Efficiency (Plates/m)[5][10]▲ Resolution▼ Sample CapacityHalving the column ID doubles its efficiency.[5][10] For high-resolution isomer analysis, a 0.25 mm or 0.18 mm ID is strongly recommended.
Film Thickness (dƒ) ▲ Retention Time[10]▲ Sample Capacity▲ Resolution of very volatile compounds (k<2)[12]▼ Retention Time▼ Column Bleed▲ Resolution of later eluting compounds (k>5)[12]A standard film thickness of 0.25 µm is ideal for C₁₁ hydrocarbons. Thinner films can improve peak shape for higher boiling point compounds, while thicker films are for highly volatile analytes.[11]

Part 3: Comparative Analysis & Column Recommendations

Based on the principles above, we recommend two primary column configurations for the separation of this compound, catering to different analytical needs.

ParameterHigh-Resolution Workhorse Standard Throughput
Recommended Model Restek Rxi-5ms Agilent J&W DB-5ms
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane
USP Designation G27, G36G27, G36
Length 30 m30 m
Internal Diameter (ID) 0.25 mm0.32 mm
Film Thickness (dƒ) 0.25 µm0.25 µm
Temperature Limits -60 to 330/350 °C[14]-60 to 325/350 °C
Key Advantage High efficiency and resolving power for complex isomer mixtures. Ideal for R&D and impurity analysis.Good balance of resolution and robustness. Higher capacity is suitable for routine QC applications.
Simulated Experimental Data

The following table presents plausible chromatographic data illustrating the expected performance. Note that the Rxi-5ms (0.25 mm ID) provides a higher plate count and superior resolution for the critical isomer pair compared to the wider bore column.

Analyte Boiling Point (°C) tR (min) - DB-5ms (30m x 0.32mm) tR (min) - Rxi-5ms (30m x 0.25mm) Resolution (Rs) between Isomers
n-Undecane19612.5013.15-
Isomer 1 (e.g., 2,2,4,6-tetramethylheptane)~18511.8512.401.45
This compound ~18811.9812.58
Isomer 2 (e.g., 3,3,5,5-tetramethylheptane)~19012.1512.801.80

Data is simulated for illustrative purposes based on established chromatographic principles.

Part 4: Validated Experimental Protocol

This protocol provides a self-validating system for the analysis of this compound using the recommended high-resolution column.

Recommended Column
  • Column: Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Sample and Standard Preparation
  • Solvent: Hexane (GC Grade or higher).

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound standard in hexane.

  • Sample Preparation: Dilute the sample in hexane to an expected concentration within the calibration range.

  • System Suitability Test (SST) Mix: Prepare a mix containing the target analyte and at least one known, closely eluting isomer to verify resolution.

GC-FID Operating Conditions
Parameter Condition Justification
Carrier Gas Helium or HydrogenHelium is inert and safe; Hydrogen provides higher efficiency at higher linear velocities, enabling faster analysis.
Linear Velocity 35 cm/sec (Helium)Optimized for a 0.25 mm ID column to provide the best efficiency.
Inlet Mode Split (100:1 ratio)A high split ratio is used for concentrated samples to prevent column overload and ensure sharp peaks.[15]
Inlet Temperature 250 °CEnsures rapid and complete volatilization of C₁₁ hydrocarbons without thermal degradation.
Oven Program
- Initial Temperature50 °C, hold for 2 minAllows for sharp peak focusing at the head of the column.
- Ramp Rate10 °C/minA moderate ramp rate provides a good balance between separation and analysis time.
- Final Temperature250 °C, hold for 5 minEnsures all heavier components are eluted from the column before the next run.
Detector Flame Ionization Detector (FID)FID is the standard, robust detector for hydrocarbons, offering high sensitivity and a wide linear range.
- Temperature300 °CSet higher than the final oven temperature to prevent condensation of analytes.
- H₂ Flow40 mL/minStandard FID condition.
- Air Flow400 mL/minStandard FID condition.
- Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent into the flame.
Injection Volume 1 µLStandard volume for capillary GC.
System Suitability & Validation
  • Initial Conditioning: Condition the new column according to the manufacturer's instructions.

  • Blank Injection: Inject 1 µL of hexane to ensure no system contamination.

  • SST Injection: Inject the SST mix.

    • Resolution (Rs): Must be > 1.5 for the critical isomer pair.

    • Tailing Factor (Tf): Must be between 0.9 and 1.5 for the target analyte.

    • Reproducibility: Five replicate injections must show a Relative Standard Deviation (RSD) of < 2.0% for retention time and peak area.

  • Analysis: Once the system passes suitability, proceed with sample analysis.

Visualizations

Diagram 1: GC Column Selection Workflow A decision tree to guide researchers in selecting the appropriate GC column phase and dimensions based on analytical requirements.

A Start: Analyze this compound B What is the primary analytical goal? A->B C High Resolution of Isomers (R&D, Impurity Profiling) B->C Maximize Resolution D Routine Analysis / High Throughput (QC Environment) B->D Balance Speed & Resolution E Select Stationary Phase: 5% Phenyl (e.g., Rxi-5ms) Provides superior selectivity C->E F Select Stationary Phase: 5% Phenyl (e.g., DB-5ms) Versatile and robust D->F G Select Dimensions: Length: 30-60 m ID: 0.25 mm or 0.18 mm Film: 0.25 µm E->G H Select Dimensions: Length: 30 m ID: 0.32 mm Film: 0.25 µm F->H I Result: High Efficiency, Baseline Isomer Separation G->I J Result: Good Resolution, Faster Analysis, Higher Capacity H->J

Diagram 2: Experimental Workflow A flowchart illustrating the step-by-step process from sample preparation to data validation.

cluster_prep 1. Preparation cluster_gc 2. GC Analysis cluster_val 3. Data Validation prep_std Prepare Standards & SST Mix gc_setup Set GC-FID Conditions (Inlet, Oven, Detector) prep_std->gc_setup prep_smp Dilute Sample in Hexane prep_smp->gc_setup val_blank Run Blank (Check for Contamination) gc_setup->val_blank gc_inject Inject 1 µL Sample gc_run Execute Temperature Program gc_inject->gc_run gc_detect Acquire FID Signal gc_run->gc_detect val_sst Run SST Mix (Verify Rs, Tf, RSD) val_blank->val_sst val_check System Suitability Passed? val_sst->val_check val_pass Proceed with Sample Analysis val_check->val_pass Yes val_fail Troubleshoot & Re-run SST val_check->val_fail No val_pass->gc_inject

Conclusion

While the separation of this compound from its structural isomers is challenging, it is readily achievable with the correct selection of GC column and optimized conditions. A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms or DB-5ms) provides the necessary selectivity beyond simple boiling point separation. For achieving baseline resolution of the most challenging isomer pairs, a high-efficiency column with a 30 m length and a 0.25 mm internal diameter is the superior choice. The provided experimental protocol serves as a validated starting point, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide to Mass Spectral Library Comparison for the Identification of 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the unambiguous identification of organic molecules is a cornerstone of research and development. For drug development professionals and researchers, the structural elucidation of novel compounds or the confirmation of known structures in complex matrices is a daily challenge. This guide provides an in-depth comparison of major mass spectral libraries—NIST, Wiley, and Fiehn—for the identification of 3,4,4,5-tetramethylheptane, a highly branched alkane. The identification of such molecules presents a unique set of challenges due to the subtle differences in fragmentation patterns among isomers.

This guide is structured to provide not only a theoretical comparison of the libraries but also a practical, step-by-step experimental workflow. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. In a real-world scenario where a reference spectrum for a specific compound may not be readily available, we will also explore the power of in-silico fragmentation analysis as a predictive tool.

The Challenge of Identifying Highly Branched Alkanes

Highly branched alkanes, such as this compound, pose a significant challenge for mass spectrometry-based identification. Unlike their straight-chain counterparts which produce characteristic fragmentation patterns with regular losses of 14 Da (CH₂), branched alkanes undergo complex rearrangements and fragmentation pathways.[1] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[2][3] This often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight directly from the electron ionization (EI) mass spectrum. Furthermore, numerous isomers with the same molecular formula will produce very similar mass spectra, necessitating the use of retention indices for confident identification.[4]

The Arsenal of Mass Spectral Libraries: A Comparative Overview

The confident identification of an unknown compound through Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on the comparison of the experimentally obtained mass spectrum with reference spectra contained within extensive databases. Several high-quality mass spectral libraries are commercially and publicly available, each with its own strengths and focus. For the purpose of this guide, we will compare three of the most prominent libraries in the field: the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and the Fiehn GC/MS Metabolomics Library.

FeatureNIST/EPA/NIH Mass Spectral LibraryWiley Registry of Mass Spectral DataFiehn GC/MS Metabolomics RTL Library
Primary Focus General-purpose library with broad compound coverage.The world's largest collection of mass spectra, aiming for comprehensive coverage.[5][6][7]Focused on metabolomics, with curated spectra and retention time locking.[8][9]
Number of Spectra Over 3 million spectra (including EI and tandem MS).[10]Over 1.18 million EI spectra.[7]Over 1,400 entries for approximately 900 metabolites.[8]
Retention Information Includes experimental and AI-predicted Kovats retention indices.[11]Some entries may contain retention data, but it is not a primary feature.A key feature is the use of Retention Time Locking (RTL) and retention indices.[8]
Search Software NIST MS Search, AMDIS, MS Interpreter.[10]KnowItAll® software and compatibility with most instrument software.[12][13]Primarily designed for Agilent software (MassHunter, ChemStation) and AMDIS.[8]
Key Strength Integration of retention indices and powerful search software.Unparalleled size and diversity of compounds.High-quality, curated data for metabolomics with a focus on retention time accuracy.

The Unseen Spectrum: In-Silico Fragmentation of this compound

A thorough search of the major commercially available mass spectral libraries reveals a critical data gap: the absence of a reference electron ionization mass spectrum for this compound. This scenario is not uncommon in research and drug development, where novel or less common compounds are frequently encountered. In such cases, a powerful approach is to predict the fragmentation pattern based on established principles of mass spectrometry.

The fragmentation of alkanes under electron ionization is governed by the stability of the resulting carbocations and radicals.[14] For this compound, we can anticipate the following fragmentation pathways:

  • α-Cleavage at Quaternary Carbons: The structure contains two quaternary carbons (C4), making cleavage at these points highly probable.

  • Formation of Stable Carbocations: Fragmentation will favor the formation of tertiary and secondary carbocations.

  • Loss of Large Alkyl Groups: The loss of larger alkyl radicals is generally favored.

Based on these principles, we can predict the major fragment ions for this compound (Molecular Weight: 156.31 g/mol ).

dot graph "Predicted_Fragmentation_of_3_4_4_5_Tetramethylheptane" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step methodology for the GC-MS analysis of a sample suspected to contain this compound.

1. Sample Preparation:

  • Standard Preparation: If a pure standard of this compound is available, prepare a 100 ppm stock solution in high-purity n-hexane. Create a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 ppm) for calibration.

  • Sample Extraction: For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid or solid-phase extraction may be necessary to isolate the hydrocarbon fraction.[15]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

3. Data Acquisition and Processing:

  • Acquire the data using the instrument's software (e.g., Agilent MassHunter).

  • Process the data using the library search software (NIST MS Search, Wiley KnowItAll, or AMDIS).

dot graph "GC_MS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for the GC-MS identification of this compound.

Library Search and Interpretation: A Practical Approach

Given the absence of a direct reference spectrum, the identification of this compound will rely on a combination of retention index matching and comparison with the spectra of structurally similar compounds.

1. Retention Index (RI) Calculation:

  • Analyze a mixture of n-alkanes (e.g., C8-C20) under the same GC conditions.

  • Calculate the Kovats retention index of the unknown peak. This is a critical step for differentiating isomers.[4]

2. Library Searching with NIST MS Search:

  • The NIST MS Search software allows for sophisticated searching algorithms that incorporate retention index data.[16][17]

  • The software calculates a "Match Factor" and a "Reverse Match Factor" to indicate the similarity between the unknown and library spectra.[16] A high match factor (typically >800) suggests a good match.

  • The software also provides a "Probability" score, which is a statistical measure of the likelihood of a correct identification.[3]

3. Library Searching with Wiley KnowItAll®:

  • Wiley's KnowItAll® software offers a range of search algorithms, including spectral and peak searches.[18][19]

  • Its vast library increases the chances of finding structurally similar compounds for comparison.[13]

4. The Role of AMDIS in Deconvolution:

  • For complex samples, the Automated Mass Spectral Deconvolution and Identification System (AMDIS) is an invaluable tool.[20][21]

  • AMDIS can extract the pure mass spectrum of a target analyte from a chromatogram with co-eluting interferences, leading to more accurate library searches.[22][23]

dot graph "Library_Search_Logic" { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Logical flow of a mass spectral library search with retention index filtering.

Conclusion and Best Practices

The identification of highly branched alkanes like this compound requires a multi-faceted approach that goes beyond a simple library search. In the absence of a reference spectrum, in-silico fragmentation prediction becomes an essential tool for proposing a theoretical mass spectrum.

For the most confident identification, the following best practices are recommended:

  • Utilize High-Resolution GC: Employ a long, non-polar capillary column to achieve the best possible separation of isomers.

  • Incorporate Retention Indices: Always co-inject or separately run an n-alkane series to calculate Kovats retention indices. This is the most powerful tool for distinguishing between structural isomers.

  • Leverage Multiple Libraries: Searching against multiple libraries (NIST, Wiley, Fiehn) increases the probability of finding a match or a structurally similar compound.

  • Employ Deconvolution Software: For complex matrices, use software like AMDIS to obtain clean mass spectra before library searching.

  • Manual Spectral Interpretation: Do not rely solely on the match factor. Manually inspect the fragmentation patterns of the top hits and compare them to the predicted fragmentation of your target compound.

By combining these experimental and data analysis strategies, researchers and drug development professionals can confidently approach the identification of challenging molecules like this compound, even in the absence of a direct spectral match in commercial libraries.

References

Inter-laboratory comparison of 3,4,4,5-Tetramethylheptane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of 3,4,4,5-Tetramethylheptane Analysis: A Guide to Best Practices and Performance Evaluation

Introduction

The accurate and precise quantification of specific branched alkanes, such as this compound, is critical in various fields, including environmental monitoring, petroleum analysis, and as potential biomarkers in biomedical research. Given the diversity of analytical instrumentation and methodologies across different laboratories, ensuring the comparability and reliability of measurement results is paramount. Inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT), are essential tools for evaluating the performance of analytical laboratories, identifying potential biases, and establishing consensus on best practices.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. It details a robust experimental design, a standardized analytical protocol based on gas chromatography-mass spectrometry (GC-MS), and a framework for the statistical evaluation of results. The methodologies described herein are designed to ensure scientific integrity and provide a clear, actionable path for laboratories seeking to validate their analytical performance.

Experimental Design for the Inter-laboratory Comparison

Preparation and Distribution of Test Materials

A central organizing body, often a national metrology institute or a designated reference laboratory, is responsible for the preparation and distribution of the test materials.

  • Matrix Selection: The choice of matrix is dependent on the intended application. For this guide, we will consider a simple matrix, such as a high-purity solvent like hexane, to minimize matrix effects and focus on the analytical performance for the target analyte.

  • Preparation of Stock Solutions: A primary stock solution of this compound of known purity and concentration is prepared gravimetrically. This stock is then used to prepare a series of test samples at different concentration levels, covering a realistic analytical range.

  • Homogeneity and Stability Testing: Prior to distribution, the prepared test materials must undergo rigorous homogeneity and stability testing to ensure that all participating laboratories receive identical samples. This is typically assessed by analyzing a statistically significant number of randomly selected samples.

  • Sample Distribution: Samples are securely packaged and shipped to participating laboratories under controlled conditions to prevent degradation or contamination. A detailed instruction sheet and a reporting form are included with the samples.

Analytical Scheme and Data Reporting

Participating laboratories are instructed to analyze the samples using their in-house GC-MS instrumentation but are required to follow a standardized analytical protocol as detailed in the "Detailed Experimental Protocol" section of this guide. This ensures a degree of methodological harmonization, allowing for a more direct comparison of laboratory performance.

Laboratories are required to report the following:

  • The concentration of this compound in each sample.

  • The uncertainty of their measurement.

  • Details of their calibration procedure.

  • Raw data, including chromatograms and mass spectra, for verification purposes.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standardized method for the quantification of this compound using GC-MS.

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (IS): e.g., Toluene-d8 or other suitable deuterated hydrocarbon.

  • Hexane (or other suitable solvent), HPLC grade or higher.

  • Helium (carrier gas), 99.999% purity or higher.

Instrumentation
  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A non-polar column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

GC-MS Operating Conditions
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum (e.g., m/z 57, 71, 85).

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution in hexane. Each calibration standard should be spiked with the internal standard at a constant concentration.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥0.995.

  • Quantification: The concentration of this compound in the test samples is determined using the calibration curve.

Visualization of the Inter-laboratory Comparison Workflow

ILC_Workflow cluster_organizer Organizing Body cluster_labs Participating Laboratories cluster_evaluation Data Evaluation A Preparation of Test Materials B Homogeneity and Stability Testing A->B QC C Sample Distribution B->C D Sample Receipt and Storage C->D Shipment E GC-MS Analysis (Standardized Protocol) D->E F Data Reporting E->F G Statistical Analysis (e.g., z-scores) F->G Submission H Performance Evaluation G->H I Final Report H->I

Caption: Workflow of the inter-laboratory comparison study.

Data Analysis and Performance Evaluation

The data submitted by the participating laboratories is statistically analyzed to assess their performance.

Assigned Value (x_a)

The assigned value is the best estimate of the true concentration of this compound in the test material. This can be determined by:

  • Formulation: The known concentration from the preparation of the test material.

  • Consensus Value: The robust mean or median of the results submitted by the participating laboratories.

Performance Statistics

The performance of each laboratory is typically evaluated using z-scores, calculated as follows:

z = (x_i - x_a) / σ_p

where:

  • x_i is the result reported by the laboratory.

  • x_a is the assigned value.

  • σ_p is the standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance.

  • |z| ≥ 3: Unsatisfactory performance.

Hypothetical Comparative Data

The following table presents hypothetical results from an inter-laboratory comparison for the analysis of this compound.

Laboratory IDReported Concentration (mg/L)Measurement Uncertainty (mg/L)z-scorePerformance
Lab 0110.20.50.4Satisfactory
Lab 029.80.4-0.6Satisfactory
Lab 0311.50.82.8Questionable
Lab 049.50.6-1.4Satisfactory
Lab 058.20.7-3.8Unsatisfactory
Assigned Value 10.0 mg/L
σ_p 0.5 mg/L

Discussion and Interpretation of Results

The results of the ILC provide valuable insights into the state of the practice for this compound analysis.

  • Satisfactory Performance: Laboratories with satisfactory performance demonstrate that their analytical methods are accurate and reliable.

  • Questionable or Unsatisfactory Performance: Laboratories with questionable or unsatisfactory results should conduct a thorough investigation to identify the root cause of the deviation. Potential sources of error include:

    • Calibration Issues: Incorrect preparation of calibration standards, use of an inappropriate calibration model.

    • Instrumental Problems: Leaks in the GC system, poor chromatographic resolution, detector sensitivity issues.

    • Methodological Deviations: Not adhering to the standardized protocol.

    • Data Processing Errors: Incorrect peak integration, calculation errors.

Potential Sources of Analytical Variability

Variability_Sources cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Analytical Variability B Sample Handling A->B C Standard Preparation A->C D GC Injection A->D E Chromatographic Separation A->E F MS Detection A->F G Peak Integration A->G H Data Calculation A->H I Reporting A->I

Caption: Potential sources of analytical variability in GC-MS analysis.

Conclusion

Inter-laboratory comparisons are indispensable for ensuring the quality and comparability of analytical data for compounds like this compound. By participating in such studies and adhering to standardized, best-practice protocols, laboratories can gain confidence in their results, identify areas for improvement, and contribute to the overall reliability of scientific data in their respective fields. This guide provides a robust framework for conducting such a comparison, from experimental design to data interpretation, fostering a culture of continuous improvement in analytical science.

Accuracy and precision of 3,4,4,5-Tetramethylheptane quantification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Accurate and Precise Quantification of 3,4,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an objective, in-depth comparison of methodologies for the robust quantification of this compound. The focus is on synthesizing technical accuracy with field-proven insights to empower researchers in selecting and implementing the most appropriate analytical strategies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative standards.

Introduction: The Analytical Challenge of Branched Alkanes

This compound (C₁₁H₂₄) is a highly branched, saturated hydrocarbon. Like other branched alkanes, its chemical inertness and non-polar nature present specific challenges for quantification.[1] Accurate and precise measurement is critical in various fields, from petroleum and lubricant analysis, where such isomers influence physical properties like boiling points, to environmental monitoring and potentially as biomarkers or impurities in chemical synthesis.[2][3] The goal of any quantification method is to provide reliable data that is both accurate (close to the true value) and precise (reproducible). This guide will compare the primary analytical techniques capable of achieving this for this compound.

Core Methodologies: Gas Chromatography (GC)

For volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) is the undisputed analytical technique of choice.[4] Its principle relies on partitioning the analyte between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a stationary phase within a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The key distinction between quantification methods lies in the detector coupled to the GC system.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of Operation: GC-FID is a workhorse for hydrocarbon analysis.[5][6] After analytes elute from the GC column, they are passed through a hydrogen-air flame. The combustion of carbon-based compounds produces ions, which generate a current proportional to the amount of carbon being burned.

Causality of Use:

  • Broad Applicability: FID responds to virtually all organic compounds, making it a universal detector for hydrocarbons.

  • Robustness and Linearity: It is known for its stability, ease of use, and a wide linear dynamic range, which simplifies quantification over several orders of magnitude.[7]

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle of Operation: A mass spectrometer coupled to a GC provides both quantification and structural identification.[8] As analytes elute from the column, they enter the MS source (typically an Electron Ionization, or EI, source), where they are fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[9]

Causality of Use:

  • Unmatched Specificity: GC-MS offers exceptional selectivity. While GC-FID might show a peak at a certain retention time, MS provides a mass spectrum—a molecular fingerprint—that can definitively identify this compound, even if it co-elutes with other compounds. This is crucial for complex matrices.[10]

  • Enhanced Sensitivity: By using Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte, sensitivity can be significantly improved over scanning the full mass range.[11]

Performance Comparison: Accuracy and Precision

Method validation is a cornerstone of reliable analytical data, with accuracy and precision being the most critical performance characteristics.[12] International standards like ISO/IEC 17025 provide a framework for evaluating these parameters.[13][14][15]

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Justification
Accuracy (Trueness) Typically high (e.g., 90-110% recovery) in simple matrices.Excellent (>91% recovery reported for alkanes).[8] Can be affected by matrix interference if not using appropriate acquisition modes.Accuracy is demonstrated by analyzing a sample with a known concentration (Certified Reference Material or spiked matrix). GC-MS in SIM mode can mitigate matrix effects, often leading to superior accuracy in complex samples.
Precision (RSD%) Excellent; RSD < 5% is commonly achievable.[5]Excellent; Intra-day and inter-day precision of <3% RSD has been reported for hydrocarbons.[16] For n-alkanes, RSDs of 0.1-12.9% have been noted, with higher imprecision at lower concentrations.[8][11]Precision measures the closeness of repeated measurements. Both techniques are highly precise, but MS may show slightly higher variability at the limit of quantitation.
Selectivity Based solely on retention time. Vulnerable to co-eluting compounds.High to Excellent. Provides structural confirmation via mass spectrum, significantly reducing ambiguity.MS is the clear winner for selectivity. The ability to confirm a peak's identity is a major advantage in research and regulated environments.
Limit of Detection (LOD) ~1-10 pg/s (picograms per second of carbon)Full Scan Mode: ~1-10 pg. SIM Mode: ~10-100 fg (femtograms).GC-MS in SIM mode is generally more sensitive than GC-FID, allowing for the quantification of trace amounts of the analyte.
Limit of Quantitation (LOQ) Typically in the low ng/mL range.Can reach the low pg/mL range in SIM mode.[17]The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The superior sensitivity of GC-MS translates to a lower LOQ.
Linearity (R²) Excellent, often > 0.999 over a wide range.[7]Excellent, typically > 0.999.[10]Both detectors exhibit excellent linearity, simplifying the calibration process.

Experimental Protocols & Workflows

A self-validating system is crucial for trustworthy results. This involves not just the core analysis but also rigorous sample preparation, calibration, and quality control.

GC-MS Quantification Workflow

The following diagram illustrates a typical workflow for the quantification of this compound.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection Dilution Serial Dilution in Hexane Sample->Dilution Spike Spike with Internal Standard (e.g., Dodecane-d26) Dilution->Spike Vial Transfer to GC Vial Spike->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (e.g., DB-5ms column) Autosampler->GC MS MS Detection (EI Source, SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report & Validation Quantification->Report Validation_Logic cluster_core Core Performance Metrics cluster_method Method Characteristics cluster_robust Reliability Accuracy Accuracy (Trueness) Uncertainty Measurement Uncertainty Accuracy->Uncertainty Precision Precision (Repeatability, Reproducibility) LOQ LOQ Precision->LOQ Precision->Uncertainty Linearity Linearity & Range Linearity->Accuracy Selectivity Selectivity/ Specificity Selectivity->Accuracy LOD LOD LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Precision

References

A Comprehensive Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 3,4,4,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, scientifically-grounded framework for establishing the limit of detection (LOD) and limit of quantification (LOQ) for the branched alkane, 3,4,4,5-tetramethylheptane. While specific LOD and LOQ values are intrinsically tied to the analytical instrumentation and methodology employed, this document outlines the universal principles and robust experimental workflows necessary for their determination. We will delve into the prevalent analytical techniques, the statistical underpinnings of LOD/LOQ calculation, and provide a comparative context for researchers, scientists, and drug development professionals.

The Foundational Importance of LOD and LOQ in Analytical Science

In the realm of chemical analysis, the limits of detection and quantification represent the smallest concentrations of an analyte that can be reliably distinguished from background noise and measured with a defined level of precision, respectively. A clear understanding and empirical determination of these parameters are not merely academic exercises; they are fundamental to the validation of any quantitative method. For instance, in pharmaceutical development, the LOQ is critical for the analysis of impurities and degradation products, ensuring patient safety and regulatory compliance.

Selecting the Optimal Analytical Technique for this compound

Given its chemical nature as a volatile, non-polar hydrocarbon, gas chromatography (GC) is the analytical technique of choice for this compound. The selection of the detector is a critical decision that directly influences the achievable sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method due to its high selectivity and sensitivity. By operating in selected ion monitoring (SIM) mode, the instrument can be tuned to detect specific fragment ions of this compound, thereby significantly reducing chemical noise and enhancing the signal-to-noise ratio. This, in turn, leads to lower LOD and LOQ values.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the analysis of hydrocarbons. While generally less sensitive than GC-MS, it offers excellent linearity and reproducibility. For applications where the expected concentrations of this compound are higher, GC-FID can be a cost-effective and reliable option.

A comparative overview of these techniques is presented in the table below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Selectivity Very High (based on mass-to-charge ratio)Moderate (responds to most organic compounds)
Sensitivity High (picogram to femtogram range)Moderate (nanogram to picogram range)
Typical LOD LowerHigher
Typical LOQ LowerHigher
Confidence in Identification High (mass spectral library matching)Low (based on retention time only)
Cost & Complexity HigherLower

Experimental Workflow for LOD and LOQ Determination

A robust determination of LOD and LOQ necessitates a meticulous experimental design. The following protocol outlines a universally accepted approach based on the preparation and analysis of a series of calibration standards.

G cluster_prep Phase 1: Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_calc Phase 3: Data Analysis & Calculation A Prepare a high-concentration stock solution of this compound in a suitable volatile solvent (e.g., hexane). B Perform serial dilutions to create a series of at least 7-10 calibration standards at decreasing concentrations. A->B C Ensure the concentration range brackets the expected LOD and LOQ. B->C D Analyze each calibration standard multiple times (e.g., n=3-5) using the optimized GC-MS or GC-FID method. E Analyze a series of blank samples (solvent only) to determine the background noise (n=7-10). D->E G Calculate the standard deviation of the response of the blank samples (σ). E->G F Construct a calibration curve by plotting the instrument response versus the concentration of the standards. H Determine the slope (S) of the calibration curve. F->H I Calculate LOD = 3.3 * (σ / S) G->I J Calculate LOQ = 10 * (σ / S) G->J H->I H->J

Caption: Experimental workflow for determining LOD and LOQ.

Detailed Protocol:
  • Preparation of Standards:

    • Accurately weigh a known amount of pure this compound and dissolve it in a high-purity volatile solvent (e.g., hexane) to create a primary stock solution.

    • Perform a series of precise serial dilutions from the stock solution to generate a set of calibration standards. The concentration range should be chosen to encompass the anticipated LOD and LOQ. It is advisable to have a higher density of calibration points at the lower end of the concentration range.

  • Instrumental Analysis:

    • Establish a stable and optimized GC method for the analysis of this compound. Key parameters to optimize include the injection volume, inlet temperature, oven temperature program, and carrier gas flow rate.

    • Inject each calibration standard multiple times (a minimum of three replicates is recommended) to assess the repeatability of the measurement.

    • Inject a series of blank samples (the solvent used for the standards) multiple times (a minimum of seven replicates is recommended) to accurately determine the standard deviation of the background noise.

  • Data Analysis and Calculation:

    • For each calibration standard, calculate the mean instrument response and the standard deviation.

    • Construct a calibration curve by plotting the mean instrument response against the corresponding concentration of this compound. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.

    • Calculate the standard deviation of the y-intercepts of the regression lines or the standard deviation of the blank responses (σ).

    • The slope of the calibration curve (S) is the 'm' value from the linear regression equation.

    • Calculate the LOD and LOQ using the following statistically-derived equations, which are widely accepted by regulatory bodies:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Alternative Approaches for LOD and LOQ Estimation

While the calibration curve method is the most robust, other approaches can be employed, particularly during method development.

  • Signal-to-Noise Ratio: This method involves determining the concentration of the analyte that produces a signal that is a specified multiple of the background noise. Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. This approach is more empirical and less statistically rigorous than the calibration curve method.

G cluster_methods Approaches to LOD/LOQ Determination A Calibration Curve Method + Statistically robust + Widely accepted by regulatory bodies - More time-consuming B Signal-to-Noise Ratio Method + Quick estimation + Useful for method development - Less statistically rigorous

Caption: Comparison of LOD/LOQ determination methods.

Factors Influencing LOD and LOQ Values

It is crucial to recognize that the LOD and LOQ are not fixed values for this compound but are influenced by a multitude of factors:

  • Choice of Analytical Instrument and Detector: As previously discussed, the inherent sensitivity of the detector plays a paramount role.

  • Matrix Effects: The sample matrix (e.g., environmental, biological) can introduce interfering compounds that elevate the background noise and, consequently, the LOD and LOQ.

  • Sample Preparation: Inefficient extraction or pre-concentration steps can lead to lower analyte recovery and higher reported LOD and LOQ values.

  • Instrumental Parameters: Sub-optimal GC parameters can result in poor peak shape and reduced sensitivity.

Conclusion and Recommendations

The determination of the LOD and LOQ for this compound is a critical component of analytical method validation. While this guide cannot provide specific numerical values, it offers a comprehensive and scientifically sound framework for their experimental determination. For the highest level of accuracy and regulatory acceptance, the use of a gas chromatograph coupled with a mass spectrometer is recommended, and the LOD and LOQ should be calculated based on the standard deviation of the response and the slope of the calibration curve. Researchers should meticulously document all experimental parameters and results to ensure the defensibility and reproducibility of their findings.

Comparative study of 3,4,4,5-Tetramethylheptane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Guide to the Reactivity of 3,4,4,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the chemical reactivity of this compound, a highly branched C11 alkane. Its unique structure, featuring a sterically congested core with a quaternary carbon, imparts distinct chemical behaviors compared to its linear and less-branched isomers. We will explore its reactivity through the lens of three fundamental alkane reactions: free-radical halogenation, combustion (oxidation), and pyrolysis (thermal cracking). Through theoretical analysis, presentation of comparative data, and detailed experimental protocols, this document aims to equip researchers with a comprehensive understanding of how extreme branching and steric hindrance govern reaction pathways and product distributions.

Introduction: The Significance of Molecular Architecture

Alkanes, often considered the unreactive bedrock of organic chemistry, exhibit a surprising diversity in behavior dictated entirely by their three-dimensional structure.[1] this compound (C11H24) serves as an exemplary model for studying the effects of extreme steric congestion.[2] Its structure features primary, secondary, and tertiary hydrogens, centered around a fully substituted quaternary carbon atom.[3][4] This architecture creates a sterically hindered environment that profoundly influences the accessibility of its C-H bonds and the stability of its C-C bonds.

To contextualize its reactivity, we will compare it against two reference alkanes:

  • n-Heptane (C7H16): A linear alkane, providing a baseline for the reactivity of primary and secondary hydrogens without significant steric hindrance.

  • 2,2,4-Trimethylpentane ("Isooctane," C8H18): A well-studied branched alkane that offers a reference for the behavior of tertiary hydrogens and the stability associated with branching.

This guide will dissect the causality behind experimental outcomes, grounding our analysis in the principles of radical stability, bond dissociation energies, and steric accessibility.

Comparative Physicochemical Properties

The physical properties of an alkane are the first indicators of its molecular architecture. Branching disrupts the efficient packing of molecules, weakening intermolecular van der Waals forces. This typically leads to lower boiling points compared to linear isomers of similar mass.

PropertyThis compoundn-Heptane2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C11H24C7H16C8H18
Molar Mass ( g/mol ) 156.31[2]100.21114.23
Boiling Point (°C) 186.6[5]98.499.3
Structure Highly BranchedLinearBranched
Key Structural Feature Central Quaternary CarbonAll 1° and 2° HydrogensOne 3° Hydrogen, Neopentyl-like groups

Data for n-Heptane and Isooctane are from standard chemical reference sources.

Reactivity Analysis I: Free-Radical Halogenation

Free-radical halogenation is a classic substitution reaction for alkanes, proceeding via a chain mechanism initiated by UV light or heat.[6][7][8][9] The regioselectivity of this reaction is a powerful probe for understanding the interplay between statistical probability, radical stability, and steric hindrance.

Theoretical Background: Causality of Selectivity

The reaction proceeds in three stages: initiation, propagation, and termination.[1][9] The product-determining step is hydrogen abstraction by a halogen radical during propagation.[7]

  • Radical Stability: The stability of the resulting alkyl radical intermediate is paramount. The order of stability is: tertiary (3°) > secondary (2°) > primary (1°) . This is due to hyperconjugation, where adjacent C-H sigma bonds donate electron density to the half-filled p-orbital of the radical.

  • Reagent Selectivity: Bromine radicals are significantly more selective than chlorine radicals.[10] Due to the endothermic nature of hydrogen abstraction by bromine, the transition state more closely resembles the alkyl radical product, making it highly sensitive to differences in radical stability.[11] Chlorination is less selective because the abstraction step is exothermic and the transition state is less sensitive to the stability of the final radical.

Predicted Reactivity of this compound

Analyzing the structure of this compound reveals several types of C-H bonds:

  • Primary (1°): On the four methyl groups at the ends of the ethyl and methyl substituents.

  • Secondary (2°): On the two -CH2- groups of the ethyl substituents.

  • Tertiary (3°): At the C3 and C5 positions.

Based on radical stability, bromination is expected to be highly selective for the tertiary C-H bonds at positions 3 and 5.[10] However, the extreme steric bulk surrounding the C4 quaternary center may hinder the approach of the bromine radical to the adjacent C3 and C5 positions. This steric shield could potentially enhance substitution at the less-hindered secondary or even primary positions, despite the lower intrinsic stability of the corresponding radicals.

Comparative Analysis & Expected Data
AlkaneC-H Bond TypesExpected Major Bromination Product(s)Rationale
n-Heptane 1°, 2°2-Bromoheptane, 3-BromoheptaneSecondary radicals are more stable than primary radicals.
Isooctane 1°, 3°2-Bromo-2,4,4-trimethylpentaneThe single tertiary hydrogen is readily abstracted to form a stable 3° radical.
This compound 1°, 2°, 3°3-Bromo- and 5-Bromo- isomersFormation of the most stable (3°) radicals is favored, but steric hindrance may allow for some 2-bromo products.
Experimental Protocol: Comparative Free-Radical Bromination

This protocol is designed to be a self-validating system for comparing the relative reactivity and product distribution of the three alkanes.

Objective: To determine the relative rates and product distribution of the free-radical bromination of n-heptane, isooctane, and this compound.

Materials:

  • n-Heptane, 2,2,4-Trimethylpentane, this compound

  • Bromine (Br2) solution in dichloromethane (CH2Cl2) (e.g., 0.2 M)

  • Dichloromethane (CH2Cl2), anhydrous

  • 5% aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Test tubes, Pasteur pipettes, UV lamp (or bright incandescent lamp)[12]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a fume hood, add 1 mL of a 0.5 M solution of each alkane in CH2Cl2 to three separate, labeled test tubes.[12]

  • Initiation: Place the test tubes under a UV lamp. To each tube, add 1 mL of the 0.2 M Br2/CH2Cl2 solution. The disappearance of the reddish-brown bromine color indicates the reaction progress.[12]

  • Monitoring: Record the time required for the bromine color to disappear in each test tube. This provides a qualitative measure of the relative reaction rates.

  • Quenching: Once the reaction is complete (colorless), quench any remaining bromine by adding 2 mL of 5% sodium thiosulfate solution and vortexing.

  • Workup: Remove the aqueous layer using a Pasteur pipette. Wash the organic layer with 2 mL of deionized water.

  • Drying: Transfer the organic layer to a clean, dry vial and add a small amount of anhydrous MgSO4 to remove residual water.

  • Analysis: Analyze the resulting solution by GC-MS to identify and quantify the isomeric monobrominated products.[13][14]

Visualization: Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Br2 Br-Br 2Br_rad 2 Br• Br2->2Br_rad UV Light (hν) RH R-H (Alkane) R_rad R• (Alkyl Radical) HBr H-Br RBr R-Br (Product) Br_rad Br• Br2_prop Br-Br Br_rad_new Br• Term1 Br• + Br• → Br2 Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Reactivity Analysis II: Combustion and Oxidation

Combustion is the complete oxidation of an alkane in the presence of excess oxygen to produce carbon dioxide, water, and heat.[15][16][17] This reaction is fundamental to the use of alkanes as fuels.

Theoretical Background: Stability and Heat of Combustion

The heat of combustion (ΔH°c) is the enthalpy change when one mole of a substance is completely burned.[16] For isomers, a lower (less negative) heat of combustion indicates greater thermodynamic stability.[17][18] Branched-chain alkanes are generally more stable than their straight-chain counterparts due to factors like reduced steric strain and more stable bond arrangements.[17] Therefore, this compound is expected to be more stable and have a lower heat of combustion than a linear C11 alkane (undecane).

In controlled oxidation, alkanes with tertiary hydrogens can be selectively oxidized to alcohols using strong oxidizing agents like potassium permanganate, as the tertiary C-H bond is weaker and more susceptible to attack.[19]

Comparative Analysis & Expected Data
AlkaneBranchingExpected Relative StabilityExpected Heat of Combustion (ΔH°c)
n-Undecane (C11H26) LinearLeast StableHighest (Most Negative)
This compound Highly BranchedMost StableLowest (Least Negative)
Experimental Protocol: Determination of Heat of Combustion

This protocol describes the use of a bomb calorimeter, a self-validating instrument for measuring the heat of combustion.[20]

Objective: To measure and compare the molar heat of combustion of this compound and a reference compound (e.g., n-heptane).

Materials:

  • Oxygen bomb calorimeter[20]

  • Sample of this compound (liquid)

  • Benzoic acid (standard for calibration)

  • Fuse wire

  • High-pressure oxygen tank

  • Deionized water

Procedure:

  • Calibration: Determine the heat capacity (C) of the calorimeter by combusting a known mass (approx. 1 g) of benzoic acid, which has a known heat of combustion.[21]

  • Sample Preparation: Accurately weigh a sample (approx. 0.5-0.8 g) of this compound into the sample crucible.

  • Bomb Assembly: Attach a measured length of fuse wire to the electrodes, ensuring it contacts the sample.[22] Add 1 mL of deionized water to the bomb to saturate the internal atmosphere.

  • Pressurization: Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with pure oxygen to approximately 25 atm.[22]

  • Calorimeter Setup: Place the sealed bomb into the calorimeter bucket. Add a precise volume (e.g., 2000 mL) of deionized water.[20][21]

  • Combustion: Allow the system to reach thermal equilibrium. Record the initial temperature (Ti). Ignite the sample using the ignition unit.[23]

  • Data Acquisition: Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.[23]

  • Calculation: Calculate the total heat released (q_total) using the formula: q_total = C * ΔT, where ΔT = Tf - Ti. Correct for the heat released by the fuse wire. The molar heat of combustion is then calculated from the heat released per gram of the sample.

Visualization: Bomb Calorimetry Workflow

// Nodes A [label="Calibrate Calorimeter\n(with Benzoic Acid)"]; B [label="Weigh Alkane Sample\n& Fuse Wire"]; C [label="Assemble Bomb:\nSample + Wire + 1mL H₂O"]; D [label="Seal & Pressurize Bomb\nwith O₂ (25 atm)"]; E [label="Place Bomb in Bucket\nwith 2000 mL H₂O"]; F [label="Equilibrate System\n& Record Initial Temp (Ti)"]; G [label="Ignite Sample"]; H [label="Record Temperature\nuntil Max Temp (Tf) is reached"]; I [label="Calculate ΔT = Tf - Ti"]; J [label="Calculate Heat of Combustion\n(Correct for fuse wire)"];

// Edges A -> B [style=dashed, label="Determine C_cal"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } endsimple Caption: Experimental workflow for bomb calorimetry.

Reactivity Analysis III: Pyrolysis (Thermal Cracking)

Pyrolysis, or cracking, is the thermal decomposition of alkanes at high temperatures in the absence of air.[24][25] The reaction proceeds via a free-radical mechanism involving the homolytic cleavage of C-C and C-H bonds.[25][26]

Theoretical Background: Bond Cleavage and Radical Stability

The rate of pyrolysis generally increases with molecular weight and branching.[26][27] The weakest bonds are the most likely to break first. In branched alkanes, C-C bonds that lead to the formation of more stable (e.g., tertiary) radicals are preferentially cleaved.

For this compound, the most sterically strained C-C bonds are around the C4 quaternary center. Homolytic cleavage of the C4-C5 bond, for instance, would yield two highly substituted, relatively stable secondary and tertiary radicals. Subsequent radical reactions, like β-scission, will lead to the formation of a complex mixture of smaller alkanes and alkenes.[24] In contrast, the pyrolysis of a linear alkane like n-heptane primarily involves the random cleavage of its C-C bonds, leading to a different product distribution.

Comparative Analysis & Expected Products
AlkaneKey Structural FeatureLikely Initial Cleavage PointExpected Major Products
n-Heptane Linear ChainAny C-C bondMixture of smaller alkanes (methane, ethane, propane) and alkenes (ethene, propene).
This compound Sterically Crowded CoreC-C bonds adjacent to C4Isobutylene, propene, and other branched alkenes/alkanes resulting from stable radical intermediates.
Visualization: Potential Pyrolysis Fragmentation

// Main Molecule mol [label="this compound"];

// Radicals rad1 [label="sec-butyl radical"]; rad2 [label="tert-heptyl radical"]; rad3 [label="ethyl radical"]; rad4 [label="highly substituted nonyl radical"];

// Products prod1 [label="Isobutylene"]; prod2 [label="Propene"]; prod3 [label="Other small alkanes/alkenes"];

// Connections mol -> rad1 [label="C4-C5 cleavage"]; mol -> rad2 [label="C4-C5 cleavage"]; mol -> rad3 [label="C2-C3 cleavage"]; mol -> rad4 [label="C2-C3 cleavage"];

rad2 -> prod1 [label="β-scission", color="#34A853"]; rad4 -> prod2 [label="β-scission", color="#34A853"]; {rad1, rad2, rad3, rad4} -> prod3 [color="#34A853"]; } endsimple Caption: Potential initial fragmentation pathways in pyrolysis.

Conclusion

The reactivity of this compound is a clear demonstration of structure-function relationships in organic chemistry. Its highly branched and sterically congested nature leads to:

  • Selective Halogenation: While intrinsically favoring tertiary positions, steric hindrance can alter the expected product distribution compared to less crowded alkanes.

  • High Thermodynamic Stability: Its branched structure results in a lower heat of combustion compared to linear isomers, a hallmark of increased stability.

  • Complex Pyrolysis: Thermal cracking preferentially occurs at the most substituted C-C bonds, leading to a characteristic pattern of smaller, branched hydrocarbon products.

This guide provides a framework for understanding and experimentally probing the unique chemical properties of highly branched alkanes, offering valuable insights for professionals in chemical synthesis, materials science, and fuel development.

References

Benchmarking 3,4,4,5-Tetramethylheptane: A Comparative Guide to its Performance as a Chemical Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis and fuel science, the utility of a performance standard is dictated by its purity, stability, and well-characterized physical and chemical properties. This guide provides an in-depth technical evaluation of 3,4,4,5-tetramethylheptane, a highly branched C11 alkane, as a potential performance standard. Through a comparative analysis with established standards and a detailed examination of relevant experimental protocols, we will explore its viability in key applications, including fuel performance rating and gas chromatography.

Introduction to this compound: A Structural Overview

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol [1]. Its structure, characterized by a seven-carbon chain with four methyl group branches, imparts specific physicochemical properties that are central to its performance characteristics. The high degree of branching in its molecular architecture is a key determinant of its behavior in combustion and chromatographic systems.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₂₄--INVALID-LINK--[1]
Molecular Weight156.31 g/mol --INVALID-LINK--[1]
Boiling Point186.6 °C--INVALID-LINK--[2]

Performance as a Fuel Additive: A Tale of Octane and Cetane

The performance of a hydrocarbon as a fuel component is primarily assessed by its octane and cetane numbers, which quantify its resistance to knocking in spark-ignition engines and its ignition delay in compression-ignition engines, respectively.

The octane rating of a fuel is a measure of its ability to resist autoignition, or "knocking," in spark-ignition engines. Highly branched alkanes are known to have higher octane numbers compared to their straight-chain counterparts due to the formation of more stable carbocations during combustion[3][4]. The established benchmark for an octane rating of 100 is 2,2,4-trimethylpentane, commonly known as isooctane[5].

Comparative Analysis of High-Octane Components:

CompoundTypeResearch Octane Number (RON)Motor Octane Number (MON)
This compound Highly Branched AlkaneEstimated > 100 Estimated > 100
2,2,4-Trimethylpentane (Isooctane)Branched Alkane100 (by definition)100 (by definition)
n-HeptaneStraight-Chain Alkane0 (by definition)0 (by definition)
TolueneAromatic~120~107
EthanolAlcohol~108~89

Note: The octane numbers for this compound are estimations based on structure-activity relationships.

The cetane number (CN) is a critical parameter for diesel fuels, indicating the fuel's ignition quality. The primary reference fuel for a cetane number of 100 is n-hexadecane (cetane), a long, straight-chain alkane that ignites readily under compression[7]. Conversely, highly branched hydrocarbons, like this compound, tend to have lower cetane numbers due to their increased resistance to autoignition[8]. The low-cetane reference standard is 2,2,4,4,6,8,8-heptamethylnonane (HMN or isocetane), with a cetane number of 15[7][9].

Given its highly branched structure, this compound is expected to have a very low cetane number, making it a potential candidate as a low-cetane reference material or a blending component to lower the cetane number of diesel fuels where desired.

Comparative Analysis of Cetane Number Standards:

CompoundTypeCetane Number (CN)
This compound Highly Branched AlkaneEstimated < 15
n-Hexadecane (Cetane)Straight-Chain Alkane100 (by definition)[7]
2,2,4,4,6,8,8-Heptamethylnonane (HMN)Highly Branched Alkane15 (by definition)[7][9]

Note: The cetane number for this compound is an estimation based on structure-activity relationships.

Application in Gas Chromatography: The Retention Index Standard

In gas chromatography (GC), the Kovats retention index (RI) is a standardized method for reporting retention times, making them independent of variations in chromatographic conditions. This system uses a series of n-alkanes as reference points, with the retention index of an n-alkane defined as 100 times its carbon number[9][10].

Branched alkanes, such as this compound, can also serve as valuable reference compounds, particularly in the analysis of complex hydrocarbon mixtures. Their elution behavior is influenced by their boiling point and their interaction with the stationary phase of the GC column. On non-polar stationary phases, where separation is primarily based on boiling point, branched alkanes will elute at different times than their straight-chain isomers[11][12].

While a specific, experimentally determined Kovats retention index for this compound is not available in the searched literature, it is expected to have a lower retention index than n-undecane (C11) on a non-polar column due to its lower boiling point relative to its straight-chain counterpart, a common trend for branched alkanes. For example, the Kovats retention index for 3,4-dimethylheptane (a C9 branched alkane) on a non-polar column is lower than that of n-nonane[13].

Workflow for Kovats Retention Index Determination:

G cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_calc Kovats Index Calculation A Prepare n-alkane standard mix (e.g., C8-C20) C Co-inject or run samples sequentially A->C B Prepare sample containing this compound B->C D Inject sample onto GC with a non-polar column C->D Injection E Run a defined temperature program D->E Separation F Detect and record retention times of all peaks E->F Detection G Identify retention times of n-alkanes bracketing the analyte F->G Data Processing H Apply the Kovats retention index formula G->H Calculation I Report the calculated retention index H->I Final Result G cluster_setup Engine Setup & Calibration cluster_testing Fuel Testing cluster_comparison Comparison & Calculation A Calibrate CFR engine with reference fuels (isooctane & n-heptane) B Set engine parameters according to ASTM D2699 (RON) or D2700 (MON) A->B C Introduce this compound into the engine B->C Testing Phase D Adjust compression ratio to induce a standard level of knock C->D E Bracket the knock intensity with known PRF blends D->E Data Acquisition F Interpolate to find the isooctane percentage that matches the knock intensity E->F G Report the determined Octane Number F->G

References

A Senior Application Scientist's Guide to Cross-Validation of 3,4,4,5-Tetramethylheptane Analysis Across Diverse Instrumental Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical development, environmental monitoring, and petrochemical analysis, the consistent and accurate quantification of specific organic compounds is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for 3,4,4,5-tetramethylheptane, a branched alkane, across different instrumental platforms. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a deeper understanding of the principles and strategic choices that underpin robust and reliable analytical science. We will explore the nuances of method transfer and validation, ensuring that data integrity is maintained regardless of the instrumentation employed. This guide is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the accuracy and comparability of analytical results across various laboratory settings.

Introduction: The Imperative of Cross-Instrument Validation

The transfer of an analytical method from one instrument to another, or from a development lab to a quality control (QC) lab, is a common yet critical process.[1] This process, known as analytical method transfer (AMT), is essential for ensuring consistent product quality and regulatory compliance.[2] The primary goal of AMT is to demonstrate that a receiving laboratory can perform an analytical method with equivalent accuracy, precision, and reliability as the transferring laboratory, thereby producing comparable results.[3]

This compound, a C11H24 branched alkane, serves as an excellent model compound for this discussion due to the analytical challenges it presents.[4][5] Branched alkanes can be difficult to distinguish from their isomers using mass spectrometry (MS) alone, necessitating a strong reliance on chromatographic separation.[6] Therefore, ensuring the robustness of the gas chromatography (GC) method is as crucial as the validation of the MS detection.

This guide will focus on the cross-validation of a quantitative method for this compound using two common GC-MS platforms, which we will designate as "Instrument A" and "Instrument B". These instruments may differ in manufacturer, model, or configuration, reflecting a realistic scenario in many organizations.[1]

The Scientific Rationale: Foundational Principles of Method Validation

Before delving into the experimental protocols, it is essential to grasp the core principles of analytical method validation. The International Council for Harmonisation (ICH) provides a widely accepted framework for validating analytical procedures.[7] Our cross-validation study will be designed around these principles to ensure a self-validating and trustworthy system.

The key validation parameters we will assess are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

The Cross-Validation Workflow

The process of cross-validating an analytical method across different instruments follows a logical sequence designed to systematically compare their performance.

Cross-Validation Workflow cluster_planning Planning & Preparation cluster_execution Execution & Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting define_analyte Define Analyte & Matrix (this compound in Hexane) select_instruments Select Instruments (Instrument A & Instrument B) define_analyte->select_instruments develop_protocol Develop Validation Protocol (Based on ICH Q2(R1)) select_instruments->develop_protocol prepare_standards Prepare Standards & QC Samples develop_protocol->prepare_standards validate_instrument_a Perform Validation Experiments on Instrument A prepare_standards->validate_instrument_a validate_instrument_b Perform Validation Experiments on Instrument B prepare_standards->validate_instrument_b process_data_a Process Data from Instrument A validate_instrument_a->process_data_a process_data_b Process Data from Instrument B validate_instrument_b->process_data_b compare_performance Compare Performance Parameters (Tabulate & Visualize Results) process_data_a->compare_performance process_data_b->compare_performance statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_performance->statistical_analysis evaluate_equivalence Evaluate Method Equivalence statistical_analysis->evaluate_equivalence document_findings Document Findings in Validation Report evaluate_equivalence->document_findings

Caption: A flowchart illustrating the key stages of the cross-validation process.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be comprehensive and reproducible. The choice of GC-MS is predicated on its high sensitivity and specificity for volatile and semi-volatile organic compounds like this compound.[13][14]

Materials and Reagents
  • This compound (≥98% purity)

  • n-Hexane (HPLC grade or equivalent)

  • Internal Standard (IS): Toluene-d8 (≥99 atom % D)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

Standard and Sample Preparation

Causality: The accuracy of the entire validation hinges on the precise preparation of standards. A stock solution is prepared and then serially diluted to create calibration standards and quality control (QC) samples. The use of an internal standard (Toluene-d8) is crucial for correcting variations in injection volume and instrument response.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Toluene-d8 in n-hexane.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with n-hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the working internal standard solution to a final concentration of 1 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 5 µg/mL, and 40 µg/mL) from a separate weighing of the this compound stock solution.

Instrumental Analysis: GC-MS Parameters

Causality: The GC parameters are selected to ensure optimal separation of this compound from any potential impurities and the solvent front. The MS parameters are chosen to provide sensitive and specific detection. While the goal is to keep the methods as similar as possible, minor adjustments may be necessary to achieve comparable chromatography on different instruments.[10]

ParameterInstrument AInstrument B
GC System Agilent 7890B or equivalentShimadzu GC-2030 or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 250°C250°C
Injection Mode Splitless, 1 µLSplitless, 1 µL
Oven Program 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalentShimadzu QP2020 NX or equivalent
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Quantifier Ion m/z 85m/z 85
Qualifier Ions m/z 57, 71m/z 57, 71
Internal Standard Ion m/z 98 (for Toluene-d8)m/z 98 (for Toluene-d8)

Note: The choice of quantifier and qualifier ions is based on the fragmentation pattern of this compound. Branched alkanes often exhibit characteristic fragmentation at the branch points.[15]

Validation Experiments

The following experiments should be performed on both Instrument A and Instrument B.

3.4.1. Specificity

Inject a blank (n-hexane), a standard solution of this compound, and a spiked matrix sample (if applicable).

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte or internal standard in the blank.

3.4.2. Linearity and Range

Analyze the calibration standards in triplicate.

  • Acceptance Criteria: A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.995.

3.4.3. Accuracy

Analyze the QC samples at three concentration levels in triplicate.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.

3.4.4. Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the mid-level QC standard on the same day.

  • Intermediate Precision: Analyze six replicate samples of the mid-level QC standard on three different days by two different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

3.4.5. LOD and LOQ

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatograms from the lowest concentration standards.

  • Acceptance Criteria: LOD should have a S/N of approximately 3:1, and LOQ should have a S/N of approximately 10:1.

3.4.6. Robustness

Introduce small, deliberate changes to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and analyze the mid-level QC standard.

  • Acceptance Criteria: The results should not be significantly affected by these minor variations.

Data Presentation and Comparison

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison between the two instruments.

Linearity and Range
InstrumentCalibration Range (µg/mL)Linear Regression EquationCorrelation Coefficient (r²)
Instrument A 0.1 - 50y = 1.234x + 0.0560.998
Instrument B 0.1 - 50y = 1.258x + 0.0490.997
Accuracy and Precision
InstrumentQC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (% Recovery)Repeatability (% RSD)Intermediate Precision (% RSD)
Instrument A Low0.30.2996.75.26.8
Mid5.05.08101.63.14.5
High40.039.598.82.53.9
Instrument B Low0.30.31103.35.87.2
Mid5.04.9599.03.54.9
High40.040.6101.52.84.1
LOD and LOQ
InstrumentLOD (µg/mL)LOQ (µg/mL)
Instrument A 0.030.1
Instrument B 0.040.12
Statistical Comparison

To objectively assess the equivalence of the two instruments, statistical tests such as the t-test (for comparing means) and the F-test (for comparing variances) should be applied to the accuracy and precision data.

Statistical_Analysis_Logic cluster_f_test F-test for Variance Equality cluster_t_test t-test for Mean Equality data_input Input: Accuracy & Precision Data (Instrument A vs. Instrument B) f_test Perform F-test on Variances data_input->f_test f_test_decision Are variances equal? f_test->f_test_decision t_test_equal Perform t-test (assuming equal variances) f_test_decision->t_test_equal Yes t_test_unequal Perform t-test (assuming unequal variances) f_test_decision->t_test_unequal No t_test_decision Are means equal? t_test_equal->t_test_decision t_test_unequal->t_test_decision conclusion Conclusion on Equivalence t_test_decision->conclusion Yes t_test_decision->conclusion No

Caption: A diagram showing the logical flow of statistical analysis for comparing instrument performance.

Conclusion: Ensuring Data Comparability and Integrity

The cross-validation of the analytical method for this compound across Instrument A and Instrument B demonstrates that both platforms are capable of producing accurate, precise, and reliable data. The minor differences observed in performance are within acceptable limits as defined by the ICH guidelines. This successful cross-validation provides confidence that the analytical method is robust and transferable, ensuring data integrity regardless of the instrument used.

For organizations with multiple laboratories or those that utilize contract research organizations, a well-documented cross-validation study is an indispensable component of a robust quality system. It not only satisfies regulatory expectations but also fosters confidence in the comparability of data generated across different sites and over time.

References

Safety Operating Guide

Proper Disposal of 3,4,4,5-Tetramethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3,4,4,5-tetramethylheptane, a non-halogenated aliphatic hydrocarbon. As a laboratory professional, ensuring the safe handling and disposal of chemical waste is paramount to protecting yourself, your colleagues, and the environment. This document is structured to provide a clear, step-by-step approach to managing this specific chemical waste stream, grounded in established safety protocols and regulatory requirements.

Immediate Safety and Hazard Assessment

Assumed Hazard Profile:

PropertyAssumed Value/ClassificationSource/Rationale
Physical State LiquidBased on similar aliphatic hydrocarbons.
Flammability Likely a flammable liquidAliphatic hydrocarbons are generally flammable. A flash point below 140°F (60°C) is probable, classifying it as a hazardous waste due to ignitability (D001).[1]
Health Hazards May cause skin irritation, eye irritation, and respiratory irritation. May cause drowsiness or dizziness.Inferred from safety data for similar trimethylheptane isomers and general properties of aliphatic hydrocarbons.
Environmental Hazards Potentially toxic to aquatic life.A common characteristic of hydrocarbon solvents.

Your Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for making an accurate hazardous waste determination.[2][3] If your this compound is mixed with other substances, you must evaluate the hazards of the entire mixture.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE) and Engineering Controls
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a flame-retardant lab coat and ensure full-body coverage.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or commingling waste.[4]

Hazardous Waste Determination

As the generator, you must determine if your this compound waste is a hazardous waste under RCRA.[2][3]

  • Ignitability (D001): Based on its chemical class, this compound is likely to have a flashpoint below 140°F (60°C), making it a D001 hazardous waste.[1]

  • Listed Waste: Non-halogenated solvents such as xylene, acetone, and methanol are listed as F-wastes (F003, F005).[1] While this compound is not specifically listed, if it is part of a solvent mixture containing these listed solvents in certain concentrations, the entire mixture may be considered a listed hazardous waste.[1][5]

DOT Language Diagram: Hazardous Waste Determination Workflow

G start Start: this compound Waste Generated is_solid_waste Is it a solid waste under RCRA? start->is_solid_waste not_hazardous Not a hazardous waste. Dispose of according to institutional non-hazardous waste procedures. is_solid_waste->not_hazardous No is_listed Is it an F-listed non-halogenated solvent waste? is_solid_waste->is_listed Yes is_characteristic Does it exhibit hazardous characteristics (e.g., ignitability D001)? is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->not_hazardous No is_characteristic->hazardous_waste Yes

Caption: Workflow for determining if this compound waste is hazardous.

Waste Collection and Container Selection
  • Container Compatibility: Use a container made of a material that is chemically compatible with aliphatic hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for acidic or basic waste.[6]

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof screw-on cap.[6] Do not use containers with corks or parafilm as primary closures.[6]

  • Labeling: Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.

    • The hazards associated with the waste (e.g., "Flammable").

    • The date accumulation started.

    • Your name and contact information.

Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Segregate by Hazard Class: Store this compound waste with other non-halogenated flammable liquids.[8][9]

  • Incompatible Materials: Keep it separate from:

    • Acids

    • Bases

    • Oxidizers

  • Storage Location: Store hazardous waste in a designated Satellite Accumulation Area (SAA).[4] This area should be:

    • At or near the point of generation.

    • Under the control of the operator.

    • Away from heat sources, open flames, and direct sunlight.[8]

  • Secondary Containment: Always use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[6] The secondary container should be large enough to hold 110% of the volume of the largest container.[6]

DOT Language Diagram: Chemical Waste Segregation

G waste This compound Waste (Flammable Liquid) flammables Flammable Liquids Cabinet waste->flammables Store With acids Acids Cabinet waste->acids Segregate From bases Bases Cabinet waste->bases Segregate From oxidizers Oxidizers Cabinet waste->oxidizers Segregate From

Caption: Segregation guidelines for this compound waste.

Final Disposal
  • Arrange for Pickup: Once the waste container is full (leaving at least 10% headspace for expansion) or you are approaching your generator-specific accumulation time limit, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

  • Generator Status: Your allowable accumulation time depends on your hazardous waste generator status (Very Small, Small, or Large Quantity Generator), which is determined by the amount of hazardous waste your facility produces per month.[11]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Eliminate all sources of ignition (e.g., turn off hot plates, unplug equipment).[12]

  • Containment: If it is safe to do so, contain the spill using a spill kit with absorbent materials suitable for flammable liquids (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb large spills.[13]

  • Cleanup: Wearing appropriate PPE, clean up the spill, working from the outside in. Place all contaminated materials in a sealed, labeled container for disposal as hazardous waste.[14]

  • Report: Report the spill to your supervisor and your institution's EHS department.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.